Ethyl 3-(4-fluorophenyl)propiolate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRILKFBGZRBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476058 | |
| Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-31-8 | |
| Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(4-fluorophenyl)propiolate
This guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-(4-fluorophenyl)propiolate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices.
Introduction and Significance
This compound is an aromatic alkyne ester. The presence of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for the development of novel pharmaceutical agents and functional materials. The propiolate moiety serves as a versatile handle for a variety of chemical transformations, including cycloaddition reactions and further cross-coupling reactions.
The synthesis of this and similar aryl propiolates is most commonly achieved through the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable and efficient route to connect terminal alkynes with aryl halides.[1]
Synthesis of this compound via Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-fluoro-4-iodobenzene) to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne (ethyl propiolate) reacts with a copper(I) salt, in the presence of the amine base, to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
The use of a copper co-catalyst allows the reaction to proceed under milder conditions and with higher efficiency.[4]
dot
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Experimental Protocol
This protocol is based on established procedures for Sonogashira couplings.[5][6]
Materials:
-
1-Fluoro-4-iodobenzene
-
Ethyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-fluoro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF) and freshly distilled triethylamine (2.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add ethyl propiolate (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.[7][8]
dot
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
1-Fluoro-4-iodobenzene: Irritant. Avoid contact with skin and eyes.[9]
-
Ethyl propiolate: Flammable liquid and vapor. Causes skin and eye irritation.[10][11]
-
Bis(triphenylphosphine)palladium(II) dichloride: Harmful if swallowed. May cause skin sensitization.[12][13]
-
Copper(I) iodide: Harmful if swallowed. Causes skin and eye irritation. Very toxic to aquatic life.[2][3][14]
-
Triethylamine: Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[4][15]
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the absence of the acetylenic proton. The aromatic protons will likely appear as multiplets in the range of δ 7.0-7.6 ppm. The quartet for the methylene (-CH₂-) protons of the ethyl group is expected around δ 4.2 ppm, and the triplet for the methyl (-CH₃) protons around δ 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals include the ester carbonyl carbon (around 154 ppm), the acetylenic carbons (in the range of 80-90 ppm), and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
C≡C Stretch: A sharp, medium-intensity band is expected in the region of 2210-2240 cm⁻¹ for the alkyne triple bond.
-
C=O Stretch: A strong, sharp band for the ester carbonyl group should appear around 1710-1730 cm⁻¹.
-
C-F Stretch: A strong absorption in the range of 1220-1260 cm⁻¹ is indicative of the carbon-fluorine bond.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₉FO₂), the expected molecular ion peak [M]⁺ would be at m/z 192.19.
Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-7.6), -OCH₂CH₃ (quartet, δ ~4.2), -OCH₂CH₃ (triplet, δ ~1.3) |
| ¹³C NMR | C=O (~154 ppm), C≡C (~80-90 ppm), Aromatic C-F (large ¹JCF coupling), Aromatic C, -OCH₂CH₃, -OCH₂CH₃ |
| FTIR (cm⁻¹) | ~2220 (C≡C), ~1720 (C=O), ~1240 (C-F), >3000 (Aromatic C-H) |
| Mass Spec (m/z) | 192.19 [M]⁺ |
dot
Caption: Workflow for the characterization of this compound.
Conclusion
This guide has outlined a reliable and well-established method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The detailed experimental protocol, coupled with the rationale behind the chosen methodology and a comprehensive characterization workflow, provides a solid foundation for researchers to successfully prepare and validate this important chemical intermediate. Adherence to the described safety precautions is paramount for the safe execution of this synthesis.
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Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-fluorophenyl)propiolate
Introduction
Ethyl 3-(4-fluorophenyl)propiolate is a versatile synthetic intermediate whose structural motifs—a fluorinated aromatic ring, an internal alkyne, and an ethyl ester—make it a compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the alkyne and ester functionalities provide reactive handles for diverse chemical transformations. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in reaction media, biological systems, and formulated products. This guide provides a comprehensive analysis of the key physicochemical attributes of this compound, grounded in established analytical principles and methodologies.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. These data serve as the primary reference for all subsequent experimental work.
| Property | Value | Source(s) |
| CAS Number | 1736-31-8 | [1][2] |
| Molecular Formula | C₁₁H₉FO₂ | [1] |
| Molecular Weight | 192.19 g/mol | [1] |
| IUPAC Name | ethyl 3-(4-fluorophenyl)prop-2-ynoate | [3] |
| Common Synonyms | (4-FLUORO-PHENYL)-PROPYNOIC ACID ETHYL ESTER | [1] |
Workflow for Physicochemical Characterization
The systematic evaluation of a compound like this compound follows a logical progression. The initial identity confirmation is followed by the determination of its physical constants and detailed spectroscopic analysis to confirm its structure and purity.
Caption: General workflow for the physicochemical characterization of a research compound.
Physical Properties and Their Determination
Physical properties are critical indicators of a compound's purity and dictate its handling, formulation, and behavior in various physical states.
Melting Point
The melting point is a robust indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broader melting range.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp), a reliable method for determining the melting point of a small amount of solid material.
-
Sample Preparation: Finely crush a small amount of this compound into a powder. Tap the open end of a capillary tube into the powder to collect a small sample.
-
Loading the Capillary: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-20°C/minute) to quickly find an approximate melting range. This saves time in the subsequent accurate measurement.[4]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
Boiling Point
The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key characteristic of a liquid's volatility.[5] It is crucial to record the barometric pressure at the time of measurement, as boiling point is pressure-dependent.[5]
Experimental Protocol: Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples (less than 1 mL).[6]
-
Sample Preparation: Add 0.5 mL of this compound to a small test tube (e.g., a fusion tube).
-
Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.[7][8]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.[6]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Measurement: Remove the heat source. The bubbling will slow and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point.[6]
Solubility
Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation strategies. It's essential to distinguish between two types of solubility measurements.[9]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput screening method used in early discovery.[9][10]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is considered the "gold standard" for this measurement.[11]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, water) in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[12]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[10] Caution must be exercised as the compound may adsorb to filter materials.[10]
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Reporting: Express the solubility in units such as mg/mL or µM.
Spectroscopic Properties
Spectroscopic analysis provides a molecular fingerprint, confirming the identity and structural features of the compound.
Key Structural Features for Spectroscopy
The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals.
Caption: Key functional groups of this compound for spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing direct evidence for the presence of specific functional groups.
-
Expected Absorptions:
-
C=O Stretch (Ester): A strong, sharp peak is expected. While saturated esters typically absorb around 1735 cm⁻¹, conjugation with the alkyne and aromatic ring will lower this frequency to approximately 1715 cm⁻¹.[13][14][15]
-
C≡C Stretch (Alkyne): A medium-intensity absorption is expected in the 2100-2260 cm⁻¹ region for the internal alkyne.[13][14][15][16]
-
C-O Stretches (Ester): Two strong, distinct peaks will be present in the 1300-1000 cm⁻¹ region, characteristic of the ester C-O bonds.[17]
-
Aromatic C-H and C=C Stretches: A weak C-H stretch will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), and several C=C in-ring stretching bands will be observed between 1600-1400 cm⁻¹.[18]
-
Aliphatic C-H Stretches: Absorptions due to the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F), allowing for complete structural elucidation.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: The para-substituted aromatic ring will show two distinct signals in the 6.5-8.5 ppm range, each integrating to 2H.[18][19] These signals will appear as doublets due to coupling with their ortho neighbors.
-
Ethyl Group Protons: The spectrum will feature a quartet (integrating to 2H) for the methylene protons (-OCH₂-) around 4.2 ppm and a triplet (integrating to 3H) for the methyl protons (-CH₃) around 1.3 ppm.
-
-
¹³C NMR Spectroscopy:
-
Ester Carbonyl: A signal in the downfield region, typically ~160-170 ppm.
-
Alkyne Carbons: Two distinct signals for the sp-hybridized carbons are expected between 70-100 ppm.[20]
-
Aromatic Carbons: Four signals are expected in the ~110-160 ppm range. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, and other carbons in the ring will show smaller two- and three-bond couplings.
-
-
¹⁹F NMR Spectroscopy:
-
A single signal is expected for the fluorine atom on the phenyl ring. Its chemical shift will be indicative of the electronic environment.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight and providing structural information through fragmentation patterns.[21]
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (192.19).
-
Isotopic Pattern: Unlike compounds with chlorine or bromine, which show characteristic M+2 peaks due to natural isotope abundance, fluorine is monoisotopic, so no significant M+2 peak is expected.[22][23][24]
-
Key Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the ethoxy group ([M-45]⁺) or the entire carbethoxy group ([M-73]⁺). Cleavage at the bond between the phenyl ring and the alkyne is also possible.
Safety and Handling
Proper handling of any chemical is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions based on its functional groups can be outlined.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[25][26]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[27][28]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[29]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[27][29]
Conclusion
This guide has detailed the essential physicochemical properties of this compound and the standard methodologies for their determination. A comprehensive characterization, encompassing physical constants like melting and boiling points, solubility profiling, and detailed spectroscopic analysis (IR, NMR, MS), is fundamental to ensuring the identity, purity, and suitability of this compound for its intended applications in research and development. Adherence to these analytical principles and safety protocols will empower scientists to utilize this valuable chemical intermediate with confidence and precision.
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Foreword: Unpacking a Versatile Synthetic Building Block
An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)propiolate (CAS No. 1736-31-8)
In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The 4-fluorophenyl motif, in particular, is prevalent in a multitude of approved pharmaceuticals, valued for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. When this privileged moiety is coupled with a reactive, electron-deficient alkyne system, as in this compound, the result is a highly versatile and powerful building block for complex molecular synthesis.
This guide provides an in-depth exploration of this compound, moving beyond simple catalog data to deliver actionable insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, core reactivity, and strategic applications, with a focus on the causal reasoning behind experimental design and protocol selection.
Core Molecular Profile & Spectroscopic Signature
This compound is a solid at room temperature, possessing the key structural features of a terminal alkyne conjugated with both an aromatic ring and an ester functional group.[1] This electronic arrangement dictates its reactivity, rendering the alkyne susceptible to a range of nucleophilic additions and cycloaddition reactions.
Physicochemical & Safety Data
A summary of the essential properties and safety information for this reagent is provided below.
| Property | Value | Source(s) |
| CAS Number | 1736-31-8 | [2] |
| Molecular Formula | C₁₁H₉FO₂ | |
| Molecular Weight | 192.19 g/mol | |
| Synonyms | Ethyl 3-(4-fluorophenyl)-2-propynoate | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
| Storage | Store at room temperature | |
| Signal Word | Warning | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Expected Spectroscopic Data
Full characterization is essential for verifying the integrity of the starting material. Based on its structure, the following spectroscopic signatures are expected.
| Technique | Expected Observations |
| ¹H-NMR | - Ethyl Group: A triplet (~1.3 ppm, 3H) and a quartet (~4.2 ppm, 2H). - Aromatic Protons: Two sets of multiplets/doublets of doublets in the aromatic region (~7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. |
| ¹³C-NMR | - Alkyne Carbons (C≡C): Two signals in the range of ~80-90 ppm. - Carbonyl Carbon (C=O): Signal around ~154 ppm. - Ethyl Carbons: Signals around ~62 ppm (-CH₂) and ~14 ppm (-CH₃). - Aromatic Carbons: Four signals in the aromatic region, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant (¹JCF). |
| ¹⁹F-NMR | A single resonance for the fluorine atom on the aromatic ring. |
| FT-IR (cm⁻¹) | - C≡C Stretch: A sharp, medium-intensity peak around 2210-2240 cm⁻¹. - C=O Stretch: A strong, sharp peak around 1710-1730 cm⁻¹. - C-O Stretch: A strong peak around 1250 cm⁻¹. - C-F Stretch: A strong peak around 1220-1240 cm⁻¹. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ = 193.06, [M+Na]⁺ = 215.04. |
Synthesis Pathway: The Sonogashira Coupling
The most direct and reliable method for synthesizing this compound is the Sonogashira cross-coupling reaction.[5][6][7] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] The causality for this choice rests on the high efficiency, functional group tolerance, and mild reaction conditions that characterize this protocol.[5]
The logical workflow involves coupling a commercially available aryl halide, such as 1-iodo-4-fluorobenzene, with ethyl propiolate.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a self-validating system, concluding with purification and characterization to confirm product identity and purity against the spectroscopic data in Section 1.2.
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-fluorobenzene (1.0 eq).
-
Catalyst Loading: Under an inert atmosphere (N₂ or Ar), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Solvent & Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. Stir the mixture for 10 minutes to ensure dissolution.
-
Alkyne Addition: Add ethyl propiolate (1.1 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat gently to 40-50 °C if the reaction is sluggish). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Aqueous Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove the catalyst residues and amine salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and MS to confirm its structure and purity.
Core Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound stems from the electrophilic nature of its alkyne, which is activated by both the ester and the fluorophenyl ring. This makes it an exceptional substrate for cycloaddition reactions, a powerful class of reactions for constructing cyclic compounds.[9][10]
[3+2] Cycloaddition for Pyrazole Synthesis
A primary application for this propiolate is in the synthesis of pyrazoles, a five-membered heterocyclic scaffold found in numerous FDA-approved drugs like Celecoxib (an anti-inflammatory agent).[11][12] The reaction proceeds via a [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between the propiolate (the dipolarophile) and a hydrazine derivative (the 1,3-dipole precursor).[13][14]
The reaction with hydrazine hydrate will produce two potential regioisomers. However, the strong electron-withdrawing effect of the ethyl ester group typically directs the initial nucleophilic attack of the hydrazine to the β-carbon of the alkyne, leading preferentially to the formation of the ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate isomer after tautomerization.
Detailed Experimental Protocol: Pyrazole Synthesis
This protocol describes a robust, one-pot synthesis of a pyrazole derivative, a core structure in many pharmaceutical agents.[11][15]
-
Reagent Addition: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting propiolate by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the purified solid product under vacuum. The structure can be unequivocally confirmed by NMR, where the appearance of a new singlet in the aromatic region (~6.5-7.0 ppm) corresponds to the C4-proton of the pyrazole ring, and the disappearance of the alkyne signals in the ¹³C-NMR is observed.
Strategic Value in Drug Discovery
The utility of this compound in drug discovery extends beyond its role as a simple building block.[16]
-
Access to Privileged Scaffolds: As demonstrated, it provides efficient access to pyrazoles and, by extension, other heterocycles like triazoles (via reaction with azides in "click" chemistry) or isoxazoles (via reaction with hydroxylamine).[11][12][17] These scaffolds are staples in medicinal chemistry due to their favorable drug-like properties.
-
The 4-Fluorophenyl Moiety: This group is a bioisostere of a phenyl group but offers distinct advantages. The C-F bond is highly polarized and metabolically stable, often blocking sites of oxidative metabolism (e.g., para-hydroxylation) on the aromatic ring, thereby improving a drug candidate's half-life.
-
Vectorial Synthesis: The ester functionality serves as a synthetic handle for further elaboration. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol, allowing for the systematic exploration of the chemical space around the heterocyclic core.
Conclusion
This compound is a high-value reagent for chemical synthesis, particularly for researchers and drug development professionals. Its well-defined reactivity, centered on the electronically activated alkyne, provides a reliable and efficient entry point to diverse and pharmacologically relevant heterocyclic systems. The protocols and mechanistic insights presented in this guide are designed to empower scientists to leverage this molecule's full potential in their synthetic campaigns, accelerating the discovery of novel therapeutics and advanced materials.
References
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Molecular structure of Ethyl 3-(4-fluorophenyl)propiolate
An In-depth Technical Guide to the Molecular Structure of Ethyl 3-(4-fluorophenyl)propiolate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically versatile propiolate ester featuring a terminal alkyne conjugated with both an ester and a fluorinated aromatic ring. This unique electronic arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. This guide provides a detailed examination of its molecular architecture, covering its synthesis, spectroscopic signature, electronic properties, and characteristic reactivity. Methodologies are explained with a focus on the underlying chemical principles, providing researchers with both theoretical and practical insights.
Introduction: A Multifaceted Building Block
In the landscape of drug discovery and materials science, the precise assembly of molecular frameworks is paramount. This compound emerges as a significant reagent due to the convergence of three key functional motifs: an activated alkyne, an ester, and a fluorophenyl group. The alkyne serves as a linchpin for a variety of transformations, including cycloadditions and nucleophilic additions. The strategic placement of a fluorine atom on the phenyl ring profoundly modulates the molecule's electronic properties through potent inductive and mesomeric effects, influencing its reactivity and the properties of its derivatives. This guide elucidates the structural and electronic characteristics that underpin the synthetic utility of this compound.
Synthesis and Spectroscopic Profile
The most direct and efficient synthesis of this compound is achieved via the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed method constructs the core C(sp²)-C(sp) bond by coupling an aryl halide (4-fluoroiodobenzene or 4-fluorobromobenzene) with a terminal alkyne (ethyl propiolate).
Causality in Experimental Design: The choice of a palladium catalyst, typically in conjunction with a copper(I) co-catalyst, is crucial for facilitating the catalytic cycle. A base, such as an amine (e.g., triethylamine or diisopropylethylamine), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, generating the reactive copper(I) acetylide species.
Detailed Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluoroiodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst from deactivation.
-
Reagent Addition: Introduce anhydrous solvent (e.g., THF or toluene) and triethylamine (2.0 eq.) via syringe. Stir for 5 minutes.
-
Alkyne Addition: Add ethyl propiolate (1.2 eq.) dropwise to the stirring mixture.[1] The slight excess of the alkyne ensures the complete consumption of the more valuable aryl halide.
-
Reaction Monitoring: Heat the reaction to the appropriate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Work-up & Purification: Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
Spectroscopic Data Summary
The structural identity of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals.
| Technique | Expected Key Features |
| ¹H NMR | • Doublet of doublets for aromatic protons (~7.0-7.6 ppm).• Quartet for the ethyl ester -CH₂- group (~4.2 ppm).• Triplet for the ethyl ester -CH₃ group (~1.3 ppm). |
| ¹³C NMR | • Resonances for the two alkyne carbons (~80-90 ppm).• Carbonyl carbon of the ester (~153 ppm).• Aromatic carbons, with characteristic splitting patterns due to C-F coupling. |
| ¹⁹F NMR | • A single resonance in the typical range for an aryl fluoride. |
| IR Spectroscopy | • Sharp, medium-intensity C≡C stretch (~2230-2210 cm⁻¹).• Strong C=O stretch for the conjugated ester (~1710-1700 cm⁻¹).• Strong C-F stretch (~1250-1200 cm⁻¹). |
| Mass Spec. | • Molecular ion peak [M]⁺ corresponding to the formula C₁₁H₉FO₂.[2] |
Analysis of Molecular Structure and Electronic Effects
The molecule's reactivity is a direct consequence of its geometry and electronic landscape. The core structure consists of a linear alkyne-ester system attached to a planar phenyl ring.
A. Electronic Influence of the 4-Fluorophenyl Group
The fluorine atom is a powerful electronic modulator. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which polarizes the sigma bond framework. Concurrently, its lone pairs can participate in resonance, exerting an electron-donating mesomeric effect (+M). For halogens, the -I effect dominates, rendering the 4-fluorophenyl group as a net electron-withdrawing substituent. This withdrawal of electron density makes the alkyne more electrophilic and susceptible to nucleophilic attack.
Caption: Experimental workflow for CuAAC using the title compound.
The resulting triazole products are stable, aromatic linkers that can mimic a peptide bond and are often found in clinically approved drugs. The presence of the 4-fluorophenyl group can enhance metabolic stability and improve binding affinity through favorable interactions with biological targets.
Conclusion
This compound is a high-value synthetic intermediate whose molecular structure is engineered for reactivity. The combination of an electrophilic alkyne with the modulating electronic effects of a fluorophenyl group provides a powerful platform for the synthesis of diverse and complex molecules. A thorough understanding of its structural and electronic properties, as detailed in this guide, is essential for its effective application in research, particularly in the rational design of novel therapeutics.
References
- SpectraBase. (n.d.). Ethyl 3-[4(Trifluoromethyl)phenyl]propiolate. Retrieved from SpectraBase platform. [Link: https://spectrabase.com/spectrum/EFBog7ZY4sJ]
- Schubert, T., et al. (n.d.). Synthesis of β‐fluoropyrrolidines Designed to Reduce hERG Affinity in a Class of Antiparasitic Compounds. ResearchGate. [Link: https://www.researchgate.
- PrepChem.com. (n.d.). Synthesis of (e) 3-(4-Fluorophenyl)propionic acid. Retrieved from PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-e-3-4-fluorophenyl-propionic-acid/]
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- Grokipedia. (n.d.). Ethyl propiolate. Retrieved from Grokipedia. [Link: https://www.grokipedia.
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- Google Patents. (n.d.). CN101318900A - Process for synthesizing ethyl propiolate. Retrieved from Google Patents. [Link: https://patents.google.
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Spectroscopic Characterization of Ethyl 3-(4-fluorophenyl)propiolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-fluorophenyl)propiolate is a key building block in synthetic organic chemistry, finding applications in the synthesis of a variety of heterocyclic compounds and complex molecular architectures relevant to drug discovery and materials science. Its rigid, linear structure, conferred by the alkyne moiety, and the electronic properties of the fluorine-substituted phenyl group make it a versatile reagent. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability and reproducibility of subsequent experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.55 | dd | 2H | Ar-H (ortho to F) |
| ~7.10 | t | 2H | Ar-H (meta to F) |
| 4.25 | q | 2H | -O-CH ₂-CH₃ |
| 1.33 | t | 3H | -O-CH₂-CH ₃ |
Interpretation and Rationale:
-
Aromatic Protons (~7.55 and ~7.10 ppm): The 4-fluorophenyl group will exhibit two distinct signals in the aromatic region. The protons ortho to the electron-withdrawing fluorine atom are expected to be deshielded and appear at a lower field (~7.55 ppm). Due to coupling with the fluorine and the adjacent meta protons, this signal is predicted to be a doublet of doublets (dd). The protons meta to the fluorine will be less deshielded and appear at a higher field (~7.10 ppm), likely as a triplet (t) due to coupling with the two ortho protons.
-
Ethyl Ester Protons (4.25 and 1.33 ppm): The methylene protons (-O-CH ₂-) of the ethyl group are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear around 4.25 ppm. They will be split into a quartet (q) by the three neighboring methyl protons. The methyl protons (-CH ₃) are further from the oxygen and will appear at a much higher field, around 1.33 ppm, as a triplet (t) due to coupling with the two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~164 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~153 | C =O |
| ~134 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to F) |
| ~118 | Ar-C -C≡ |
| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (meta to F) |
| ~85 | -C ≡C-Ar |
| ~84 | -C≡C -C=O |
| ~62 | -O-C H₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (~153 ppm): The ester carbonyl carbon is significantly deshielded and appears at a low field.
-
Aromatic Carbons: The carbon directly bonded to fluorine (~164 ppm) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit coupling to fluorine, with the magnitude of the coupling constant decreasing with the number of bonds between the carbon and fluorine.
-
Alkynyl Carbons (~85 and ~84 ppm): The two sp-hybridized carbons of the alkyne typically appear in this region. The carbon attached to the aromatic ring will be at a slightly different chemical shift than the one attached to the carbonyl group.
-
Ethyl Ester Carbons (~62 and ~14 ppm): The methylene carbon (-O-C H₂-) is deshielded by the adjacent oxygen, while the methyl carbon (-C H₃) appears at a high field.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1 second.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
NMR Acquisition Workflow:
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~2230 | Strong | C≡C stretch |
| ~1715 | Strong | C=O (ester) stretch |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1160 | Strong | C-F stretch |
Interpretation and Rationale:
-
C≡C Stretch (~2230 cm⁻¹): The carbon-carbon triple bond stretch is a very characteristic and often strong absorption in this region.
-
C=O Stretch (~1715 cm⁻¹): The ester carbonyl group gives rise to a strong, sharp absorption band. Conjugation with the alkyne may slightly lower this frequency compared to a saturated ester.
-
C-F Stretch (~1160 cm⁻¹): The carbon-fluorine bond stretch is typically a strong absorption in the fingerprint region.
-
Other Stretches: Aromatic and aliphatic C-H stretches are expected above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations appear as a pair of bands around 1600 and 1500 cm⁻¹. The C-O stretch of the ester is also a prominent feature.
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of neat liquid or solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is critical for its unambiguous identification and quality control. This guide provides a detailed framework of the expected spectral data based on established chemical principles and comparison with analogous structures. The provided protocols for data acquisition serve as a standardized starting point for experimental work. Researchers and professionals in drug development can leverage this information to confidently characterize this important synthetic building block, ensuring the integrity and success of their scientific endeavors.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
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NIST Chemistry WebBook. Ethyl phenylpropiolate. [Link]
-
Spectral Database for Organic Compounds (SDBS). Ethyl propiolate. [Link]
An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)propiolate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorophenyl)propiolate, a key building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, synthesis, characterization, and applications, with a focus on practical, field-proven insights.
Introduction to this compound
This compound, with the CAS number 1736-31-8, is an aromatic propiolate ester. Its structure, featuring a terminal alkyne and a fluorinated phenyl ring, makes it a highly versatile reagent in a variety of chemical transformations. The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack, while the fluorophenyl moiety is a common pharmacophore in many biologically active molecules. This combination of functionalities allows for its use in the synthesis of complex heterocyclic compounds and as a key component in the development of novel therapeutics.
Commercial Availability
This compound is readily available from a range of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, available analytical data (such as a Certificate of Analysis), and the supplier's reputation for quality and consistency. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | This compound | Varies by partner | mg to g scale |
| BLDpharm | This compound | ≥95% | mg to kg scale[1] |
| Fluorochem | This compound | Varies | g to kg scale |
| A2B Chem | This compound | Not specified | mg to g scale[2] |
This table is not exhaustive and is intended to provide a starting point for sourcing this reagent. Researchers should always consult the supplier's website and documentation for the most current product specifications.
Synthesis of this compound: The Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (ethyl propiolate) with an aryl halide (1-fluoro-4-iodobenzene) in the presence of a palladium catalyst and a copper(I) co-catalyst.
Reaction Mechanism and Rationale
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of a mild base is essential to deprotonate the terminal alkyne.
Caption: Sonogashira coupling of 1-fluoro-4-iodobenzene and ethyl propiolate.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound.
Materials:
-
1-fluoro-4-iodobenzene
-
Ethyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-fluoro-4-iodobenzene (1.0 eq) in anhydrous THF at room temperature, add sequentially bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), and diisopropylamine (7.0 eq).
-
Add ethyl propiolate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[3]
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons of the fluorophenyl ring (two doublets of doublets).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the ester carbonyl, the acetylenic carbons, the carbons of the ethyl group, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine will exhibit a characteristic large coupling constant.
-
IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the ester carbonyl group (around 1715 cm⁻¹) and a characteristic absorption for the alkyne C≡C bond (around 2230 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (192.19 g/mol ).
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds and kinase inhibitors.
Synthesis of Pyrazole Derivatives
The propiolate functionality is an excellent Michael acceptor and can react with hydrazine derivatives to form pyrazoles, a common scaffold in medicinal chemistry.
Caption: Synthesis of a fluorinated pyrazole derivative.
Click Chemistry in Drug Discovery
The terminal alkyne of this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][4][5] This reaction allows for the efficient and specific formation of triazole-containing compounds, which are often used as linkers or pharmacophores in drug discovery.[6]
Kinase Inhibitors
The 3-phenylpropiolate scaffold can be incorporated into molecules designed to target protein kinases, which are important targets in cancer therapy.[7] The fluorophenyl group can form favorable interactions within the ATP-binding pocket of many kinases.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.
References
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Sonogashira Coupling. NROChemistry. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link]
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A2B Chem. 1736-31-8 | this compound. Chemikart. Available at: [Link]
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International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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NIST. Ethyl propiolate. NIST WebBook. Available at: [Link]
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MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]
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PubMed. (2019). Recent applications of click chemistry in drug discovery. Available at: [Link]
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Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Available at: [Link]
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PrepChem.com. Synthesis of (e) 3-(4-Fluorophenyl)propionic acid-. Available at: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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ResearchGate. IR and 'H NMR Data of Compounds 3. Available at: [Link]
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ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Available at: [Link]
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Wikipedia. Ethyl propiolate. Available at: [Link]
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SpectraBase. Ethyl 3-[4(Trifluoromethyl)phenyl]propiolate - Optional[MS (GC)] - Spectrum. Available at: [Link]
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SciELO. (2001). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Available at: [Link]
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DergiPark. (2020). The Use of Click Chemisty in Drug Development Applications. Available at: [Link]
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MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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PubMed. (2007). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Available at: [Link]
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Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]
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PubChem. Ethyl 3-(4-nitrophenyl)propanoate. Available at: [Link]
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PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]
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PubMed Central. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]
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ResearchGate. EI Mass spectra, proposed structures and predominant fragmentation... Available at: [Link]
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SpectraBase. Ethyl 3-hydroxy-3-(4-methylphenyl)-propionate. Available at: [Link]
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ResearchGate. (2013). Ethyl propiolate derivatisation for the analysis of varietal thiol in wine. Available at: [Link]
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Biological Activity Screening of Novel Propiolate Derivatives: A Strategic Framework for Hit Identification and Mechanistic Elucidation
An In-depth Technical Guide for Drug Development Professionals
Preamble: The Propiolate Scaffold - A Promising Starting Point in Drug Discovery
Propiolate derivatives, characterized by the presence of a propargyl ester functional group, represent a versatile and highly reactive class of organic compounds.[1] Their intrinsic electrophilicity and linear geometry make them valuable building blocks in organic synthesis, capable of participating in a wide array of chemical transformations to generate diverse molecular architectures.[1][2][3] This chemical tractability, combined with evidence of their potential to interact with biological targets, has positioned propiolate derivatives as a compelling scaffold for the discovery of novel therapeutic agents. This guide provides a comprehensive, field-tested framework for the systematic biological activity screening of novel propiolate derivative libraries, moving from initial hit identification to preliminary mechanistic insights. Our approach is grounded in a philosophy of efficiency, scientific rigor, and the early integration of decision-making data points to streamline the drug discovery pipeline.
Chapter 1: The Screening Cascade - A Philosophy of Resource Optimization
Embarking on the biological evaluation of a new chemical library requires a structured, multi-tiered approach known as the screening cascade. This strategy is paramount for efficiently managing resources, time, and scientific effort. Instead of subjecting every compound to a full battery of complex, low-throughput assays, the cascade model funnels the library through progressively more specific and mechanistically informative assays. The initial, broad-based primary screens are designed for high-throughput capacity to quickly identify "hits"—compounds showing any desired biological activity. Subsequent secondary and tertiary assays then focus on confirming these hits, elucidating their mechanism of action (MoA), and evaluating their drug-like properties, guiding the crucial process of structure-activity relationship (SAR) analysis.[4][5][6]
The following Graphviz diagram illustrates this strategic workflow, which forms the logical backbone of this guide.
Caption: A strategic workflow for drug discovery screening.
Chapter 2: Primary Screening - Casting a Wide Net for Biological Activity
The objective of primary screening is to efficiently test every compound in the library to identify those with a desired biological effect. For a novel library of propiolate derivatives with unknown potential, we recommend a dual-pronged approach targeting two of the most significant areas of unmet medical need: cancer and infectious diseases.
Anticancer Activity: General Cytotoxicity Screening
A fundamental first step in anticancer drug discovery is to determine a compound's ability to inhibit cell proliferation or induce cell death.[7][8] A panel of well-characterized cancer cell lines should be used, representing a diversity of tissue origins (e.g., A549 - lung, MCF-7 - breast, SW480 - colon) to provide early indications of broad-spectrum versus selective activity.[8]
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the propiolate derivatives in culture medium. Add the compounds to the wells at a single, high concentration (e.g., 10-50 µM) for the primary screen. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe effects on cell proliferation.
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds that reduce viability below a predefined threshold (e.g., 50%) are considered "hits."
The Lactate Dehydrogenase (LDH) assay provides a complementary endpoint by measuring cytotoxicity directly. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11][12] The released LDH catalyzes a reaction that ultimately generates a colorimetric product.[13] This assay is particularly useful for identifying compounds that induce rapid, necrotic cell death.
Caption: Principle of the LDH cytotoxicity assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Screening
The rise of antimicrobial resistance necessitates the discovery of new antibiotics.[14][15] Propiolate derivatives can be screened for antibacterial and antifungal activity using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[16][17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
This protocol should be performed in accordance with established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[18][19][20][21][22]
Step-by-Step Methodology:
-
Compound Preparation: Prepare 2-fold serial dilutions of each propiolate derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.[22]
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is the lowest compound concentration in which no visible growth is observed. Alternatively, a growth indicator dye like resazurin can be used for a colorimetric readout.[16]
Chapter 3: Secondary Screening & Mechanistic Elucidation
Hits identified in primary screens must be validated and further characterized. The goal is to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and begin investigating their mechanism of action.
Characterizing Anticancer Hits
For compounds showing significant cytotoxicity, the next logical step is to understand how they are killing or inhibiting the growth of cancer cells.
-
Dose-Response Curves & IC50 Determination: Hits are re-tested using a wider range of concentrations (typically 8-12 points) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated, providing a quantitative measure of the compound's potency.[8]
-
Cell Cycle Analysis: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase (G1, S, or G2/M).[23] This can be investigated by treating cells with the compound, staining their DNA with a fluorescent dye like propidium iodide, and analyzing the DNA content per cell using flow cytometry.[23]
-
Apoptosis Induction: A desirable mechanism for an anticancer drug is the induction of programmed cell death (apoptosis). This can be assessed by various methods, including assays for caspase enzyme activation or by using flow cytometry to detect markers of apoptosis like Annexin V staining.[23]
Characterizing Antimicrobial Hits
For antimicrobial hits, it is crucial to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This is accomplished with a time-kill kinetics assay, where the number of viable bacteria is monitored over time after exposure to the compound at concentrations relative to its MIC.[16]
Enzyme Inhibition Assays: A Probable Mechanism for Propiolates
The electrophilic nature of the propiolate alkyne makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine or lysine) in enzyme active sites.[1] Therefore, enzyme inhibition is a highly plausible mechanism of action.[24][25] Screening hits against a panel of relevant enzymes (e.g., kinases, proteases for cancer; bacterial enzymes for antimicrobials) is a critical step.
-
Assay Setup: In a microplate, combine a buffer, the target enzyme, and varying concentrations of the propiolate derivative (the inhibitor).
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The substrate is often a molecule that becomes fluorescent or colored upon enzymatic modification.
-
Kinetic Measurement: Monitor the rate of product formation over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[24] Further kinetic studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive).[26][27][28][29]
Caption: Competitive inhibition of an enzyme active site.
Chapter 4: Early Assessment of Drug-Like Properties
Modern drug discovery emphasizes the early evaluation of pharmacokinetic properties to reduce late-stage attrition.[30][31] Even during the hit-to-lead stage, simple in silico and in vitro assays can provide crucial data.
-
Structure-Activity Relationship (SAR): SAR is the cornerstone of medicinal chemistry, linking the chemical structure of a compound to its biological activity.[4][5][32] By synthesizing and testing analogs of the initial hits, researchers can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and solubility.[6][33]
-
In Silico ADMET Profiling: A multitude of computational tools can now predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based solely on its structure.[][35] These predictions, while not definitive, are invaluable for prioritizing which chemical series to pursue. They can flag potential liabilities, such as poor predicted oral absorption or high potential for toxicity, allowing chemists to design these issues out of the molecules at an early stage.[35][36]
Data Presentation: A Comparative Summary
Clear data presentation is essential for decision-making. The table below illustrates how screening data for a hypothetical series of propiolate derivatives might be summarized.
| Compound ID | Structure Modification | Cytotoxicity IC50 (µM) [A549 Cells] | Antibacterial MIC (µg/mL) [S. aureus] | Predicted Oral Bioavailability (%) |
| PRO-001 | R = -H | 12.5 | >64 | 65 |
| PRO-002 | R = -Cl | 2.1 | >64 | 70 |
| PRO-003 | R = -OCH3 | 25.8 | 8 | 55 |
| PRO-004 | R = -NH2 | >50 | 4 | 40 |
This table clearly shows that compound PRO-002 is a potent cytotoxic agent, while PRO-004 shows promising selective antibacterial activity, guiding the next steps for each chemical series.
Conclusion
The screening of novel propiolate derivatives for biological activity is a systematic endeavor that balances breadth with depth. By employing a cascaded approach that begins with high-throughput primary screens for general cytotoxicity and antimicrobial effects, researchers can efficiently identify active compounds. These hits can then be advanced to a suite of secondary assays designed to confirm potency, elucidate the mechanism of action—with a strong focus on enzyme inhibition—and begin the critical process of lead optimization guided by SAR and early ADMET profiling. This strategic framework maximizes the probability of success while conserving valuable resources, paving the way for the development of the next generation of therapeutics from this versatile chemical scaffold.
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Harnessing the Power of Propiolates: A Guide to Click Chemistry Reactions for Advanced Applications
An In-Depth Technical Guide
Abstract
Click chemistry has revolutionized the synthesis of complex molecular architectures across diverse scientific disciplines, from drug discovery to materials science. Central to many of these powerful transformations are alkynes, and among them, propiolates stand out as a uniquely versatile and reactive class of substrates. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of click chemistry reactions involving propiolates. We delve into the core principles that govern their reactivity, focusing on the mechanistic underpinnings of key reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Thiol-Yne reaction. By explaining the causality behind experimental choices, this guide offers field-proven insights into protocol design and optimization. Detailed, step-by-step methodologies, comparative data tables, and mechanistic diagrams are provided to serve as a self-validating system for laboratory application.
The "Click" Philosophy and the Unique Role of Propiolates
Defining Click Chemistry: The Core Principles
Coined by K.B. Sharpless in 2001, "click chemistry" is not a single reaction, but rather a philosophical approach to synthesis that prioritizes simplicity, reliability, and efficiency.[1] These reactions are characterized by several stringent criteria:
-
High Yields: The reactions proceed to near-quantitative conversion, simplifying purification.
-
Stereospecificity: The reaction geometry is predictable and consistent.
-
Benign and Accessible Conditions: Reactions are often successful in aqueous media, at room temperature, and are insensitive to oxygen.[1][2]
-
Modular and Wide in Scope: They can connect a diverse range of molecular building blocks.
-
Bioorthogonality: The reactive groups do not interact or interfere with native biological functionalities, a critical feature for bioconjugation.[3]
Propiolates: Uniquely Activated Alkynes for Click Chemistry
Propiolates are esters or amides of propiolic acid. Their structure features an alkyne group directly conjugated to a carbonyl, an electron-withdrawing group. This electronic arrangement is the key to their enhanced reactivity and versatility in click chemistry. Unlike simple terminal alkynes, propiolates are highly susceptible to nucleophilic attack, making them excellent substrates for a broader range of click reactions beyond the canonical cycloadditions. This dual reactivity as both a dipolarophile (for cycloadditions) and a Michael acceptor (for conjugate additions) makes them a powerful tool for molecular assembly.[4][5]
Key Click Reactions Involving Propiolates
Propiolates serve as exemplary substrates in several classes of click reactions, most notably in azide-alkyne cycloadditions and thiol-yne reactions.
Azide-Alkyne Cycloadditions
The formation of a stable triazole ring from an azide and an alkyne is the most iconic click reaction.[6]
The CuAAC reaction is the gold standard for its efficiency and complete regioselectivity, exclusively producing 1,4-disubstituted triazoles.[6][7][8] The mechanism hinges on the copper(I) catalyst, which dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal version.[1]
Causality in the Mechanism: The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne (the propiolate).[7] This step lowers the pKa of the terminal proton, facilitating its removal. The copper acetylide then coordinates with the azide. This is followed by the formation of a six-membered copper metallacycle, which ultimately rearranges and, after protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[1] The use of propiolates as substrates proceeds efficiently under these conditions.
While CuAAC is dominant, thermal, metal-free cycloadditions between azides and alkynes are also possible.[9] These reactions, a form of the Huisgen 1,3-dipolar cycloaddition, typically require elevated temperatures and often result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1] However, the electron-deficient nature of the alkyne in propiolates can facilitate these reactions under milder conditions than their unactivated counterparts, sometimes improving regioselectivity.[9][10] This approach is particularly valuable when the presence of a metal catalyst must be avoided.
It is crucial to distinguish the reactions of propiolates from Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a powerful metal-free click reaction driven by the high ring strain of cyclooctynes, not the electronic activation of linear alkynes like propiolates.[11][12] SPAAC is the method of choice for bioorthogonal chemistry in living systems where copper toxicity is a concern.[][14] Propiolates are generally not used in SPAAC; instead, CuAAC or thiol-yne reactions are the preferred click methods for these substrates.
Thiol-Yne Reactions
The thiol-yne reaction is another highly efficient click process, involving the addition of a thiol across an alkyne. With propiolates, this reaction is exceptionally robust due to the alkyne's activation. Two primary mechanisms can be employed.
This is the most common pathway for propiolates. The reaction is a nucleophilic conjugate addition.[4] Causality in the Mechanism: A base (e.g., triethylamine, DBU) is used to deprotonate the thiol (-SH) to form a highly nucleophilic thiolate anion (-S⁻).[15] This thiolate then attacks the electron-poor β-carbon of the propiolate in a classic Michael addition, yielding a vinyl sulfide product. A key feature of this reaction is its stereoselectivity; the choice of catalyst and solvent can control the formation of either the E or Z isomer of the product.[15] The reaction is often quantitative and extremely fast at ambient temperatures.[4][5]
This pathway proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator (e.g., AIBN).[16] The process involves the addition of a thiyl radical across the alkyne. A second thiol can then add to the resulting vinyl sulfide, leading to a 1,2-dithioether product. While effective, this method offers less stereocontrol for the initial mono-addition product compared to the base-catalyzed route.[16]
Practical Considerations & Experimental Protocols
Choosing the Right Reaction: A Decision Guide
The selection of a specific click reaction depends on the application, the nature of the substrates, and the required reaction conditions. The table below provides a comparative summary to guide this decision-making process.
| Feature | CuAAC with Propiolate | Metal-Free Thermal Cycloaddition | Base-Catalyzed Thiol-Yne |
| Catalyst | Copper(I) | None (Heat) | Organic or Inorganic Base |
| Biocompatibility | Limited by copper toxicity | High | High (with appropriate base) |
| Reaction Speed | Very Fast (minutes to hours) | Slow (hours to days) | Extremely Fast (seconds to minutes) |
| Regioselectivity | Excellent (1,4-isomer only) | Moderate to Poor | Not Applicable (Addition) |
| Stereoselectivity | Not Applicable (Triazole) | Not Applicable | Excellent (Controllable E/Z) |
| Key Substrates | Azide, Propiolate | Azide, Propiolate | Thiol, Propiolate |
| Typical Use Case | Bioconjugation (ex vivo), Materials | Polymer Synthesis | Surface Modification, Hydrogels |
Experimental Protocol: General CuAAC Reaction with a Propiolate
This protocol describes a typical small-scale CuAAC bioconjugation reaction in an aqueous buffer.[17][18][19]
Self-Validation: The success of the reaction is validated by a clear shift in analytical data (e.g., LC-MS, SDS-PAGE) from starting materials to a single, high-purity product, confirming the high efficiency and clean nature of the click reaction.
-
Reagent Preparation:
-
Azide Component: Prepare a 10 mM stock solution of your azide-containing molecule (e.g., a protein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Propiolate Component: Prepare a 10 mM stock solution of the propiolate ester in DMSO.
-
Catalyst/Ligand Solution: Prepare a premixed solution containing 20 mM CuSO₄ and 50 mM THPTA (a water-soluble ligand) in water. The ligand is crucial as it stabilizes the Cu(I) oxidation state and accelerates the reaction.[17][19]
-
Reductant: Prepare a fresh 100 mM solution of sodium ascorbate in water. This is essential to reduce the Cu(II) sulfate to the active Cu(I) catalyst in situ.[18]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the azide component to the desired final concentration (e.g., 50 µM).
-
Add the propiolate stock solution to achieve a slight molar excess (e.g., 1.5 equivalents, final concentration 75 µM).
-
Add the premixed CuSO₄/THPTA solution to a final concentration of 0.25 mM copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins). A successful reaction will show near-complete consumption of the starting material.
-
-
Workup and Purification:
-
For biomolecule conjugates, remove excess reagents and copper using a desalting column or dialysis.
-
For small molecules, perform a standard aqueous workup and extraction, followed by column chromatography if necessary.
-
Experimental Protocol: General Base-Catalyzed Thiol-Yne Reaction
This protocol outlines a typical base-catalyzed thiol-yne conjugation for surface modification or hydrogel formation.[4][5]
Self-Validation: The reaction's completion can be rapidly confirmed by the disappearance of the thiol's characteristic odor and validated analytically (e.g., NMR, IR spectroscopy) by the absence of the alkyne signal and the appearance of vinyl sulfide signals.
-
Reagent Preparation:
-
Thiol Component: Dissolve the thiol-containing substrate in a suitable aprotic solvent (e.g., THF, DMF). The choice of solvent can influence reaction rates and stereoselectivity.[5]
-
Propiolate Component: Dissolve the propiolate substrate in the same solvent.
-
Base Catalyst: Use a suitable organic base such as triethylamine (NEt₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Prepare a stock solution if needed.
-
-
Reaction Assembly:
-
To the solution of the thiol component, add the propiolate component in a 1:1 stoichiometric ratio.
-
Initiate the reaction by adding a catalytic amount of the base (e.g., 0.1 equivalents). The reaction is often highly exothermic and proceeds rapidly.
-
-
Incubation and Monitoring:
-
Stir the reaction at room temperature. The reaction is typically complete within minutes.
-
Monitor by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a mild acid (e.g., dilute HCl) to neutralize the base.
-
Remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if needed.
-
Applications in Research and Drug Development
The efficiency and versatility of click reactions with propiolates have led to their widespread adoption in numerous high-impact applications.
-
Bioconjugation: Propiolates are used to functionalize biomolecules for applications in proteomics and diagnostics. For example, a propiolate-containing tag can be reacted with an azide-modified protein to attach fluorescent dyes or affinity labels for imaging and pulldown experiments.[3][20]
-
Polymer and Materials Science: The thiol-yne and azide-alkyne reactions are extensively used in polymer synthesis to create functional materials, such as dendrimers, degradable polyesters, and highly cross-linked polymer networks for coatings and thermosets.[9][21][22][23] The stereocontrolled thiol-yne reaction has been used to synthesize hydrogels with tunable mechanical properties for tissue engineering.[15]
-
Drug Discovery: Click chemistry provides a powerful platform for generating libraries of potential drug candidates through combinatorial synthesis.[14] Furthermore, it is a key technology in the construction of Antibody-Drug Conjugates (ADCs), where a propiolate linker on a cytotoxic drug can be "clicked" onto an azide-modified antibody, enabling targeted delivery to cancer cells.[][24]
Conclusion and Future Outlook
Propiolates represent a class of highly activated and versatile substrates that are central to the click chemistry paradigm. Their unique electronic structure enables participation in both highly efficient copper-catalyzed cycloadditions and extremely rapid base-catalyzed thiol-yne additions. This dual reactivity provides researchers with a powerful and adaptable toolkit for molecular assembly. The continued development of new catalysts and reaction conditions will further expand the utility of propiolates, enabling the creation of increasingly complex and functional molecules for next-generation therapeutics, advanced materials, and sophisticated biological probes.
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CHAPTER 5: Thiol-yne Click Polymerization. Royal Society of Chemistry Books. [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. [Link]
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Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. ACS Publications. [Link]
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Thiol-yne reaction. Wikipedia. [Link]
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Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. scite.ai. [Link]
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Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Request PDF. [Link]
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The Use of Click-Type Reactions in the Preparation of Thermosets. PMC - NIH. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [Link]
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Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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'Click' Chemistry in Polymer and Material Science: An Update. ResearchGate. [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]
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'Click' Chemistry in Polymer and Material Science: An Update. Semantic Scholar. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
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Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
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Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
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Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Uptima. [Link]
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Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
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Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC - PubMed Central. [Link]
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Secondary Amine-Mediated Cyclization of Methyl Propiolate with Imines. ResearchGate. [Link]
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A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. [Link]
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Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. Semantic Scholar. [Link]
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Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]
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Metal-free click polymerization of propiolates and azides. ScienceBlog.com. [Link]
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Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis. DOI. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 3-(4-fluorophenyl)propiolate as a Versatile Dipolarophile in [3+2] Cycloaddition Reactions
Abstract
The [3+2] cycloaddition, a cornerstone of heterocyclic chemistry, provides a powerful and convergent pathway to construct five-membered rings.[1][2] This guide focuses on the utility of ethyl 3-(4-fluorophenyl)propiolate as a highly effective dipolarophile in these transformations. The presence of the electron-withdrawing 4-fluorophenyl group and the ester functionality activates the alkyne, making it a suitable partner for a variety of 1,3-dipoles. This activation, coupled with the inherent asymmetry of the molecule, introduces critical questions of regioselectivity that are central to the synthetic utility of these reactions.[3] We will explore the mechanistic underpinnings, provide detailed, field-tested protocols for key cycloadditions, and discuss the significance of the resulting fluorinated heterocycles in modern drug discovery and materials science.[4][5]
Introduction: The Strategic Advantage of Fluorinated Propiolates
This compound is an unsymmetrical internal alkyne that serves as a valuable building block in organic synthesis. Its reactivity in [3+2] cycloaddition reactions is governed by the electronic properties of its substituents. The ester group (a π-acceptor) and the 4-fluorophenyl group (an inductive electron-withdrawing group) render the alkyne electron-deficient. This electronic profile dictates its reactivity with various 1,3-dipoles, influencing both the rate and the regiochemical outcome of the cycloaddition.[3][6]
The incorporation of fluorine into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry.[7][8] Fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[8] Consequently, the synthesis of fluorinated heterocycles, such as pyrazoles and isoxazoles, is of significant interest.[4][5][9] this compound provides a direct and efficient route to these valuable molecular architectures.
Mechanistic Considerations: Controlling Regioselectivity
The [3+2] cycloaddition is a concerted, pericyclic reaction where the 4π electrons of a 1,3-dipole react with the 2π electrons of a dipolarophile.[2] With an unsymmetrical alkyne like this compound, the reaction can yield two possible regioisomers. The regioselectivity is primarily governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1]
Generally, the reaction is favored by the combination with the smallest HOMO-LUMO energy gap.[10] Steric hindrance between bulky substituents on the dipole and the dipolarophile can also play a significant role in directing the regiochemical outcome.[3]
Below is a generalized workflow for a typical [3+2] cycloaddition reaction involving this compound.
Caption: General Experimental Workflow for [3+2] Cycloadditions.
Application & Protocols: Synthesis of Fluorinated Heterocycles
Synthesis of Fluorinated Pyrazoles via Cycloaddition with Diazoalkanes
The reaction of alkynes with diazoalkanes is a classical and highly efficient method for the synthesis of pyrazoles.[11] These nitrogen-containing heterocycles are prevalent in pharmaceuticals and agrochemicals.[4][5][12]
Mechanism: The reaction of this compound with a diazoalkane, such as diazomethane, proceeds through a concerted [3+2] cycloaddition. The regioselectivity is typically high, with the terminal nitrogen of the diazomethane adding to the carbon bearing the ester group, driven by electronic factors.
Caption: Regiochemical Pathways in Pyrazole Synthesis.
Protocol: Synthesis of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
-
Safety First: Diazomethane is toxic and explosive. This procedure must be performed in a well-ventilated fume hood behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in diethyl ether (10 mL) at 0 °C, add a freshly prepared ethereal solution of diazomethane (approx. 3.0 mmol) dropwise with gentle stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Work-up: Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Isolation: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole regioisomer.
Table 1: Representative Data for Pyrazole Synthesis
| 1,3-Dipole | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio |
| Diazomethane | Diethyl Ether | 18 | 85-95 | >95:5 |
| Trimethylsilyldiazomethane | Hexane | 24 | 70-80 | >90:10 |
Synthesis of Fluorinated Isoxazoles via Cycloaddition with Nitrile Oxides
The cycloaddition of nitrile oxides with alkynes is a primary method for constructing the isoxazole ring system.[13][14] Isoxazoles are key components in various biologically active compounds.[9]
Mechanism: Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by dehydration of nitroalkanes.[9] The regioselectivity of their addition to this compound is influenced by both electronic and steric factors, often favoring the formation of the 3,5-disubstituted isoxazole.[15]
Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)-5-phenylisoxazole-4-carboxylate
-
Nitrile Oxide Generation: In a two-necked flask equipped with a dropping funnel, dissolve benzaldoxime (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL). Cool the solution to 0 °C. Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise to generate the hydroximoyl chloride in situ.
-
Cycloaddition: To the solution containing the in situ generated hydroximoyl chloride, add this compound (1.0 mmol). Then, add triethylamine (1.5 mmol) dropwise via the dropping funnel.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired isoxazole.
Synthesis of Fluorinated Triazoles via Cycloaddition with Azides
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a highly reliable method for the synthesis of 1,2,3-triazoles.[1][2] While the thermal reaction often leads to a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides exclusively the 1,4-disubstituted triazole.[16]
Mechanism: Theoretical studies on the reaction between aryl azides and ethyl propiolate suggest a polar, single-step mechanism.[17][18][19] The regioselectivity is influenced by the electronic nature of the substituents on both the azide and the alkyne.[18][20]
Protocol: Synthesis of Ethyl 1-benzyl-5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (Thermal)
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), benzyl azide (1.1 mmol), and toluene (5 mL).
-
Reaction: Heat the mixture at 110 °C for 24-48 hours.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate) to separate the regioisomers.
Table 2: Comparison of Thermal vs. Catalytic Triazole Synthesis
| Method | Catalyst | Regioselectivity | Conditions |
| Thermal | None | Mixture of 1,4 and 1,5-isomers | High Temperature |
| CuAAC | Cu(I) source | Exclusively 1,4-isomer | Room Temperature |
Conclusion and Future Outlook
This compound has demonstrated itself to be a versatile and valuable dipolarophile for the synthesis of a diverse range of fluorinated five-membered heterocycles through [3+2] cycloaddition reactions. The electronic nature of this alkyne allows for efficient reactions with various 1,3-dipoles, including diazoalkanes, nitrile oxides, and azides.
The protocols outlined herein provide robust and reproducible methods for accessing these important scaffolds. Understanding the interplay of electronic and steric effects is crucial for predicting and controlling the regioselectivity of these cycloadditions. The continued exploration of novel 1,3-dipoles and catalytic systems will undoubtedly expand the synthetic utility of this compound, paving the way for the discovery of new therapeutic agents and advanced materials.
References
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Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]
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PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
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Royal Society of Chemistry. (2018). Highly regioselective synthesis of 2,4,5-(hetero)aryl substituted oxazoles by intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes. Chemical Communications. [Link]
-
ResearchGate. (2019). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. [Link]
-
Ouchi, Akihiko. (n.d.). Selective Incorporation of Fluorine in Pyrazoles. OUCI. [Link]
-
Routledge, A., & Sweeney, J. B. (2009). Predictable and Regioselective Insertion of Internal Unsymmetrical Alkynes in Rhodium-Catalyzed Cycloadditions with Alkenyl Isocyanates. PMC. [Link]
-
MDPI. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]
-
ResearchGate. (2018). [3+2] cycloaddition reactions between aryl azides and ethyl propiolate. ResearchGate. [Link]
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American Chemical Society. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]
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ResearchGate. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. [Link]
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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National Institutes of Health. (2014). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
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National Institutes of Health. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
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National Institutes of Health. (2011). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC. [Link]
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PubMed. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. [Link]
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MDPI. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. [Link]
-
National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
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Unknown. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Unknown. [Link]
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IJRPC. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]
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Scribd. (n.d.). Advances in Isoxazole Synthesis. Scribd. [Link]
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MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
Unknown. (n.d.). The [3+2]Cycloaddition Reaction. Unknown. [Link]
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ResearchGate. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. ResearchGate. [Link]
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National Institutes of Health. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. PMC. [Link]
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Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry. [Link]
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National Institutes of Health. (2022). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. PMC. [Link]
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ResearchGate. (2011). [3+2] Cycloaddition reactions of diethyl (E)-2-fluoromaleate. ResearchGate. [Link]
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Application Notes & Protocols: Sonogashira Coupling for the Synthesis of Ethyl 3-(4-fluorophenyl)propiolate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of Ethyl 3-(4-fluorophenyl)propiolate via the Sonogashira cross-coupling reaction. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing its success, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals. We address specific challenges related to the use of electron-deficient alkynes like ethyl propiolate and offer strategies to optimize reaction outcomes.
Mechanistic Rationale: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected, co-catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the exact mechanism is still a subject of detailed study, the generally accepted pathway provides a robust framework for experimental design.[4][6]
The Interconnected Catalytic Cycles
The reaction is initiated by the reduction of a Pd(II) precatalyst (like PdCl₂(PPh₃)₂) to the active Pd(0) species in situ, often facilitated by an amine base or phosphine ligands.[1][7] The active catalyst then enters the main cycle.
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-fluoro-4-iodobenzene), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1] The reactivity of the halide is critical, with the general trend being I > Br >> Cl.[1][8] Electron-withdrawing groups on the aryl halide, such as the fluorine in our target substrate, can promote this step.[9]
-
Transmetalation : The Pd(II) intermediate receives the acetylide group from the activated copper acetylide species generated in the copper cycle.
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final cross-coupled product, this compound, and regenerate the active Pd(0) catalyst.[9]
-
-
Copper Cycle :
-
π-Alkyne Complex Formation : The copper(I) co-catalyst (typically from CuI) coordinates with the terminal alkyne (ethyl propiolate).
-
Deprotonation : In the presence of the amine base, the acidity of the alkyne's terminal proton is increased, facilitating deprotonation to form a copper(I) acetylide intermediate.[4] This species is the key nucleophile for the transmetalation step.
-
The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[1]
Core Parameters & Experimental Causality
The success of the Sonogashira coupling hinges on the careful selection of several key components. Each choice has a direct, mechanistically-driven consequence on reaction yield, rate, and purity.
| Parameter | Common Choices | Rationale & Field-Proven Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ : A Pd(II) source that is more stable to air and moisture, making it easier to handle.[2] It is reduced in situ to the active Pd(0) species. This is often the preferred choice for general laboratory use. Pd(PPh₃)₄ : A Pd(0) source that can enter the catalytic cycle directly. It is highly active but sensitive to air and moisture, requiring more stringent inert atmosphere techniques.[2] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential for the formation of the copper acetylide intermediate, which dramatically increases the rate of the transmetalation step.[7] Insight : The presence of copper can promote the undesirable homocoupling (Glaser coupling) of the alkyne, especially in the presence of oxygen.[1] Thorough degassing of solvents and reagents is critical. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃ | An amine base serves two roles: it neutralizes the hydrogen halide (e.g., HI) byproduct and facilitates the deprotonation of the terminal alkyne.[1] Insight : For substrates like ethyl propiolate, which are susceptible to oligomerization or Michael addition under strongly basic conditions, using a milder base or carefully controlling stoichiometry is important.[10] DIPA is often a good choice. |
| Solvent | THF, DMF, Toluene, Acetonitrile | The solvent must dissolve all reaction components, including the aryl halide, alkyne, and catalyst complexes.[11] THF and DMF are common choices. Amine bases like Et₃N can sometimes be used as both the base and the solvent.[1] Insight : The choice of solvent can significantly impact reaction rates and catalyst stability.[11] Anhydrous conditions are typically recommended to prevent side reactions.[12] |
| Aryl Halide | 1-Fluoro-4-iodobenzene, 1-Bromo-4-fluorobenzene | Reactivity follows the order: I > OTf > Br > Cl.[8] For efficient coupling, an aryl iodide is the substrate of choice, allowing for milder reaction conditions (room temperature to moderate heat). Aryl bromides are also viable but often require higher temperatures and longer reaction times.[1] |
| Alkyne | Ethyl Propiolate | Critical Insight : Ethyl propiolate is an electron-deficient alkyne, which can make it less reactive and highly prone to oligomerization under basic conditions. A study synthesizing similar aryl propiolates found that slow addition of the ethyl propiolate via a syringe pump effectively mitigates this side reaction, leading to excellent yields.[10] |
Detailed Experimental Protocols
Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are flammable and/or toxic. Handle under an inert atmosphere.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is optimized for the coupling of 1-fluoro-4-iodobenzene with ethyl propiolate, incorporating best practices to minimize side reactions.
Materials:
-
1-Fluoro-4-iodobenzene (1.0 eq)
-
Ethyl propiolate (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (DIPA) (3.0 eq)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Step-by-Step Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 1-fluoro-4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent/Base Addition : Under a positive pressure of inert gas, add anhydrous THF and diisopropylamine (3.0 eq) via syringe. Stir the mixture to dissolve the solids.
-
Degassing : Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Alkyne Addition : Prepare a solution of ethyl propiolate (1.2 eq) in a small amount of anhydrous THF in a gas-tight syringe. Place the syringe on a syringe pump.
-
Slow Addition : Add the ethyl propiolate solution to the reaction mixture dropwise via the syringe pump over 1-2 hours at room temperature. The slow addition is crucial to prevent oligomerization of the ethyl propiolate.[10]
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the aryl halide by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Workup : Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter it through a short pad of Celite® to remove catalyst residues.
-
Washing : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification : Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Copper-Free Sonogashira Coupling
A copper-free variation can be advantageous to completely avoid the formation of alkyne homocoupling (Glaser) products.[13] These reactions may require slightly higher temperatures or more specialized ligands.
Key Modifications from Protocol 1:
-
Co-catalyst : Omit the Copper(I) Iodide (CuI).
-
Base : A stronger base like cesium carbonate (Cs₂CO₃) or a bulkier amine may be required in the absence of copper.[4]
-
Catalyst System : Sometimes, a different palladium source or ligand is beneficial. For example, using a more electron-rich and bulky phosphine ligand can enhance the catalytic activity in copper-free systems.[4]
-
Temperature : The reaction may need to be heated (e.g., 50-65 °C) to achieve a reasonable rate.
Procedure Outline:
-
Follow steps 1-3 from Protocol 1, omitting the CuI.
-
Add the base (e.g., Et₃N or Cs₂CO₃).
-
Add the ethyl propiolate (can often be added in one portion in copper-free systems, but slow addition is still a safe starting point).
-
Heat the reaction mixture to 50-65 °C and monitor by TLC.
-
Perform workup and purification as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently reactive aryl halide (e.g., using a bromide at RT).3. Poor quality reagents/solvents (presence of water or oxygen). | 1. Ensure a thoroughly inert atmosphere; use fresh, high-quality catalyst.2. Switch to the aryl iodide or increase the reaction temperature for aryl bromides.3. Use anhydrous solvents and degas the reaction mixture thoroughly. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel.2. High concentration of copper(I) catalyst. | 1. Improve inert atmosphere techniques; ensure all solvents and reagents are rigorously deoxygenated.2. Reduce the loading of CuI or switch to the copper-free protocol.[1] |
| Formation of Dark Tar/Decomposition | 1. Reaction temperature is too high.2. Oligomerization of ethyl propiolate. | 1. Run the reaction at a lower temperature.2. Implement the slow addition of ethyl propiolate via syringe pump as described in Protocol 1.[10] |
| Difficult Purification | 1. Close-running impurities (e.g., homocoupled product, starting material). | 1. Ensure the reaction goes to completion to consume starting materials. Optimize chromatography conditions (solvent system, gradient). |
Conclusion
The Sonogashira coupling is an exceptionally reliable and adaptable tool for the synthesis of arylalkynes like this compound. By understanding the underlying mechanism and the specific reactivity of the substrates, particularly the electron-deficient nature of ethyl propiolate, researchers can implement rational protocols to achieve high yields and purity. The use of a copper co-catalyst accelerates the reaction but requires stringent anaerobic conditions to prevent side reactions, while copper-free variants offer a valuable alternative. The slow-addition technique for the alkyne is a critical, field-proven strategy to overcome the challenge of oligomerization, making this powerful reaction accessible and efficient for building complex molecular architectures.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Scholar.
-
Sonogashira coupling. (2024, August 5). Wikipedia. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). SpringerLink. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.). ACS Publications. [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11). MDPI. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017, February 23). ACS Publications. [Link]
-
The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Golden. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). organic-chemistry.org. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. [Link]
-
3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 3-(4-fluorophenyl)propiolate
Introduction: The Strategic Importance of Fluorinated Propiolates in Synthesis
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the synthesis of a diverse array of molecular architectures.[1][2] This application note delves into the nuanced world of Michael additions involving a particularly valuable Michael acceptor: ethyl 3-(4-fluorophenyl)propiolate. The presence of the electron-withdrawing 4-fluorophenyl group significantly activates the alkyne for conjugate addition, while also introducing a fluorine atom, a common motif in pharmaceuticals and agrochemicals for modulating metabolic stability and binding affinity.
This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth technical insights and field-proven protocols for the successful execution and interpretation of Michael addition reactions with this versatile substrate. We will explore the mechanistic underpinnings, catalyst selection, and practical execution of these reactions with a variety of common nucleophiles, including thiols, amines, and carbanions.
Mechanistic Considerations: A Tale of Two Pathways
The conjugate addition of a nucleophile to this compound can be broadly categorized into two primary mechanistic pathways: base-catalyzed and phosphine-catalyzed additions. The choice of catalyst is not merely a matter of preference but a critical decision that influences reaction conditions, scope, and stereoselectivity.
Base-Catalyzed Michael Addition
In the presence of a suitable base, the nucleophile (Nu-H) is deprotonated to generate a more potent nucleophilic species (Nu⁻), which then attacks the β-carbon of the propiolate. Subsequent protonation of the resulting enolate yields the final product. This pathway is common for nucleophiles with acidic protons, such as thiols and amines.[2]
The stereochemical outcome of the addition of amines to propiolates is often dependent on the reaction conditions and the nature of the reactants, with the possibility of forming either (E)- or (Z)-enamines.
Diagram: Base-Catalyzed Michael Addition
Caption: Generalized workflow of a base-catalyzed Michael addition.
Phosphine-Catalyzed Michael Addition
Tertiary phosphines, such as triphenylphosphine (PPh₃) or tributylphosphine (PBu₃), offer a milder, neutral alternative to base catalysis.[3] The mechanism involves the initial nucleophilic attack of the phosphine on the β-carbon of the propiolate to form a zwitterionic intermediate. This intermediate then acts as a Brønsted base to deprotonate the nucleophile, which subsequently attacks another molecule of the propiolate. This pathway is particularly advantageous for sensitive substrates and when avoiding strongly basic conditions is desirable.
Diagram: Phosphine-Catalyzed Michael Addition
Caption: Generalized workflow of a phosphine-catalyzed Michael addition.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific nucleophile and desired outcome.
Protocol 1: Phosphine-Catalyzed Thia-Michael Addition of Thiophenol
This protocol describes the addition of a thiol to this compound using a phosphine catalyst, which typically yields the (Z)-isomer as the major product.
Materials:
-
This compound
-
Thiophenol
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the propiolate in anhydrous DCM.
-
Add triphenylphosphine (0.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add thiophenol (1.1 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Catalyst | Triphenylphosphine |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Major Isomer | (Z) |
Protocol 2: Base-Catalyzed Aza-Michael Addition of Aniline
This protocol outlines the addition of an amine to this compound using a base catalyst. The stereochemical outcome can be influenced by the choice of solvent and base.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous Ethanol
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous ethanol.
-
Add aniline (1.1 equiv) to the solution.
-
Add triethylamine (1.2 equiv) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Parameter | Value |
| Catalyst | Triethylamine |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
| Stereoselectivity | Mixture of (E) and (Z) isomers may be formed |
Protocol 3: Michael Addition of Diethyl Malonate
This protocol describes the addition of a carbanion derived from diethyl malonate to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.2 equiv) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 equiv) in anhydrous ethanol dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-75% |
Data Interpretation and Characterization
Accurate characterization of the Michael adducts is crucial for confirming the success of the reaction and determining the stereochemical outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the Michael adduct will be evident by the disappearance of the acetylenic proton of the starting propiolate and the appearance of a new vinylic proton signal. The coupling constant between the vinylic protons in the case of a disubstituted alkene product can help in assigning the stereochemistry ((Z)-isomers typically have smaller coupling constants than (E)-isomers). The integration of the signals will confirm the stoichiometry of the addition.
-
¹³C NMR: The disappearance of the sp-hybridized carbon signals of the alkyne and the appearance of new sp²-hybridized carbon signals of the alkene are indicative of product formation.
-
¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum will confirm the integrity of the 4-fluorophenyl group.
Predicted ¹H NMR Chemical Shifts for Ethyl (Z)-3-anilino-3-(4-fluorophenyl)acrylate:
-
Vinylic-H: ~5.0-5.5 ppm (singlet)
-
Aromatic-H: ~6.8-7.5 ppm (multiplets)
-
NH: ~9.0-10.0 ppm (broad singlet)
-
Ethyl group (CH₂): ~4.1-4.3 ppm (quartet)
-
Ethyl group (CH₃): ~1.2-1.4 ppm (triplet)
Infrared (IR) Spectroscopy
-
The disappearance of the characteristic alkyne C≡C stretch (around 2200 cm⁻¹) of the starting material is a key indicator of reaction completion.
-
The appearance of a C=C double bond stretch (around 1600-1650 cm⁻¹) in the product spectrum confirms the formation of the alkene.
-
The ester carbonyl (C=O) stretch will be present in both the starting material and the product, typically around 1710-1730 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use fresh catalyst; Switch to a stronger base (e.g., NaH for malonate addition); Increase the reaction temperature. |
| Formation of side products | Polymerization of the propiolate; 1,2-addition instead of conjugate addition. | Use a less nucleophilic catalyst (e.g., PPh₃); Employ milder reaction conditions; Use softer nucleophiles. |
| Poor stereoselectivity | Inappropriate solvent or catalyst; Isomerization of the product. | Screen different solvents and catalysts; Perform the reaction at lower temperatures; Isolate the product promptly. |
Conclusion
The Michael addition to this compound is a highly effective and versatile transformation for the synthesis of functionalized and fluorinated organic molecules. By carefully selecting the catalyst, nucleophile, and reaction conditions, researchers can achieve high yields and, in many cases, control the stereochemical outcome of the reaction. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic organic chemistry and drug discovery, enabling the efficient and reliable synthesis of novel compounds with potential biological activity.
References
-
Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kinetics and mechanism study of aniline addition to ethyl propiolate. (2006). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? (2017). Polymer Chemistry. Retrieved January 14, 2026, from [Link]
-
Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. (2010). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. (2016). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Ethyl 3-(4-fluorophenyl)acrylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Supporting Information. (2011). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. (2023). Journal of Advanced Scientific Research. Retrieved January 14, 2026, from [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? (2017). Polymer Chemistry. Retrieved January 14, 2026, from [Link]
-
Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2021). MDPI. Retrieved January 14, 2026, from [Link]
-
Aza-Michael addition reaction of aniline with n-butyl acrylate using CuBTC. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. (2016). Middle East Technical University. Retrieved January 14, 2026, from [Link]
-
Michael addition of ethyl ester of cinnamic acid to diethyl malonate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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The addition of thiols and diphenylphosphine to fluorinated isopropyl α,β‐unsaturated esters. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). IntechOpen. Retrieved January 14, 2026, from [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
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Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. (2013). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
-
hnl17_sln.html. (n.d.). University of Wisconsin-Madison. Retrieved January 14, 2026, from [Link]
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Synthesis of Diethyl Ethoxymethylenemalonate. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
-
ethyl ethoxymethylenemalonate. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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acetoacetanilide. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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Ethyl 3,3-bis(4-fluorophenyl)acrylate. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
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Ethyl-(E)-3-(4-trifluoromethylphenyl)-acrylate. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
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Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. (n.d.). Arkat USA. Retrieved January 14, 2026, from [Link]
Sources
Application Notes and Protocols: Ethyl 3-(4-fluorophenyl)propiolate in Medicinal Chemistry
Introduction: A Strategic Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles is paramount. Ethyl 3-(4-fluorophenyl)propiolate emerges as a highly valuable and versatile building block in this endeavor. This reagent strategically combines two key structural features: a reactive propiolate moiety and a 4-fluorophenyl group. The propiolate functional group serves as an excellent linchpin for the construction of diverse heterocyclic scaffolds through various chemical transformations, most notably cycloaddition reactions. The presence of the 4-fluorophenyl substituent is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and overall physicochemical properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will delve into its synthetic utility, explore its potential in generating libraries of bioactive molecules, and provide exemplary protocols for its application.
Core Synthetic Utility: The Gateway to Bioactive Heterocycles
The primary application of this compound in medicinal chemistry lies in its ability to serve as a precursor for a wide array of heterocyclic compounds. The electron-deficient alkyne of the propiolate is a prime substrate for nucleophilic addition and cycloaddition reactions.
[3+2] Cycloaddition Reactions: A Cornerstone of Heterocyclic Synthesis
One of the most powerful applications of this compound is its participation in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. These scaffolds are prevalent in a multitude of clinically approved drugs and investigational agents.
A prime example is the synthesis of pyrazoles. Pyrazoles are a well-known class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with a diazo compound, for instance, would yield a substituted pyrazole. The 4-fluorophenyl group in this context can contribute to enhanced binding interactions with target proteins, a common strategy in the design of kinase inhibitors.
Exemplary Protocol 1: Synthesis of a 4-fluorophenyl-substituted Pyrazole Derivative
This protocol outlines a general procedure for the [3+2] cycloaddition reaction between this compound and a generic diazo compound. Note: This is a representative protocol and may require optimization based on the specific diazo compound used.
Materials:
-
This compound
-
Diazo compound (e.g., diazomethane, ethyl diazoacetate)
-
Anhydrous solvent (e.g., diethyl ether, THF, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of the diazo compound (1.1 equivalents) in the same solvent to the reaction mixture with gentle stirring. The addition should be dropwise to control the reaction rate and temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench any unreacted diazo compound (if necessary, e.g., with acetic acid for diazomethane).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can react with the diazo compound.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Low-Temperature Addition: The reaction can be exothermic, and slow addition at 0°C helps to control the reaction and prevent the formation of byproducts.
-
TLC Monitoring: Essential for determining the reaction endpoint and preventing product degradation from prolonged reaction times.
Other Cycloaddition Pathways
Beyond pyrazoles, this compound can be employed in cycloadditions with other 1,3-dipoles such as azides to form triazoles, and nitrile oxides to generate isoxazoles. These heterocyclic cores are also of significant interest in drug discovery. For example, triazoles are key components of antifungal agents and have been explored for a range of other therapeutic applications.
The Strategic Importance of the 4-Fluorophenyl Moiety
The incorporation of a fluorine atom, particularly as a 4-fluorophenyl group, is a widely adopted strategy in medicinal chemistry for several key reasons:
| Feature | Rationale and Impact in Drug Design |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the in vivo half-life of a drug candidate. |
| Enhanced Binding Affinity | Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket) and can also participate in hydrogen bonding. |
| Modulation of pKa | The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a compound's solubility and permeability. |
| Improved Membrane Permeability | In some cases, the lipophilicity of a fluorine substituent can enhance a molecule's ability to cross cell membranes. |
The presence of the 4-fluorophenyl group in this compound, therefore, pre-loads the resulting heterocyclic products with a feature known to be beneficial for drug-like properties.
Potential Therapeutic Applications and Biological Targets
Given the types of heterocyclic scaffolds that can be readily synthesized from this compound, several promising avenues for therapeutic applications can be envisioned.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The 4-fluorophenyl group is a common feature in many approved kinase inhibitors, where it often forms key interactions within the binding pocket. The pyrazole and pyridazine scaffolds, accessible from this compound, are prominent in this class of drugs.
Anti-inflammatory and Anticancer Agents
The pyrazole and pyridazine ring systems are also found in numerous compounds with demonstrated anti-inflammatory and anticancer activities. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development. In the context of oncology, the diverse substitution patterns achievable from this compound allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the medicinal chemist's toolbox. Its utility in constructing a diverse range of medicinally relevant heterocyclic scaffolds, combined with the advantageous properties conferred by the 4-fluorophenyl group, makes it a highly attractive starting material for drug discovery programs. The exploration of its reactivity with a broader range of reaction partners will undoubtedly lead to the discovery of novel bioactive molecules with the potential to address a wide spectrum of diseases. The protocols and concepts outlined in this document provide a solid foundation for initiating such investigations.
References
The following references provide context on the synthesis and application of related propiolates and heterocyclic systems in medicinal chemistry. Direct and specific literature on the medicinal chemistry applications of this compound is an area ripe for further research and publication.
- Popovici, A. et al. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central.
- PrepChem.com. Synthesis of (e) 3-(4-Fluorophenyl)propionic acid.
- On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiol
- ChemicalBook. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives.
- Wikipedia.
- MDPI. Anticancer Activity of Propolis and Its Compounds.
- NIH. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils.
- MDPI. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review.
- Benchchem. Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
- OUCI. A series of indole-derived γ-hydroxy propiolate esters as potent anti-inflammatory agents: Design, synthesis, in-vitro and in-vivo biological studies.
- Semantic Scholar. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions.
- SciELO. Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins.
- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
- ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)
- BOC Sciences. FDA-approved small molecule kinase inhibitors-Part 1.
- Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
- PMC - NIH. Marine Natural Products as Anticancer Agents 3.0.
- MDPI. A Review on Medicinally Important Heterocyclic Compounds.
- chemical-kinomics. Drug Discovery - Inhibitor.
- Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
- PubMed. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)
- ChemicalBook.
- MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- MDPI.
- PubMed. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
- PMC - NIH. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.
- PubMed. Appropriate Sequencing of Tyrosine Kinase Inhibitors in Chronic Myelogenous Leukemia: When to Change? A Perspective in 2009.
- NIH. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
- The Crucial Role of Pharmaceutical Intermediates: A Look
- PubChem - NIH. N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide.
- ResearchGate.
- MDPI.
- PubMed. Inhibition of Prostaglandin Synthase by Pirprofen. Studies With Sheep Seminal Vesicle Enzyme.
- Drexel University.
- PMC - NIH. Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis.
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Ethyl 3-(4-fluorophenyl)propiolate
For: Researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its metabolic stability and versatile binding capabilities make it a privileged scaffold in drug discovery. The strategic incorporation of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated pyrazole derivatives are of immense interest in the development of novel therapeutics. This application note provides a detailed guide to the synthesis of fluorinated pyrazole derivatives utilizing Ethyl 3-(4-fluorophenyl)propiolate, a key building block for accessing this important class of compounds.
Reaction Scheme and Mechanism
The synthesis of pyrazole derivatives from this compound is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives. This reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient alkyne, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Overall Reaction:
Figure 1: General reaction scheme for the synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto one of the sp-hybridized carbons of the propiolate. This is followed by a proton transfer and subsequent intramolecular cyclization. The final step involves the elimination of a water molecule to afford the stable aromatic pyrazole ring.
Figure 2: Proposed reaction mechanism for pyrazole formation.
Regioselectivity: A Critical Consideration
The reaction of an unsymmetrical alkyne like this compound with hydrazine can potentially yield two regioisomers: Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate and Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. The regiochemical outcome is primarily governed by the electronic effects of the substituents on the alkyne.
The ester group (-COOEt) is electron-withdrawing, making the adjacent carbon (C-2) more electrophilic. The 4-fluorophenyl group is also electron-withdrawing, but its effect is transmitted through the triple bond. Generally, the initial nucleophilic attack of the hydrazine will occur at the most electrophilic carbon. In the case of this compound, the carbon atom beta to the ester group is the more sterically accessible and electronically favorable site for the initial attack by one of the hydrazine nitrogens. This leads to the preferential formation of the 3-(4-fluorophenyl)-5-carboxylate isomer.
Experimental Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
This protocol is adapted from general procedures for the synthesis of pyrazoles from propiolates and hydrazines.[1][2]
Materials:
-
This compound
-
Hydrazine hydrate (64% in water)
-
Ethanol, absolute
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per 1 g of propiolate), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
Characterization Data
The synthesized product, Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, can be characterized by the following analytical techniques. Predicted and reported data for similar structures are provided for reference.[3][4]
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 115-117 °C (for a related chloro-derivative)[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.70 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.00 (s, 1H, pyrazole-H), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.0 (C=O), 162.5 (d, ¹JC-F = 248 Hz, C-F), 148.0, 142.0, 128.0 (d, ³JC-F = 8 Hz), 126.0 (d, ⁴JC-F = 3 Hz), 116.0 (d, ²JC-F = 22 Hz), 108.0, 61.5 (OCH₂), 14.5 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 235.0877 [M+H]⁺ (Predicted)[3] |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1720 (C=O stretch), 1610, 1580 (C=C and C=N stretch), 1230 (C-F stretch) |
Expert Insights and Troubleshooting
-
Purity of Starting Materials: The purity of this compound is crucial for obtaining a high yield of the desired product and minimizing side reactions.[5]
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
-
Regioisomer Separation: While the 3-aryl-5-carboxylate isomer is expected to be the major product, the formation of the 5-aryl-3-carboxylate regioisomer is possible. Careful column chromatography is necessary to separate the two isomers if they are formed in significant amounts. The polarity of the two isomers may be different, allowing for their separation.
-
Low Conversion: If low conversion is observed, extending the reaction time or using a slight excess of hydrazine hydrate may be beneficial. However, a large excess of hydrazine can complicate the workup.[5]
-
Alternative Solvents: While ethanol is a common solvent for this reaction, other polar protic solvents can also be used. The choice of solvent can sometimes influence the reaction rate and regioselectivity.[5]
Applications in Drug Discovery
The synthesized Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the pyrazole nitrogen can be alkylated to introduce further diversity.[6][7] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules. The 4-fluorophenyl group is a common motif in many kinase inhibitors and other targeted therapies.
Conclusion
The synthesis of pyrazole derivatives from this compound is a robust and reliable method for accessing a class of compounds with significant potential in drug discovery. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently synthesize the desired fluorinated pyrazole building blocks for further elaboration into novel therapeutic agents.
References
-
Han, Z., Zheng, H., & Tian, X. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o511. [Link]
-
PubChem. (n.d.). Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate. Retrieved from [Link]
-
Han, Z., Zheng, H., & Tian, X. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. ResearchGate. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
Sources
- 1. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. PubChemLite - Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate (C12H11FN2O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Sensitive Quantification of Thiols via Derivatization with Ethyl 3-(4-fluorophenyl)propiolate for Advanced LC-MS/MS Analysis
Introduction: The Challenge and Imperative of Thiol Analysis
Low-molecular-weight (LMW) thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal players in a vast array of biological processes. They are central to maintaining cellular redox homeostasis, participating in detoxification pathways, and forming critical disulfide bonds in proteins.[1][2] Consequently, the accurate quantification of these molecules in biological fluids and tissues is of paramount importance for researchers in drug development, clinical diagnostics, and fundamental life sciences.
However, the inherent chemical properties of thiols—namely their susceptibility to oxidation and their often low endogenous concentrations—present significant analytical challenges.[3][4] Direct analysis is often hampered by poor stability and low sensitivity. To overcome these hurdles, chemical derivatization is an essential strategy. A robust derivatization protocol stabilizes the thiol moiety, enhances its detectability, and improves its chromatographic properties.[5][6]
This application note details a comprehensive protocol for the derivatization of thiols using Ethyl 3-(4-fluorophenyl)propiolate, a specialized reagent designed for high-sensitivity analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The 4-fluorophenyl group provides a distinct mass signature and favorable fragmentation pattern, making it an ideal choice for selective and quantitative analysis in complex biological matrices.
The Derivatization Chemistry: Base-Catalyzed Thiol-Michael Addition
The derivatization of thiols with this compound proceeds via a base-catalyzed nucleophilic conjugate addition, also known as a Thiol-Michael or Thiol-yne reaction.[7][8] This reaction is highly efficient and selective for thiols under controlled pH conditions.
The Causality of the Mechanism:
-
Deprotonation (Activation): The reaction is initiated under basic conditions (typically pH 8-10). A base abstracts the acidic proton from the thiol's sulfhydryl group (-SH), generating a highly nucleophilic thiolate anion (-S⁻).[9][10] This deprotonation is the rate-limiting step and is crucial for the reaction to proceed efficiently.[9]
-
Nucleophilic Attack: The activated thiolate anion attacks the electron-deficient β-carbon of the alkyne in the propiolate reagent. The electron-withdrawing effect of the adjacent ester and phenyl groups makes this position highly electrophilic.[7]
-
Protonation (Stabilization): This attack forms a transient carbanion intermediate, which is rapidly protonated by a proton source in the medium (e.g., water or buffer) to yield the final, stable thioether adduct.[8]
The resulting vinyl thioether product is significantly more stable than the parent thiol, preventing oxidative dimerization and ensuring sample integrity prior to analysis.
Caption: Figure 1: Reaction Mechanism of Thiol Derivatization.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure reproducibility and accuracy. Each step includes internal checks and rationale to guide the researcher.
Materials and Reagents
-
Derivatization Reagent: this compound (MW: 194.19 g/mol )
-
Thiol Standards: Glutathione (GSH), Cysteine (Cys), N-acetylcysteine (NAC)
-
Internal Standard (IS): Isotope-labeled version of the analyte (e.g., GSH-¹³C₂,¹⁵N) or a structurally similar thiol.
-
Buffer: 100 mM Ammonium Bicarbonate or Borate Buffer, pH 9.0.
-
Reducing Agent: 10 mM Tris(2-carboxyethyl)phosphine (TCEP) solution (prepare fresh). Rationale: TCEP is used to reduce any disulfide bonds back to free thiols, ensuring measurement of the total thiol pool. It does not contain a thiol group itself and thus will not interfere with the derivatization reaction.
-
Quenching Solution: 2% Formic Acid in water (v/v).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, ultrapure (18.2 MΩ·cm).
-
Solid Phase Extraction (SPE): Reversed-phase SPE cartridges (e.g., C18, 100 mg).
Step-by-Step Derivatization Workflow
This workflow is suitable for biological samples such as plasma, cell lysates, or tissue homogenates.
-
Sample Pre-treatment & Reduction:
-
To 100 µL of sample (or standard/QC), add 300 µL of ice-cold Methanol containing the internal standard to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Add 20 µL of fresh 10 mM TCEP solution. Vortex and incubate for 30 minutes at room temperature. Rationale: This step ensures all disulfide-linked thiols are reduced for total thiol quantification.
-
-
Derivatization Reaction:
-
Add 100 µL of 100 mM Buffer (pH 9.0).
-
Add 20 µL of 10 mM this compound solution (prepared in ACN). Expert Tip: The concentration of the derivatizing agent should be in sufficient molar excess to drive the reaction to completion. A 10-fold excess over the highest expected thiol concentration is a good starting point.
-
Vortex immediately and incubate for 60 minutes at 50°C in a heating block. Rationale: Elevated temperature increases the reaction kinetics, ensuring complete derivatization within a practical timeframe.[11]
-
-
Reaction Quenching & Stabilization:
-
Add 20 µL of 2% Formic Acid. Vortex. Rationale: Acidification stops the reaction by protonating any remaining thiolate anions and stabilizes the final adducts for analysis. The final pH should be ~3-4.
-
-
Sample Cleanup (Optional but Recommended):
-
For complex matrices, an SPE cleanup step is recommended to remove salts and interferences.
-
Condition a C18 SPE cartridge with 1 mL MeOH followed by 1 mL ultrapure water.
-
Load the entire quenched reaction mixture onto the cartridge.
-
Wash with 1 mL of 5% MeOH in water.
-
Elute the derivatized thiols with 1 mL of 90% ACN in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% Formic Acid).
-
Caption: Figure 2: Experimental Workflow.
Analytical Methodology: LC-MS/MS
The derivatized thiol adducts are ideally suited for analysis by reverse-phase liquid chromatography coupled with tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode. The fluorophenyl tag enhances ionization efficiency and provides predictable fragmentation.
Suggested LC-MS/MS Parameters
The following table provides a starting point for method development. Parameters must be optimized for the specific instrument and analytes.
| Parameter | Recommended Setting / Value | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | The derivatized adducts are non-polar, making them ideal for C18 separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 2% B to 70% B over 8 minutes | A generic gradient; must be optimized for analyte separation. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Ionization Mode | ESI, Positive | The adducts ionize efficiently in positive mode.[12] |
| MRM Transitions | See Table 2 below | Specific parent-to-fragment ion transitions ensure high selectivity.[3] |
Expected MRM Transitions
The derivatization adds a mass of 194.04 Da (C₁₁H₇FO₂) to the thiol. The most common fragmentation pathway involves the neutral loss of the ethyl propiolate portion or cleavage at the thioether bond.
Table 2: Hypothetical MRM Transitions for Derivatized Thiols Note: These values are calculated and must be confirmed experimentally by infusing the derivatized standard.
| Analyte | Parent Thiol Mass (Da) | Derivatized Adduct [M+H]⁺ (m/z) | Product Ion (m/z) |
| Cysteine | 121.02 | 316.06 | e.g., 122.03 or 179.05 |
| Glutathione | 307.08 | 502.12 | e.g., 308.09 or 179.05 |
| N-acetylcysteine | 163.04 | 358.08 | e.g., 164.05 or 179.05 |
Data Interpretation and Trustworthiness
-
Calibration: A calibration curve should be constructed using standards prepared in a surrogate matrix (e.g., water or stripped plasma) and subjected to the exact same derivatization and cleanup procedure as the unknown samples. A linear range covering the expected physiological concentrations should be validated.
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations to be run alongside the samples. The calculated concentrations of the QCs must fall within a pre-defined acceptance range (e.g., ±15% of nominal value) to validate the run.
-
Internal Standard Response: The peak area of the internal standard should be consistent across all samples, standards, and QCs. Significant variation may indicate issues with extraction, derivatization, or matrix effects.
By implementing this comprehensive protocol, researchers can achieve sensitive, selective, and reproducible quantification of key biological thiols, enabling deeper insights into their roles in health and disease.
References
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI. Available at: [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Parma Research Repository. Available at: [Link]
-
Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (2021). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. (2014). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. Available at: [Link]
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Ethyl propiolate derivatisation for the analysis of varietal thiol in wine. (2013). ResearchGate. Available at: [Link]
-
Ethyl propiolate derivatisation for the analysis of varietal thiols in wine. (2013). PubMed. Available at: [Link]
-
Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. (2007). ResearchGate. Available at: [Link]
-
Derivatization of thiols under flow conditions using two commercially available propiolate esters. (2010). PubMed. Available at: [Link]
-
Thiol detection, derivatization and tagging at micromole to nanomole levels using propiolates. (2008). Semantic Scholar. Available at: [Link]
-
An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. (2021). MDPI. Available at: [Link]
-
Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. (2015). Taylor & Francis Online. Available at: [Link]
-
Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. (2015). ResearchGate. Available at: [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2020). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Derivatization of thiols under flow conditions using two commercially available propiolate esters. (2011). ResearchGate. Available at: [Link]
-
Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. (2015). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. (2009). Semantic Scholar. Available at: [Link]
-
Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (2019). Wiley Online Library. Available at: [Link]
-
Synthesis of (e) 3-(4-Fluorophenyl)propionic acid-. (n.d.). PrepChem.com. Available at: [Link]
-
Investigation of Novel Thiol "Click" Reactions. (2013). The Aquila Digital Community. Available at: [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. Available at: [Link]
-
Ethyl propiolate as a post-column derivatization reagent for thiols: development of a green liquid chromatographic method for the determination of glutathione in vegetables. (2011). PubMed. Available at: [Link]
-
Ethyl propiolate. (n.d.). Grokipedia. Available at: [Link]
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2014). Society for Redox Biology and Medicine. Available at: [Link]
-
Profiling Thiol Metabolites and Quantification of Cellular Glutathione Using FT-ICR-MS Spectrometry. (2016). University of Kentucky UKnowledge. Available at: [Link]
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Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2014). National Center for Biotechnology Information (NCBI). Available at: [Link]
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Ethyl propiolate. (2023). Wikipedia. Available at: [Link]
-
Ethyl Propiolate. (n.d.). DrugFuture. Available at: [Link]
- Process for synthesizing ethyl propiolate. (2008). Google Patents.
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Application Notes & Protocols: One-Pot Synthesis Strategies Utilizing Ethyl 3-(4-fluorophenyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of Ethyl 3-(4-fluorophenyl)propiolate in Complex Molecular Scaffolding
This compound is a highly versatile building block in modern organic synthesis, particularly valued in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. Its structure, featuring an activated alkyne system conjugated to an electron-withdrawing ester and a fluorinated aromatic ring, offers a rich platform for a diverse array of chemical transformations. The presence of the 4-fluorophenyl group not only enhances the electrophilicity of the alkyne but also introduces a metabolically stable fluorine atom, a common feature in many contemporary pharmaceutical agents.
One-pot syntheses, or multicomponent reactions (MCRs), represent an efficient and sustainable approach to molecular synthesis by combining multiple reaction steps in a single vessel without the isolation of intermediates.[1] This methodology reduces solvent waste, shortens reaction times, and can significantly increase overall yields. This document provides detailed protocols and mechanistic insights into one-pot syntheses that leverage the unique reactivity of this compound for the efficient construction of valuable heterocyclic compounds.
Protocol 1: One-Pot, Three-Component Synthesis of Highly Substituted Pyrazoles
The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous drugs with anti-inflammatory, antimicrobial, and anticancer properties.[2] This protocol details a one-pot, three-component synthesis of a 1,3,5-trisubstituted pyrazole derivative using this compound.
Causality of Experimental Design:
This one-pot synthesis is designed as a domino reaction sequence. The initial step involves the formation of a hydrazone in situ from an arylhydrazine and an aldehyde. This is followed by a [3+2] cycloaddition reaction with this compound. The use of an ionic liquid as the reaction medium can facilitate the reaction by enhancing the polarity and stabilizing charged intermediates, often leading to higher yields and simpler workup procedures.[3]
Reaction Workflow Diagram:
Caption: One-pot, three-component synthesis of a substituted pyrazole.
Detailed Experimental Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the selected aromatic aldehyde (1.0 mmol) and arylhydrazine hydrochloride (1.0 mmol) in 1-ethyl-3-methylimidazolium chloride (5 mL).
-
Initial Reaction: Stir the mixture at room temperature for 20 minutes to facilitate the formation of the hydrazone intermediate.
-
Addition of Propiolate: To the reaction mixture, add this compound (1.0 mmol, 1.0 eq) dropwise over 5 minutes.
-
Reaction Progression: Continue stirring the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup and Purification: Upon completion, pour the reaction mixture into 50 mL of crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 15 mL), and dried. The crude product is then purified by recrystallization from ethanol to afford the pure substituted pyrazole.
Data Summary:
| Aldehyde Substituent | Hydrazine Substituent | Yield (%) |
| 4-Methoxy | Phenyl | 88 |
| 4-Chloro | Phenyl | 92 |
| Unsubstituted | 4-Nitrophenyl | 85 |
| 4-Methyl | 2,4-Dinitrophenyl | 82 |
Protocol 2: One-Pot Synthesis of Dihydropyrimidinone Derivatives (Biginelli-type Reaction)
The dihydropyrimidinone (DHPM) scaffold is a key component in a variety of biologically active compounds, including calcium channel blockers and antiviral agents. This protocol outlines a one-pot, three-component synthesis of a DHPM derivative incorporating the 4-fluorophenyl moiety.
Causality of Experimental Design:
This Biginelli-type reaction involves the acid-catalyzed condensation of an aldehyde (in this case, 4-fluorobenzaldehyde, which can be considered as derived conceptually from the propiolate), a β-ketoester (ethyl acetoacetate), and urea.[4] The one-pot nature of this reaction is highly efficient for creating molecular complexity rapidly. The use of a reusable solid acid catalyst simplifies purification and enhances the green credentials of the synthesis.
Reaction Workflow Diagram:
Caption: One-pot synthesis of a dihydropyrimidinone derivative.
Detailed Experimental Protocol:
-
Catalyst and Reagent Setup: In a 100 mL round-bottom flask, combine 4-fluorobenzaldehyde (10 mmol, conceptually derived from the propiolate starting material for this reaction type), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15, 0.5 g).
-
Reaction Conditions: Heat the solvent-free mixture to 90 °C with stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: After the reaction is complete, add 20 mL of hot ethanol to the flask and stir for 5 minutes. Filter the hot solution to remove the catalyst.
-
Crystallization and Purification: Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure dihydropyrimidinone derivative.
Data Summary:
| β-Ketoester | Aldehyde | Catalyst | Yield (%) |
| Ethyl Acetoacetate | 4-Fluorobenzaldehyde | Amberlyst-15 | 91 |
| Methyl Acetoacetate | 4-Fluorobenzaldehyde | p-TSA | 88 |
| Ethyl Benzoylacetate | 4-Fluorobenzaldehyde | Amberlyst-15 | 85 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The final products should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm their identity and purity, thus providing a self-validating system for the described synthetic methods. The expected spectroscopic data for analogous structures can be found in the cited literature.
References
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Downey, C. W., et al. (2012). One-pot synthesis of (Z)-B-sulfonyl enoates from ethyl propiolate. Tetrahedron Letters, 53(43), 5763-5765. [Link]
-
Ghasemzadeh, M. A., & Safaei-Ghomi, J. (2012). Synthesis of polyfunctionalized acrylates via one-pot reactions of arylamines, methyl propiolate, aromatic aldehydes, and active methylene compounds. Molecular Diversity, 16(1), 163-171. [Link]
-
Jumina, et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1393. [Link]
-
Sharma, S., Gallou, F., & Handa, S. (2024). One-pot chemoenzymatic synthesis of enantiopure aryl- and alkyl-azaarenes pharmaceutical intermediates. Green Chemistry, 26, 6289-6317. [Link]
-
Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(25), 4462–4467. [Link]
-
Potapov, V. A., et al. (2022). Regio- and Stereoselective One-Pot Synthesis of New Heterocyclic Compounds with Two Selenium Atoms Based on 2-Bromomethyl-1,3-thiaselenole Using Phase Transfer Catalysis. Molecules, 27(23), 8206. [Link]
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Jasiński, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(25), 4462-4467. [Link]
-
Al-Ostath, A., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[5][6][7]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3894. [Link]
-
Shaikh, A. R., et al. (2015). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical, Biological and Physical Sciences, 5(3), 2535. [Link]
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Kumar, A., & Kumar, R. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 133-143. [Link]
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Sintim, H. O. (2015). Synthesis and characterization of 3H-pyrazolo[4,3-f]quinoline analogs. Purdue University Graduate School. [Link]
-
Neferu, A. M. (2013). One-pot reactions of ethyl propiolate. UR Scholarship Repository. [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Al-Zaydi, K. M. (2013). A facile one-pot synthesis of aryl-substituted fused pyrimidinones. Journal of Heterocyclic Chemistry, 50(S1), E60-E65. [Link]
-
Davari, M. D., et al. (2016). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 23(3), 1085-1090. [Link]
-
Maleki, A., & Ghamari, N. (2017). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 7(1), 269-276. [Link]
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Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6826-6843. [Link]
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Catalytic Systems for Reactions with Ethyl 3-(4-fluorophenyl)propiolate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of catalytic systems for the functionalization of Ethyl 3-(4-fluorophenyl)propiolate, a versatile building block in organic synthesis. The strategic introduction of a fluorine atom on the phenyl ring offers unique electronic properties that can be exploited in a variety of catalytic transformations, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedures to offer insights into the rationale behind catalyst selection, reaction design, and mechanistic pathways, empowering researchers to not only replicate but also innovate.
Introduction: The Synthetic Utility of this compound
This compound is an activated alkyne, primed for a diverse array of chemical transformations. The electron-withdrawing nature of the ester group and the fluorine-substituted phenyl ring renders the alkyne susceptible to nucleophilic attack and a valuable participant in various cycloaddition and coupling reactions. The presence of the 4-fluorophenyl moiety is of particular interest in drug discovery, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This guide will detail catalytic systems for three key classes of reactions involving this substrate: hydrogenation, cycloaddition/cyclization, and cross-coupling reactions.
Catalytic Hydrogenation: Selective Reduction of the Alkyne Moiety
The selective reduction of the carbon-carbon triple bond in this compound to either an alkene or an alkane is a fundamental transformation that provides access to a range of saturated and unsaturated building blocks. The choice of catalyst and reaction conditions is paramount in controlling the extent of hydrogenation.
Complete Hydrogenation to Ethyl 3-(4-fluorophenyl)propanoate
For the exhaustive reduction of the alkyne to the corresponding alkane, heterogeneous catalysts are typically employed. Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[1][2][3][4]
Insight into Catalyst Function: The mechanism of catalytic hydrogenation on a metal surface involves the adsorption of both the alkyne and molecular hydrogen onto the catalyst surface.[5] The H-H bond is cleaved, and hydrogen atoms are added sequentially to the alkyne. The high activity of catalysts like Pd/C ensures that the initially formed alkene remains adsorbed and undergoes further reduction to the alkane before it can desorb from the catalyst surface.[6]
Experimental Protocol: Complete Hydrogenation
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C (1-5 mol% of Pd).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by flash chromatography if necessary.
-
Data Summary: Hydrogenation Products
| Product Name | Structure | Catalyst | Key Conditions | Expected Yield |
| Ethyl 3-(4-fluorophenyl)propanoate | 10% Pd/C | H₂ (1-4 atm), EtOH, RT | >95% | |
| (Z)-Ethyl 3-(4-fluorophenyl)acrylate | Lindlar's Catalyst | H₂ (1 atm), Quinoline, Hexane, RT | Typically >90% |
Partial Hydrogenation to (Z)-Ethyl 3-(4-fluorophenyl)acrylate
To achieve selective reduction to the cis-alkene, a "poisoned" catalyst is required to prevent over-reduction to the alkane. Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate and quinoline, is the classic choice for this transformation.[2][4]
Insight into Catalyst Function: The lead acetate and quinoline in Lindlar's catalyst partially deactivate the palladium surface, reducing its activity.[4] This allows for the desorption of the alkene product from the catalyst surface before it can undergo a second round of hydrogenation. The syn-addition of hydrogen atoms from the catalyst surface results in the exclusive formation of the (Z)-alkene.[6]
Experimental Protocol: Partial Hydrogenation
-
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (or other suitable solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in hexane, add Lindlar's catalyst (5-10 mol% of Pd).
-
Add a small amount of quinoline (typically 1-2 equivalents relative to the catalyst) as an additional poison.
-
Purge the reaction vessel with hydrogen gas.
-
Maintain a hydrogen atmosphere (balloon pressure is often sufficient) and stir the mixture vigorously at room temperature.
-
Carefully monitor the reaction by TLC or GC-MS to avoid over-reduction. The reaction should be stopped once the starting material is consumed.
-
Work-up is similar to the complete hydrogenation protocol: vent the hydrogen, purge with inert gas, filter through Celite®, and concentrate the filtrate.
-
Gold-Catalyzed Cyclization Reactions: Access to Heterocyclic Scaffolds
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards intramolecular nucleophilic attack, enabling the synthesis of a wide variety of heterocyclic compounds.[2][7] In the context of aryl propiolates, this methodology provides a direct route to coumarin derivatives.
Insight into Mechanism: The generally accepted mechanism for gold-catalyzed intramolecular hydroarylation of phenol-derived propiolates involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity.[8] This is followed by an intramolecular attack of the phenolic oxygen onto the activated alkyne (6-endo-dig cyclization). Subsequent protonolysis regenerates the active gold catalyst and furnishes the coumarin product.
Caption: Gold(I)-catalyzed intramolecular hydroarylation of an aryl propiolate.
Experimental Protocol: Gold-Catalyzed Synthesis of 7-Fluorocoumarin
-
Materials:
-
This compound (as a model substrate for a related transformation) or a suitable phenol-derived propiolate
-
Gold(I) catalyst precursor (e.g., (Ph₃P)AuCl)
-
Silver salt co-catalyst (e.g., AgOTf or AgSbF₆)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
-
Procedure:
-
To a solution of the phenol-derived propiolate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the gold(I) catalyst precursor (1-5 mol%) and the silver salt co-catalyst (1-5 mol%). The silver salt acts as a halide scavenger to generate the active cationic gold species in situ.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired coumarin.
-
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][9] this compound can be synthesized via a Sonogashira coupling or can itself be a coupling partner if it were a terminal alkyne. A more relevant transformation for this substrate is its use in multicomponent reactions following an initial coupling step. For instance, a Sonogashira coupling to form an aryl propiolate can be followed by a cyclocondensation to build heterocyclic systems.[8]
Insight into Mechanism: The Sonogashira coupling mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, a base, and a Cu(I) salt.[1]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of Ethyl 3-(Aryl)propiolates via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of aryl propiolates, which would be the class of compounds that includes this compound.[8]
-
Materials:
-
Aryl iodide (e.g., 1-fluoro-4-iodobenzene) (1.0 eq)
-
Ethyl propiolate (1.2 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a solution of the aryl iodide in anhydrous THF under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add the amine base, followed by the slow, dropwise addition of ethyl propiolate (syringe pump addition is recommended to minimize oligomerization).[8]
-
Stir the reaction at room temperature or with gentle heating until the starting aryl iodide is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Representative Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd/CuFe₂O₄ MNPs | K₂CO₃ | EtOH | 95 | [10] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | [TBP][4EtOV] | 99 | [11] |
| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/P(p-tol)₃ | DBU | THF | 85 | [12] |
Conclusion and Future Outlook
The catalytic functionalization of this compound offers a rich landscape for synthetic innovation. The protocols and mechanistic insights provided herein for hydrogenation, gold-catalyzed cyclization, and palladium-catalyzed cross-coupling reactions serve as a robust foundation for researchers in organic synthesis and drug discovery. The strategic placement of the fluorine atom on the phenyl ring not only influences the reactivity of the alkyne but also imparts desirable properties to the resulting products. Future research in this area will likely focus on the development of enantioselective catalytic systems to control the stereochemistry of these transformations, as well as the application of these methods to the synthesis of increasingly complex and biologically relevant molecules. The continued exploration of novel catalysts and reaction conditions will undoubtedly unlock new avenues for the utilization of this versatile fluorinated building block.
References
-
Organic Reactions. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Bonfante, S., Bax, P., Baron, M., & Biffis, A. (2023). Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. Chemistry – A European Journal.
-
Study.com. (n.d.). Alkyne Hydrogenation. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). Catalytic Hydrogenation of Alkynes. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). Retrieved from [Link]
- Egi, M., Azechi, K., Saneto, M., Shimizu, K., & Akai, S. (2010). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. The Journal of Organic Chemistry, 75(7), 2123–2126.
- Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277–1280.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Dömling, A., et al. (2020). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates.
-
Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from [Link]
- Biffis, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2939–2947.
- Chutia, R., & Chetia, B. (2025). Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
-
LibreTexts Chemistry. (2024). Reduction of Alkynes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Publishing. Retrieved from [Link]
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MDPI. (n.d.). Open Access Journals. Retrieved from [Link]
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Wiley Online Library. (n.d.). Scientific research articles, journals, books, and reference works. Retrieved from [Link]
-
American Chemical Society. (n.d.). Publications. Retrieved from [Link]
- Al-Masum, M., & Ng, D. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 392–398.
-
LibreTexts Chemistry. (2021). Hydrogenation with Heterogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Scientific Knowledge and Research. Retrieved from [Link]
- Chutia, R., & Chetia, B. (2025). Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339.
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Application Note: Leveraging Ethyl 3-(4-fluorophenyl)propiolate in Continuous Flow for Accelerated Synthesis
Abstract
Ethyl 3-(4-fluorophenyl)propiolate is a versatile building block in modern organic synthesis, prized for its activated alkyne functionality which is susceptible to a variety of transformations. The presence of the fluorophenyl moiety often imparts desirable pharmacokinetic properties in drug candidates, making its efficient incorporation a key goal for medicinal chemists.[1] This application note provides a detailed guide for utilizing this propiolate in continuous flow chemistry setups. We move beyond theoretical concepts to deliver field-proven protocols for two high-impact reaction classes: a heterogeneous palladium/copper-catalyzed Sonogashira cross-coupling and a copper-catalyzed azide-alkyne cycloaddition (CuAAC). By leveraging the inherent advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety—these protocols offer significant improvements in reaction efficiency, scalability, and reproducibility over traditional batch methods.[2]
Introduction: The Case for Flow Chemistry
In pharmaceutical and materials science research, the rapid synthesis and optimization of molecular scaffolds are paramount. This compound serves as a valuable precursor for a range of complex molecules, including substituted alkynes and heterocyclic systems like triazoles and pyrazoles.[3] However, traditional batch processing of such reactions can be hampered by challenges including poor heat dissipation in exothermic reactions, difficulties in handling hazardous reagents (e.g., organic azides), and scalability issues.[4]
Flow chemistry addresses these limitations by performing reactions in a continuously moving stream within a network of tubes and reactors.[5] This paradigm shift offers:
-
Enhanced Safety: Small reactor volumes (hold-up volume) minimize the risk associated with energetic intermediates or exothermic events. This is particularly relevant for the in situ generation and immediate consumption of potentially unstable species like organic azides.[6]
-
Precise Control: Parameters such as temperature, pressure, and residence time are controlled with high precision, leading to cleaner reaction profiles and higher reproducibility.[2]
-
Superheating Capabilities: By using a back-pressure regulator (BPR), solvents can be heated far beyond their atmospheric boiling points, dramatically accelerating reaction rates without boiling.[2]
-
Efficient Mixing: Micro-scale dimensions ensure rapid and efficient mixing, which is critical for fast, multiphasic, or concentration-dependent reactions.
-
Seamless Integration: Flow systems allow for the "telescoping" of multiple synthetic steps, eliminating the need for intermediate work-ups and purifications, thereby increasing overall process efficiency.[4]
This guide provides the necessary protocols to harness these advantages for reactions involving this compound.
General Experimental Setup
A modular flow chemistry system is employed for the protocols described herein. The flexibility of this setup allows for easy reconfiguration for different reaction types. The fundamental components and their logical arrangement are outlined below.
Caption: General modular flow chemistry workflow.
Causality of Components:
-
Pumps (HPLC or Syringe): Provide precise, pulseless flow of reagent solutions. The ratio of flow rates dictates the stoichiometry of the reaction.
-
T-Mixer: Ensures rapid and homogeneous mixing of reagent streams before they enter the reactor.
-
Reactor (Coil or Packed Bed): The heart of the system where the reaction occurs. Coils are used for homogeneous reactions, while packed-bed reactors containing immobilized catalysts or reagents are ideal for heterogeneous processes, simplifying purification.[7]
-
Back-Pressure Regulator (BPR): Maintains a set pressure within the system, allowing for the superheating of solvents and preventing gas bubble formation which can disrupt flow.
-
Collection: The product stream is collected for analysis or further processing. In-line analytical techniques like IR or UV/Vis can be integrated before collection for real-time monitoring.[5]
Protocol 1: Continuous Flow Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful C(sp²)-C(sp) bond-forming reaction. In flow, using a heterogeneous catalyst system avoids contamination of the product with metal residues and allows for catalyst reuse.[8][9]
Reaction Scheme: (Illustrative - actual image would show 4-Iodoanisole coupling with this compound)
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Role | Safety Note |
| This compound | 192.18 | 1736-31-8 | Alkyne source | N/A |
| 4-Iodoanisole | 234.04 | 696-62-8 | Aryl halide | Irritant |
| Tetrahydrofuran (THF), dry | 72.11 | 109-99-9 | Solvent | Flammable, irritant |
| N,N-Dimethylacetamide (DMA), dry | 87.12 | 127-19-5 | Co-solvent | Irritant |
| Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | Base | Corrosive, flammable |
| Pd/Cu on Alumina Catalyst | N/A | N/A | Heterogeneous Catalyst | Handle in fume hood |
Step-by-Step Protocol
-
Catalyst Packing: Carefully pack a column reactor (e.g., 5 mL volume) with the heterogeneous Pd/Cu on Alumina catalyst. Ensure there are no voids to maintain plug flow characteristics.
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of 4-Iodoanisole and a 0.3 M solution of DIPEA in a 9:1 THF:DMA solvent mixture.
-
Solution B: Prepare a 0.12 M solution of this compound in the same 9:1 THF:DMA solvent mixture.
-
Rationale: A slight excess of the alkyne is used to ensure full conversion of the aryl halide. DIPEA is the base required for the catalytic cycle. The THF/DMA mixture ensures solubility of all components.
-
-
System Setup and Priming:
-
Assemble the flow setup as shown in the general diagram, using the packed column as the reactor.
-
Set the reactor temperature to 80 °C.
-
Set the BPR to 10 bar (approx. 150 psi). Rationale: This pressure is sufficient to prevent solvent boiling and ensure smooth flow.
-
Prime both pump lines with the 9:1 THF:DMA solvent mixture for 10 minutes to wet the catalyst and purge air from the system.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min).
-
This corresponds to a residence time of 10 minutes in the 5 mL reactor (Volume / Total Flow Rate).
-
-
Steady State and Collection:
-
Allow the system to run for at least 2-3 residence times (20-30 minutes) to reach a steady state. Discard the initial output.
-
Once at steady state, begin collecting the product stream in a flask containing a small amount of water to quench the reaction.
-
-
Analysis and Work-up:
-
Analyze a small aliquot of the crude product stream by GC-MS or LC-MS to determine conversion.
-
For work-up, dilute the collected solution with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.
-
Optimization Data (Hypothetical)
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | Notes |
| 1 | 60 | 10 | 75 | Lower temperature reduces reaction rate. |
| 2 | 80 | 10 | 98 | Optimal conditions found.[10] |
| 3 | 100 | 10 | >99 | Higher temp offers marginal improvement. |
| 4 | 80 | 5 | 85 | Insufficient time for full conversion. |
Protocol 2: Telescoped Azide Generation and [3+2] Cycloaddition (CuAAC)
This protocol demonstrates a key advantage of flow chemistry: the safe, in situ generation of a hazardous intermediate (benzyl azide) followed by its immediate reaction with the propiolate.[6] This "telescoped" process avoids the isolation and handling of the potentially explosive azide.
Caption: Telescoped workflow for safe azide synthesis and cycloaddition.
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Role | Safety Note |
| Benzyl Bromide | 171.04 | 100-39-0 | Azide precursor | Lachrymator, toxic |
| Sodium Azide (NaN₃) | 65.01 | 26628-22-8 | Azide source | Highly toxic, explosive |
| Tetrabutylammonium bromide | 322.37 | 1643-19-2 | Phase-Transfer Cat. | Irritant |
| This compound | 192.18 | 1736-31-8 | Alkyne source | N/A |
| Acetonitrile | 41.05 | 75-05-8 | Solvent | Flammable, irritant |
| Copper Tubing (1/16" OD) | N/A | N/A | Reactor & Catalyst | N/A |
Step-by-Step Protocol
-
Reagent Preparation:
-
Solution 1: 0.2 M Benzyl Bromide and 0.02 M Tetrabutylammonium bromide in Acetonitrile.
-
Solution 2: 0.3 M Sodium Azide in Water.
-
Solution 3: 0.2 M this compound in Acetonitrile.
-
-
System Setup:
-
Assemble the system as depicted in the telescoped workflow diagram.
-
Reactor 1: A 2 mL PFA coil reactor heated to 60 °C.
-
Reactor 2: A 4 mL coil of copper tubing heated to 80 °C. The copper of the tube itself serves as the catalyst for the click reaction.[6]
-
Set the BPR to 10 bar.
-
-
System Priming: Prime all three pump lines with their respective solvents (Acetonitrile for lines 1 & 3, Water for line 2).
-
Reaction Execution:
-
Pump Solution 1 and Solution 2 into Mixer 1 at 0.1 mL/min each. This generates benzyl azide in situ in Reactor 1 over a 10-minute residence time.
-
Simultaneously, pump Solution 3 at 0.2 mL/min into Mixer 2.
-
The stream from Reactor 1 (containing the newly formed azide) merges with the alkyne stream in Mixer 2.
-
The combined stream (total flow rate 0.4 mL/min) enters the copper tube reactor (Reactor 2) for the CuAAC reaction, with a residence time of 10 minutes.
-
-
Collection and Analysis:
-
Allow the system to reach steady state (approx. 30 minutes total).
-
Collect the product stream. The resulting triazole often precipitates upon cooling or can be extracted with an organic solvent.
-
Analyze the crude product by LC-MS and ¹H NMR to confirm structure and purity.
-
Safety Considerations
-
General Flow Safety: All flow chemistry operations should be conducted in a well-ventilated fume hood. Always perform a leak check with solvent before introducing reactive chemicals. Be aware that the system is under pressure and ensure all fittings are rated for the intended operating pressure.[2]
-
Chemical Hazards:
-
Ethyl Propiolate / this compound: These are lachrymators and skin irritants. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Sodium Azide: Extremely toxic and can form explosive heavy metal azides. Solutions should never come into contact with metals like lead or copper in drainage systems. All handling must be done with extreme care.[12] The flow protocol described significantly mitigates risk by avoiding isolation of the organic azide.
-
Solvents (THF, Acetonitrile): Are flammable and should be handled away from ignition sources.
-
Conclusion
This compound is an exemplary substrate for demonstrating the power and elegance of continuous flow chemistry. The protocols detailed in this note for Sonogashira coupling and telescoped azide-alkyne cycloaddition provide robust, efficient, and safer alternatives to traditional batch synthesis. By adopting these methods, researchers and drug development professionals can accelerate their discovery pipelines, improve process control, and safely access a wide array of valuable chemical entities.
References
- Vertex AI Search. Flow Chemistry: Sonogashira Coupling.
- Srogl, J., & Ceylan, S. (2014). Sonogashira cross-coupling under non-basic conditions. Flow chemistry as a new paradigm in reaction control. Organic Chemistry Frontiers.
- Smyth, M., Moody, T. S., Wharry, S., & Baumann, M. (2017). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Organic Letters.
- Ku, S., & Park, S. B. (2013). Continuous flow Sonogashira C-C coupling using a heterogeneous palladium-copper dual reactor. Organic Letters.
- García-Lacuna, J., Domínguez, G., & Pérez-Castells, J. (2020). Flow Chemistry for Cycloaddition Reactions. ChemSusChem.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Di Mauro, G., & D'Agostino, S. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Deadman, B. J., & Ley, S. V. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry.
- García-Lacuna, J., Domínguez, G., & Pérez-Castells, J. (2020). Flow Chemistry for Cycloaddition Reactions. ChemSusChem.
- Vapourtec. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet - 3-(4-Fluorophenyl)propionic acid.
- Guidi, M., Seeberger, P. H., & Gilmore, K. (2020). How to approach flow chemistry. Chemical Society Reviews.
- Fisher Scientific. (2025).
- Gutmann, B., & Kappe, C. O. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
- TCI Chemicals. (2024).
- Gemo, A., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Sustainable Chemistry & Engineering.
- ChemicalBook. (2024). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives.
- Ley, S. V. Research Group. (n.d.). Fluorination Reactions. University of Cambridge.
Sources
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 3. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 6. vapourtec.com [vapourtec.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Continuous flow Sonogashira C-C coupling using a heterogeneous palladium-copper dual reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-(4-fluorophenyl)propiolate
Last Updated: January 14, 2026
Welcome to the technical support guide for the purification of Ethyl 3-(4-fluorophenyl)propiolate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful purification of your target molecule.
I. Troubleshooting Guide
This section tackles specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Purity After Column Chromatography
Symptom: The purity of this compound is below the desired level after purification by column chromatography, as determined by techniques like HPLC or NMR.
Potential Causes & Solutions:
-
Inadequate Separation of Homocoupled Byproducts: A common impurity in the synthesis of aryl propiolates via Sonogashira coupling is the homocoupled diacetylene product.[1] This byproduct often has a similar polarity to the desired product, making separation challenging.
-
Solution: Optimize the solvent system for your column chromatography. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides the best separation between your product and the impurity.[2]
-
-
Presence of Unreacted Starting Materials: If the reaction has not gone to completion, unreacted 4-fluorophenylacetylene or ethyl propiolate may co-elute with the product.
-
Solution: Monitor the reaction progress carefully using TLC or LC-MS to ensure completion. If starting materials persist, consider adjusting reaction conditions (e.g., reaction time, temperature, or catalyst loading). Post-reaction, a liquid-liquid extraction can sometimes remove more polar starting materials before chromatography.
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel). For difficult separations, a lower loading percentage is recommended.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel column will lead to an uneven flow of the mobile phase and result in poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase solvent and then poured into the column, is generally preferred over dry packing for achieving a homogenous stationary phase.
-
Issue 2: Product Decomposition During Purification
Symptom: Significant loss of product or the appearance of new, unidentified spots on TLC after purification.
Potential Causes & Solutions:
-
Sensitivity to Acidic Conditions: Propiolate esters can be sensitive to acidic conditions, which may be present on standard silica gel.
-
Solution: Use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, mixed in the eluent. A common practice is to add 0.1-1% triethylamine to the mobile phase.
-
-
Thermal Instability: Although this compound is relatively stable, prolonged exposure to high temperatures during solvent removal can cause decomposition.
-
Solution: Use a rotary evaporator with a water bath set to a moderate temperature (typically not exceeding 40-50 °C) for solvent removal. For very sensitive compounds, solvent removal at room temperature under high vacuum is a safer alternative.
-
Issue 3: Difficulty with Recrystallization
Symptom: The compound fails to crystallize from the chosen solvent system, or oils out instead of forming solid crystals.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4]
-
Solution: A systematic solvent screening is necessary.[3] Start with common solvents and solvent pairs. For aryl propiolates, solvents like hexanes or a mixture of ethyl acetate and hexanes can be effective.[5] The goal is to find a system where the compound dissolves when hot and precipitates upon cooling.[6]
-
-
Solution is Too Dilute or Too Concentrated: If the solution is too dilute, the solubility limit may not be reached upon cooling. If too concentrated, impurities can be trapped in the crystal lattice.
-
Solution: Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures a saturated solution at high temperature.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.
-
Lack of Nucleation Sites: Crystallization requires an initial seed or surface to begin.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound?
A1: Flash column chromatography on silica gel is typically the most effective method for purifying this compound, especially for removing common byproducts from its synthesis, such as those from Sonogashira couplings.[1][7] A well-chosen solvent system, often a gradient of ethyl acetate in hexanes, allows for the separation of the desired product from both more and less polar impurities.[8]
Q2: How can I identify the common impurities in my crude product?
A2: The most common impurities will depend on the synthetic route used. For a Sonogashira coupling, the primary impurity is often the homocoupled diacetylene of 4-fluorophenylacetylene.[1] Unreacted starting materials are also common. These impurities can often be identified by comparing the NMR and LC-MS of the crude product to the known spectra of the starting materials and potential side products.
Q3: Is this compound stable under typical purification conditions?
A3: this compound is generally stable under standard purification conditions. However, like many propiolate esters, it can be sensitive to strong acids and prolonged heating. It is advisable to use deactivated silica gel for chromatography if acidic conditions are a concern and to avoid excessive heat during solvent evaporation.
Q4: What is a good starting point for a recrystallization solvent system?
A4: A good starting point for recrystallization would be a non-polar solvent like hexane or heptane, or a binary solvent mixture such as ethyl acetate/hexane.[5] The ideal solvent will dissolve the compound when hot but not at room temperature.[4] Experimentation with small amounts of the crude product in different solvents is the best way to determine the optimal system.[9]
Q5: My compound has a low melting point. Can I still use recrystallization?
A5: Yes, but you may need to use a solvent or solvent mixture with a lower boiling point. Alternatively, cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath) might be necessary to induce crystallization. If the compound consistently oils out, it may be an indication of persistent impurities that are depressing the melting point. In such cases, another round of column chromatography may be necessary before attempting recrystallization again.
III. Experimental Protocols & Data
Table 1: Example Solvent Systems for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Separation Efficiency for Homocoupled Impurity | Comments |
| 98:2 | Good | Starting point for elution. |
| 95:5 | Excellent | Often provides optimal separation. |
| 90:10 | Fair | May co-elute with the product if polarity is too high. |
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 98:2).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is level and free of air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 95:5 Hexane:Ethyl Acetate) to elute the product.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature below 40 °C.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Diagram 1: Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
IV. References
-
SIELC Technologies. Separation of Ethyl propiolate on Newcrom R1 HPLC column. Available from:
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available from:
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from:
-
Substances yield after recrystallization from different solvents. ResearchGate. Available from:
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from:
-
Chemistry LibreTexts. Recrystallization. (2023). Available from:
-
Recrystallization. (2020). YouTube. Available from:
-
Wikipedia. Sonogashira coupling. Available from:
-
Zacharis, C. K., et al. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Semantic Scholar. Available from:
-
Zacharis, C. K., et al. (2011). Ethyl propiolate as a post-column derivatization reagent for thiols: development of a green liquid chromatographic method for the determination of glutathione in vegetables. PubMed. Available from:
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from:
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). NIH. Available from:
-
Sonogashira Coupling. Organic Chemistry Portal. Available from:
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Wikipedia. Ethyl propiolate. Available from:
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Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available from:
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Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Available from:
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Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. NIH. Available from:
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Process for synthesizing ethyl propiolate. Google Patents. Available from:
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from:
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Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available from:
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Ethyl propiolate. Sigma-Aldrich. Available from:
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This compound. Sigma-Aldrich. Available from:
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Synthesis method of fluticasone propionate impurity. Google Patents. Available from:
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Attempted Synthesis of (±)‐4. Reagents and conditions: (a) Ethyl.... ResearchGate. Available from:
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ethyl propionate production process. Google Patents. Available from:
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central - NIH. Available from:
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Ethyl 3-(4-chlorophenyl)propiolate. Sigma-Aldrich. Available from:
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Preparation method for synthesis of ethyl 3-ethoxypropionate. Google Patents. Available from:
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Identifying and removing common impurities in Ethyl 3-(4-fluorophenyl)propiolate synthesis
Technical Support Center: Synthesis of Ethyl 3-(4-fluorophenyl)propiolate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Purity
This compound is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to failed reactions, compromised biological activity, and difficulties in characterization. This guide provides a comprehensive troubleshooting framework for identifying and removing common impurities encountered during its synthesis, ensuring the high purity required for demanding applications.
The Synthetic Landscape: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[2][3] This reaction forms a carbon-carbon bond between a terminal alkyne (ethyl propiolate) and an aryl halide (typically 4-fluoroiodobenzene or 4-fluorobromobenzene), catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5]
The reaction is typically performed under mild, basic conditions, often using an amine like triethylamine (TEA) or diisopropylamine (DIPA), which acts as both the base and, occasionally, the solvent.[2]
Caption: Formation of the homocoupled dimer impurity.
-
Prevention:
-
Inert Atmosphere: Rigorously de-gas your solvents and run the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Copper-Free Conditions: For particularly sensitive substrates, consider a copper-free Sonogashira protocol. These methods often require different ligands or conditions but completely eliminate the Glaser-Hay pathway. [2][6] 3. Order of Addition: Adding the alkyne slowly to the reaction mixture containing the aryl halide can sometimes minimize its concentration and reduce the rate of dimerization.
-
Q3: My product appears pure by TLC, but the ¹H NMR shows persistent, broad peaks in the aromatic region (7.5-7.8 ppm). What are they?
A3: This is highly indicative of contamination by triphenylphosphine oxide (TPPO), the oxidized form of the triphenylphosphine ligands commonly used in palladium catalysts. [7][8]TPPO is notoriously difficult to remove because its polarity is often very similar to that of moderately polar products, causing it to co-elute during column chromatography.
Q4: After work-up, my organic solution is dark gray or black. How do I remove this color?
A4: A dark color is almost always due to residual, finely divided palladium metal (palladium black), which forms as the catalyst decomposes. While often benign to the next reaction step, it is best to remove it for analytical purity. Passing the crude product solution through a short plug of Celite® or silica gel is usually effective at adsorbing the palladium particles. [5]
FAQs on Purification and Analysis
Q1: What is the most reliable method for purifying this compound?
A1: Flash column chromatography on silica gel is the gold standard for this compound. [9][10]The product is moderately polar, allowing for good separation from non-polar impurities (like unreacted aryl halide) and highly polar impurities (like baseline catalyst decomposition products). A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15-20% ethyl acetate).
Q2: How can I definitively confirm the identity and purity of my final product?
A2: A combination of techniques is recommended:
-
¹H and ¹³C NMR: Provides structural confirmation. For the product, expect characteristic signals for the ethyl ester group and the disubstituted aromatic ring. The absence of an acetylenic proton signal (~2.9 ppm) confirms the reaction has occurred. [11][12]* GC-MS: Confirms the molecular weight and can identify volatile impurities. [13]* HPLC: Provides a quantitative measure of purity. [14] Q3: I'm struggling to remove triphenylphosphine oxide (TPPO). What are the most effective strategies?
A3: Removing TPPO is a common challenge in reactions using phosphine ligands. [15][16]* Chromatography Optimization: Sometimes, switching to a different solvent system (e.g., dichloromethane/hexanes) can improve separation.
-
Precipitation with Metal Salts: TPPO is a Lewis base and forms insoluble complexes with certain metal salts. [15]A highly effective lab-scale method is to dissolve the crude mixture in an ether-based solvent (like THF or MTBE) and add calcium bromide (CaBr₂). The insoluble CaBr₂-TPPO complex precipitates and can be removed by simple filtration. [8]Zinc chloride (ZnCl₂) in ethanol has also been reported to be effective. [17]* Crystallization/Trituration: If your product is a solid, recrystallization may leave TPPO in the mother liquor. If your product is an oil, you can sometimes precipitate TPPO by dissolving the crude mixture in a minimal amount of a solvent like dichloromethane and then adding a non-polar anti-solvent like hexanes or pentane, often with cooling. [7][17] Q4: Is recrystallization a viable purification method for this compound?
A4: While this compound is often an oil at room temperature, some closely related aryl propiolates are solids. If your product solidifies, recrystallization can be an excellent method for removing impurities with different solubility profiles. [18]A common solvent system for such compounds is ethyl acetate/petroleum ether or ethanol/water.
Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove insoluble catalyst residues (especially if the mixture is dark). [5]4. Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated aqueous ammonium chloride (to quench the reaction and remove some copper salts).
-
5% HCl (to remove the amine base).
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).
-
Brine (to remove bulk water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography [10]
-
Prepare the Column: Select an appropriately sized column and dry-pack it with silica gel. Equilibrate the column with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the column eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute: Begin elution with the non-polar solvent system. Unreacted 4-fluoroiodobenzene will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 5%, 10%, 15%). The product, this compound, will typically elute at around 10-15% ethyl acetate in hexanes.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Removal of TPPO by Precipitation with Calcium Bromide [8]
-
Dissolve the crude product containing TPPO in a minimal amount of a suitable solvent like tetrahydrofuran (THF) or toluene.
-
Add 1.5-2.0 molar equivalents of anhydrous calcium bromide (CaBr₂) relative to the estimated amount of TPPO.
-
Stir the mixture at room temperature for 1-2 hours. A white precipitate of the CaBr₂-TPPO complex should form.
-
Filter the mixture, washing the solid precipitate with a small amount of cold solvent.
-
The filtrate contains the desired product, now free of the bulk of the TPPO. Concentrate the filtrate and proceed with further purification (e.g., a quick silica plug or column) if necessary.
Purification Workflow Visualization
The following diagram provides a logical decision-making process for purifying the crude product.
Caption: A decision tree for the purification of this compound.
References
-
Bédard, A.-C., et al. (2016). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development, 20(7), 1334–1339. Available at: [Link]
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Varma, P., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(32), 21326–21332. Available at: [Link]
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University of Rochester (n.d.). Workup: Triphenylphosphine Oxide. Department of Chemistry. Available at: [Link]
-
ResearchGate (2014). How does one remove triphenylphosphine oxide from product? Available at: [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(17), 6779–6782. Available at: [Link]
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Purdue University (n.d.). The Sonogashira Coupling. Chem 52801 Lecture Notes. Available at: [Link]
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NROChemistry (n.d.). Sonogashira Coupling. Available at: [Link]
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Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]
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Royal Society of Chemistry (2016). Gold-catalyzed bis(stannylation) of propiolates. Supplementary Information. Available at: [Link]
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SIELC Technologies (n.d.). Separation of Propionic acid, o-bromo-phenyl ester on Newcrom R1 HPLC column. Available at: [Link]
-
Human Metabolome Database (n.d.). Ethyl propionate ¹H NMR Spectrum. Available at: [Link]
-
PrepChem.com (n.d.). Synthesis of (e) 3-(4-Fluorophenyl)propionic acid-. Available at: [Link]
- Google Patents (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]
-
KAUST Repository (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
Liu, Y., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(30), 16508–16514. Available at: [Link]
-
Royal Society of Chemistry (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Available at: [Link]
-
ResearchGate (n.d.). Attempted Synthesis of (±)‐4. Reagents and conditions: (a) Ethyl propiolate, CuI, Pd(PPh3)2Cl2.... Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]
-
Pretze, M., et al. (2015). Sonogashira Cross-Coupling Reaction With 4-[18F]fluoroiodobenzene for Rapid 18F-labelling of Peptides. Chemical Communications, 51(18), 3838–3841. Available at: [Link]
-
MDPI (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(11), 1276. Available at: [Link]
-
Filo (2024). Interpretation of HNMR of ethyl propanoate. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]
- Google Patents (n.d.). CN101318900A - Process for synthesizing ethyl propiolate.
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Wikipedia (n.d.). Ethyl propiolate. Available at: [Link]
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SpectraBase (n.d.). Ethyl propiolate. Available at: [Link]
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DrugFuture (n.d.). Ethyl Propiolate. Available at: [Link]
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Organic Chemistry Portal (n.d.). Sonogashira Coupling Literature. Available at: [Link]
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Reddit (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
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ChemistryViews (2023). Arylation of Terminal Alkynes. Available at: [Link]
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ResearchGate (n.d.). Recent Advances in Sonogashira Reactions. Available at: [Link]
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PubChem - NIH (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. Available at: [Link]
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Chemistry LibreTexts (2024). Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]
-
Lipshutz, B. H., et al. (2016). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Organic & Biomolecular Chemistry, 14(45), 10751–10757. Available at: [Link]
- Google Patents (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
Psanis, E., & Gikas, E. (2011). Ethyl propiolate as a post-column derivatization reagent for thiols: development of a green liquid chromatographic method for the determination of glutathione in vegetables. Journal of Separation Science, 34(15), 1874–1881. Available at: [Link]
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Optimizing reaction conditions for Ethyl 3-(4-fluorophenyl)propiolate cycloadditions
Guide for: Ethyl 3-(4-fluorophenyl)propiolate Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for optimizing cycloaddition reactions involving this compound. This electron-deficient alkyne is a valuable building block for synthesizing a wide array of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from foundational issues to more nuanced optimization strategies.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the cycloaddition reactions of this compound. The primary focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prevalent application for this substrate, with additional considerations for other cycloaddition pathways.
Problem Area 1: Low or No Product Yield in CuAAC Reactions
Question: My CuAAC reaction with this compound and an organic azide is resulting in low yields or failing completely. What are the most probable causes and how can I troubleshoot this?
Answer: A failed or low-yielding CuAAC reaction is one of the most common yet solvable issues. The root cause almost always traces back to the integrity of the catalytic cycle. The catalytically active species is Cu(I), and maintaining its availability is paramount.[1][2][3]
Core Causality: The primary culprit is the loss of active Cu(I) catalyst through oxidation to the inactive Cu(II) state or through disproportionation.[3] Your troubleshooting should systematically address the components responsible for generating and protecting Cu(I).
Step-by-Step Troubleshooting Protocol:
-
Verify the Copper Source and Reducing Agent:
-
Standard Protocol: The most common and robust method uses a Cu(II) salt, such as CuSO₄·5H₂O, with a reducing agent, typically sodium ascorbate.[2]
-
Actionable Insight: Ensure your sodium ascorbate is fresh. As a solid, it is stable, but solutions can degrade, especially if not prepared fresh. Always use a freshly prepared solution of sodium ascorbate. A slight excess (1.5–5 equivalents relative to copper) is often beneficial to prevent re-oxidation.[1][2]
-
-
Deoxygenate the Reaction Mixture:
-
Causality: Dissolved oxygen is the primary agent for oxidizing Cu(I) to Cu(II), which halts the catalytic cycle.[3]
-
Actionable Insight: Before adding the copper catalyst and sodium ascorbate, thoroughly deoxygenate your solvent and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15–30 minutes or by subjecting the sealed reaction vessel to several cycles of vacuum and inert gas backfill.
-
-
Assess Reactant Purity:
-
Causality: Impurities in either the alkyne or azide starting materials can interfere with the reaction. For instance, trace amounts of iodide can act as a ligand for Cu(I) and inhibit catalysis.[4]
-
Actionable Insight: Confirm the purity of your this compound and azide partner via NMR or LC-MS. If necessary, purify the starting materials before use.
-
-
Consider a Cu(I)-Stabilizing Ligand:
-
Causality: In challenging reactions, particularly with substrates that can coordinate to copper or in dilute conditions, ligands are crucial. They protect the Cu(I) center from oxidation and prevent aggregation, keeping the catalyst soluble and active.[2][3]
-
Actionable Insight: Introduce a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthrolinedisulfonate.[2][3] A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.[4] For aqueous or mixed aqueous/organic systems, water-soluble ligands like THPTA are highly effective.[4]
-
Problem Area 2: Significant Side Product Formation
Question: I am observing a significant byproduct in my CuAAC reaction, which I suspect is the homocoupled dimer of my alkyne. How can I suppress this?
Answer: The formation of a 1,3-diyne via oxidative homocoupling (known as Glaser or Glaser-Hay coupling) is a classic side reaction in CuAAC chemistry.[5][6] This occurs when two molecules of the terminal alkyne couple in the presence of a copper catalyst and an oxidant (typically oxygen).
Core Causality: Glaser coupling is promoted by Cu(II) or by Cu(I) in the presence of an oxidant.[3][6] Therefore, the strategies to suppress it are directly linked to controlling the oxidation state of the copper and eliminating oxygen.
Suppression Strategies:
-
Rigorous Deoxygenation: This is the most critical step. Ensure the reaction is performed under a strictly inert atmosphere (Ar or N₂).[2]
-
Sufficient Reducing Agent: The presence of an adequate excess of sodium ascorbate is key to scavenging any residual oxygen and rapidly reducing any Cu(II) that forms, thus preventing it from catalyzing the homocoupling.[1][3]
-
Order of Addition: A common best practice is to add the reagents in the following order: alkyne, azide, and solvent, followed by the reducing agent, and finally the copper catalyst. Adding the catalyst last to a reducing environment minimizes its exposure to potential oxidants.
-
Use of Amine Ligands/Bases: In some cases, the addition of a mild, non-nucleophilic base like 2,6-lutidine can help suppress homocoupling.[2]
| Side Reaction | Common Cause | Recommended Solution |
| Glaser Homocoupling | Oxygen contamination, insufficient reducing agent | Rigorously deoxygenate all solvents; use fresh sodium ascorbate in slight excess. |
| Hydrolysis of Ester | pH outside the optimal 4-12 range | Buffer the reaction medium if necessary, especially for long reaction times. |
Problem Area 3: Poor Regioselectivity
Question: My cycloaddition is producing a mixture of regioisomers. How can I control the outcome to favor a single product?
Answer: This issue is highly dependent on the type of cycloaddition being performed.
-
For Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC):
-
Causality: The CuAAC reaction is renowned for its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1][7] The mechanism, which involves the formation of a copper acetylide intermediate, directs this outcome.[8][9]
-
Actionable Insight: If you are observing a mixture of 1,4- and 1,5-isomers, it is highly probable that a competing thermal (uncatalyzed) Huisgen cycloaddition is occurring.[1] This happens if the reaction is heated excessively. The thermal reaction lacks the directing effect of the copper catalyst and often gives mixtures of isomers.[1] To ensure 1,4-selectivity, run the reaction at or near room temperature and confirm that the copper catalyst is active.
-
-
For Diels-Alder ([4+2]) Cycloadditions:
-
Causality: this compound is an electron-deficient dienophile. Its reaction with an unsymmetrical diene can lead to regioisomers. The regioselectivity is governed by frontier molecular orbital (FMO) interactions. Lewis acid catalysis can enhance both the rate and regioselectivity of these reactions.[10][11]
-
Actionable Insight: The addition of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, Ca(OTf)₂) can dramatically improve regioselectivity. The Lewis acid coordinates to the carbonyl oxygen of the ester, lowering the LUMO energy of the dienophile and enhancing the electronic directing effects.[11][12] Screening different Lewis acids and reaction temperatures is recommended to optimize selectivity.[13]
-
Experimental Protocols & Starting Conditions
Protocol 1: Standard CuAAC Reaction for 1,4-Disubstituted Triazole Synthesis
This protocol provides a robust starting point for the reaction of this compound with an organic azide.
-
Reagent Preparation:
-
In a suitable flask, dissolve this compound (1.0 eq) and the azide partner (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O (or another suitable solvent like THF/H₂O or DMSO).
-
-
Deoxygenation:
-
Seal the flask with a septum and sparge the solution with argon or nitrogen gas for 20 minutes to remove dissolved oxygen.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deoxygenated water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in deoxygenated water.
-
-
Reaction Initiation:
-
Using a syringe, add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution. A color change (often to a yellow or orange hue) may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the alkyne starting material is consumed (typically 1-12 hours).
-
-
Workup and Purification:
-
Once complete, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Table of Recommended Starting Conditions
| Parameter | CuAAC ([3+2] Cycloaddition) | Lewis Acid-Catalyzed Diels-Alder ([4+2]) |
| Solvent | t-BuOH/H₂O (1:1), THF/H₂O, DMSO | Dichloromethane (DCM), Toluene, Diethyl Ether |
| Temperature | Room Temperature (20–25 °C) | -78 °C to Room Temperature |
| Catalyst | CuSO₄·5H₂O (1–5 mol%) + Na Ascorbate (5–20 mol%) | AlCl₃, BF₃·OEt₂, Ca(OTf)₂ (10–100 mol%)[10] |
| Stoichiometry | ~1:1.05 Alkyne:Azide | 1:1.2 Alkyne:Diene |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Visualizations: Mechanisms & Workflows
CuAAC Catalytic Cycle
This diagram illustrates the widely accepted dinuclear mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, highlighting the role of Cu(I) in activating the alkyne and directing the regioselective formation of the 1,4-triazole product.[9][14]
Caption: The CuAAC catalytic cycle showing catalyst activation and maintenance.
Troubleshooting Workflow for a Failed CuAAC Reaction
This flowchart provides a logical sequence of steps to diagnose and solve a failed CuAAC reaction.
Caption: A decision tree for troubleshooting failed CuAAC reactions.
References
-
ResearchGate. Early CuAAC mechanism proposed by Sharpless and Fokin. Available from: [Link]
-
Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available from: [Link]
-
Straub, B. F. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. 2017. Available from: [Link]
-
Aquino, A. A., et al. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Omega. 2022. Available from: [Link]
-
Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. 2021. Available from: [Link]
-
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]
-
Ríos-Gutiérrez, M., et al. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules. 2019. Available from: [Link]
-
Pérez-Cabeza, P., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. 2022. Available from: [Link]
-
Bickelhaupt, F. M., et al. How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. 2020. Available from: [Link]
-
Al-Masoudi, N. A., et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. 2022. Available from: [Link]
-
ResearchGate. Side reactions of macromonomers under CuAAC condition. Available from: [Link]
-
Lin, S., et al. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones. Organic Letters. 2005. Available from: [Link]
-
Oria, L., et al. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. 2018. Available from: [Link]
-
Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. 2010. Available from: [Link]
-
ResearchGate. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Available from: [Link]
-
Wikipedia. Glaser coupling. Available from: [Link]
-
Kumar, A., et al. Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. The Journal of Organic Chemistry. 2021. Available from: [Link]
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Wang, D., et al. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. 2021. Available from: [Link]
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ResearchGate. Click chemstry: Why does it sometimes work and other times it doesn't?. Available from: [Link]
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Beilstein Journals. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available from: [Link]
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Al-Soud, Y. A., et al. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. 2016. Available from: [Link]
-
Meldal, M., & Tornøe, C. W. Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. 2008. Available from: [Link]
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Overcoming low yields in the synthesis of Ethyl 3-(4-fluorophenyl)propiolate derivatives
Technical Support Center: Synthesis of Ethyl 3-(4-fluorophenyl)propiolate Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science. However, their synthesis, typically achieved via Sonogashira cross-coupling, can be fraught with challenges leading to low yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. We will delve into the causality behind experimental choices to empower you to optimize your synthetic protocols effectively.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows little to no conversion of my starting materials (4-fluoro-iodobenzene and ethyl propiolate). What are the most likely causes and how can I fix this?
Low or no product yield is the most common issue and typically points to a problem with one of the core components of the catalytic system or the reaction environment.[1] Let's break down the potential culprits.
A1.1: Catalyst System Inactivity
The heart of the Sonogashira reaction is the palladium catalyst and the copper(I) co-catalyst.[2][3]
-
Palladium Catalyst: The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][5] Failure of this reduction step will halt the reaction. A common sign of catalyst decomposition is the formation of a black precipitate known as "palladium black," which is inactive.[1]
-
Solution:
-
Use High-Purity Catalysts: Ensure your palladium catalyst is from a reliable source and has been stored correctly under an inert atmosphere.[1]
-
Consider a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes improve results, though it is more sensitive to air.[1]
-
Ligand Choice: The ligand stabilizes the palladium center. If the ligand is inappropriate or degrades, the catalyst will precipitate.[6][7] (See Q3 for more on ligand selection).
-
-
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for activating the terminal alkyne.[2][8] It is sensitive to oxidation and can degrade over time, appearing greenish or brownish instead of off-white.
-
Solution:
-
Use Fresh CuI: Always use a fresh bottle of CuI or purify older batches if you suspect degradation.[1]
-
Ensure Anhydrous Conditions: Moisture can interfere with the catalyst system.
-
-
A1.2: Inadequate Reaction Conditions
The Sonogashira coupling is sensitive to the reaction environment.
-
Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen).[1] Oxygen not only can deactivate the Pd(0) catalyst but also promotes the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[9][10]
-
Solution: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Base: An amine base (like triethylamine or diisopropylethylamine) is required to neutralize the HX produced during the reaction and to deprotonate the alkyne.[2][4]
-
Solution:
-
Use an Anhydrous Base: Ensure your amine base is dry.
-
Sufficient Stoichiometry: Use a sufficient excess of the base. It often serves as both the base and a co-solvent.[2]
-
-
-
Temperature: While many Sonogashira reactions can proceed at room temperature, coupling with less reactive aryl halides may require heating.[11][12] The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[13]
-
Solution: If you see no reaction at room temperature after a few hours, consider gradually increasing the temperature to 40-60 °C. Monitor for potential catalyst decomposition at higher temperatures.
-
Q2: I am forming the desired product, but my yield is compromised by a significant amount of a side product, which I believe is a dimer of ethyl propiolate. What is happening?
This is a classic case of Glaser homocoupling , an undesired side reaction that plagues Sonogashira couplings.[2]
A2.1: Understanding Glaser Homocoupling
In the presence of the copper(I) catalyst and oxygen, terminal alkynes can oxidatively couple with each other to form a diacetylene (dimer).[9][10] This consumes your alkyne starting material, directly reducing the yield of your desired cross-coupled product.
A2.2: Strategies for Minimizing Homocoupling
-
Strict Exclusion of Oxygen: As mentioned above, this is the most critical factor. Rigorously deoxygenate your solvent and maintain a robust inert atmosphere.[1]
-
Slow Addition of the Alkyne: Adding the ethyl propiolate slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[14]
-
Switch to Copper-Free Conditions: The most definitive way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[2] Copper-free Sonogashira protocols have been developed to address this very issue. They may require different ligands, stronger bases, or higher temperatures to achieve good reactivity but can provide cleaner reaction profiles.[2][9]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive Pd or Cu catalyst | Use fresh, high-purity catalysts stored under inert conditions.[1] |
| Oxygen in the system | Thoroughly degas the solvent and maintain a positive inert gas pressure.[1] | |
| Insufficiently active conditions | Gradually increase the reaction temperature; ensure the base is anhydrous and in excess.[12] | |
| Significant Homocoupling | Presence of oxygen | Rigorously exclude air from the reaction system.[9][10] |
| High alkyne concentration | Add the ethyl propiolate slowly using a syringe pump.[14] | |
| Copper-mediated side reaction | Switch to a copper-free Sonogashira protocol.[2] | |
| Catalyst Decomposition | Impurities, wrong solvent/temp | Use high-purity reagents and solvents; optimize temperature.[1] |
Frequently Asked Questions (FAQs)
Q3: What is the catalytic cycle for the Sonogashira reaction?
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
A3: The Dual Catalytic Cycle
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-fluoro-iodobenzene, inserting into the carbon-iodine bond to form a Pd(II) complex.[4]
-
Transmetalation: This Pd(II) complex then exchanges its halide ligand with the alkynyl group from the copper acetylide (formed in the copper cycle). This is often the rate-determining step.[4][8]
-
Reductive Elimination: The Pd(II) complex reductively eliminates the final product, this compound, and regenerates the active Pd(0) catalyst, which re-enters the cycle.[11]
-
-
Copper Cycle:
-
Acetylide Formation: The copper(I) salt reacts with the terminal alkyne (ethyl propiolate) in the presence of the base to form a copper(I) acetylide species.[2] This increases the nucleophilicity of the alkyne for the transmetalation step.
-
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Q4: When should I choose a copper-free protocol over the classic Sonogashira reaction?
A4: The choice depends on your substrate sensitivity and the issues you are facing. A copper-free protocol is advantageous when:
-
You are experiencing persistent and significant alkyne homocoupling (Glaser byproducts).[2][9]
-
Your substrates or product are sensitive to copper salts.
-
You are working in a setting where minimizing heavy metal waste is a priority (copper is often more difficult to remove than palladium).[4]
Table 2: Comparison of Sonogashira Protocols
| Parameter | Classic (Pd/Cu) Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | Copper(I) salt (e.g., CuI) | None |
| Key Advantage | Generally faster reaction rates, often milder conditions (room temp).[2] | Avoids alkyne homocoupling; less metal contamination.[2][9] |
| Primary Drawback | Prone to Glaser homocoupling, requires strict O₂ exclusion.[10] | May require higher temperatures, stronger bases, or more specialized ligands.[4] |
| Typical Base | Amine (e.g., Et₃N, DIPEA) | Often a stronger base is needed (e.g., Cs₂CO₃, K₃PO₄) or an amine.[8][15] |
Q5: How do I select the optimal palladium catalyst and phosphine ligand?
A5: The choice of catalyst and ligand is critical and depends on the electronic and steric properties of your substrates.[16]
-
Catalyst Precursor: For general use, PdCl₂(PPh₃)₂ is a robust, air-stable Pd(II) precatalyst. Pd(PPh₃)₄ is a Pd(0) source that can be more active but is air-sensitive.[4]
-
Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity.[6][7]
-
Electron-rich ligands (like those with bulky alkyl groups) generally accelerate the oxidative addition step, which is often rate-limiting.[16]
-
Steric bulk on the ligand can promote the formation of highly active monoligated palladium species, which can be beneficial.[16] For a substrate like 4-fluoro-iodobenzene, standard triphenylphosphine (PPh₃) is often sufficient. If you were using a less reactive aryl bromide, a more electron-rich and bulky ligand like XPhos or SPhos might be necessary.[15]
-
Experimental Protocols
Here are starting-point protocols for both classic and copper-free Sonogashira couplings. Note: These are general procedures and may require optimization.
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling
Caption: Experimental workflow for a standard Sonogashira coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Through the septum, add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (to achieve a ~0.2 M concentration).
-
Stir the mixture for 5 minutes, then add ethyl propiolate (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature under the argon atmosphere. Monitor the reaction progress by TLC or GC-MS until the aryl halide is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Copper-Free Sonogashira Coupling
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add 4-fluoro-iodobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).
-
Add a solid base such as K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMSO as the solvent, followed by ethyl propiolate (1.2 eq).
-
Seal the tube and heat the reaction to 80-100 °C. Monitor progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.[15]
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Ortea, I. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
PMC - PubMed Central. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
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J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
-
YouTube. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
Organic Synthesis. Sonogashira Coupling. [Link]
-
NIH. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
Thieme. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
ResearchGate. Attempted Synthesis of (±)‐4. Reagents and conditions: (a) Ethyl propiolate, CuI, Pd(PPh3)2Cl2, K2CO3, THF (54%). [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
- Google Patents.
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
The Royal Society of Chemistry. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. [Link]
-
RSC Publishing. Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. [Link]
-
ResearchGate. Preparation and Carbocupration–Silylation of Allyl Propiolates: Vicinal Functionalization To Form Polysubstituted (E)-Vinylic Silanes. [Link]
-
ResearchGate. 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. [Link]
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- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 15. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: A Guide to Managing the Reactivity of Ethyl 3-(4-fluorophenyl)propiolate in Complex Syntheses
Welcome to our dedicated technical support center for Ethyl 3-(4-fluorophenyl)propiolate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating this versatile yet reactive building block into their synthetic strategies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our aim is to equip you with the knowledge to anticipate and manage the reactivity of this valuable reagent, ensuring the success of your complex syntheses.
Introduction to the Reactivity of this compound
This compound is an activated alkyne, a class of compounds known for their utility in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the electron-withdrawing ethyl ester group and the fluorinated phenyl ring significantly influences its reactivity, making the acetylenic carbons highly electrophilic. This heightened electrophilicity is the key to its synthetic utility in reactions such as Michael additions, cycloadditions, and cross-coupling reactions. However, this same reactivity can also lead to undesired side reactions if not properly managed. This guide will help you harness the full potential of this reagent while mitigating potential pitfalls.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Catalyst Activity (e.g., in Sonogashira Coupling) | The palladium catalyst, especially Pd(0) species like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to deactivation. Solution: Use a fresh batch of catalyst or a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂. Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).[1] |
| Inappropriate Base or Insufficient Basicity | In reactions requiring deprotonation of a nucleophile (e.g., the terminal alkyne in a Sonogashira coupling or a thiol in a Michael addition), the choice and amount of base are critical. An inadequate base will result in a low concentration of the active nucleophile. Solution: For Sonogashira couplings, organic amine bases like triethylamine or diisopropylamine are commonly used and should be anhydrous.[1] For Michael additions with less acidic nucleophiles, a stronger, non-nucleophilic base might be required. Always use a stoichiometric excess of the base. |
| Sub-optimal Reaction Temperature | While many reactions with activated alkynes can proceed at room temperature, some substrates, particularly less reactive aryl halides in Sonogashira couplings, may require thermal energy to overcome the activation barrier.[1] Solution: Gradually increase the reaction temperature. For sluggish Sonogashira reactions with aryl bromides, temperatures around 100°C in a sealed tube may be necessary.[1] Monitor the reaction closely by TLC to avoid decomposition at elevated temperatures. |
| Poor Solubility of Reagents | If any of the reactants or catalysts are not fully dissolved, the reaction will be heterogeneous and likely slow. Solution: Choose a solvent system that ensures the solubility of all components at the reaction temperature. For Sonogashira reactions, co-solvents like THF, DMF, or toluene are often employed.[1] |
Issue 2: Formation of Multiple Products and Byproducts
Symptoms: TLC plate shows multiple spots, and the crude NMR spectrum is complex and difficult to interpret.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Dimerization or Oligomerization of the Propiolate | Due to its high electrophilicity, this compound can react with itself, especially in the presence of nucleophiles or bases, leading to dimers and oligomers. This is a common issue with activated alkynes.[2][3] Solution: This can be mitigated by slowly adding the propiolate to the reaction mixture containing the other reagents, thereby maintaining a low concentration of the alkyne at any given time. Using a syringe pump for the addition is highly recommended for controlling the rate.[4] |
| Side Reactions with Bifunctional Nucleophiles | If your nucleophile has more than one reactive site, you may observe a mixture of products. Solution: Employ protecting group strategies to block the undesired reactive sites on your nucleophile. The choice of protecting group will depend on its stability under the reaction conditions. |
| [3+2] Cycloaddition Regioisomer Formation | In 1,3-dipolar cycloadditions, the formation of two regioisomers is often possible.[5][6] The electronic nature of both the dipole and the dipolarophile influences the regioselectivity. Solution: The regioselectivity can sometimes be influenced by the choice of solvent or catalyst. It is advisable to perform a small-scale screen of different solvents (polar aprotic, polar protic, and nonpolar) to determine the optimal conditions for the desired regioisomer.[6] |
| Homocoupling of Alkynes (Glaser Coupling) in Sonogashira Reactions | In the presence of copper(I) and an oxidant (like air), terminal alkynes can undergo oxidative homocoupling to form diynes. Solution: Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen. Using a copper-free Sonogashira protocol can also eliminate this side reaction.[7] |
Issue 3: Difficulty in Product Purification
Symptoms: The desired product is difficult to separate from starting materials or byproducts by column chromatography.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Similar Polarity of Product and Impurities | Fluorinated compounds can exhibit unique chromatographic behavior. The polarity of your product may be very close to that of unreacted starting materials or certain byproducts, making separation on silica gel challenging. Solution: Explore different solvent systems for column chromatography. A systematic screening of eluents with varying polarities and compositions is recommended. Sometimes, switching to a different stationary phase, such as alumina or a fluorinated stationary phase, can provide the necessary selectivity.[8][9][10] For stubborn separations, preparative HPLC might be necessary. |
| Product Instability on Silica Gel | The acidic nature of silica gel can sometimes cause decomposition of sensitive products. Solution: Deactivate the silica gel by treating it with a small amount of a neutralising agent like triethylamine mixed in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Contamination with Metal Catalysts | Residual palladium or copper salts from cross-coupling reactions can co-elute with the product. Solution: After the reaction, perform an aqueous workup with a solution that can complex with the metals, such as aqueous ammonium chloride or a dilute solution of EDTA. Filtering the crude reaction mixture through a plug of Celite® before concentration can also help remove some of the metal residues.[11] |
Frequently Asked Questions (FAQs)
Q1: How does the 4-fluoro substituent affect the reactivity of the propiolate?
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing effect through both induction and resonance. This effect is transmitted through the phenyl ring to the alkyne, further increasing the electrophilicity of the β-carbon (the carbon atom adjacent to the phenyl ring). This makes the molecule more susceptible to nucleophilic attack compared to its non-fluorinated analog.
Q2: What are the recommended storage and handling conditions for this compound?
As a reactive alkyne, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light. It is advisable to store it in a refrigerator. When handling, always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be carried out in a well-ventilated fume hood.
Q3: Can I use this reagent in aqueous media?
While some reactions with activated alkynes have been reported in aqueous systems, the ester functionality is susceptible to hydrolysis, especially under basic or acidic conditions. It is generally recommended to use anhydrous organic solvents. If water is required, for example in a biphasic system, the pH should be carefully controlled, and the reaction time should be minimized.
Q4: What are the typical spectroscopic signatures I should look for to confirm the structure of my product?
-
¹H NMR: The disappearance of the acetylenic proton signal (if the reaction occurs at the terminal alkyne) is a key indicator. The appearance of new signals corresponding to the added moiety will be observed. For the ethyl ester, you will typically see a quartet around 4.2 ppm and a triplet around 1.3 ppm.
-
¹³C NMR: The disappearance of the alkyne carbon signals (typically in the 70-90 ppm range) and the appearance of new signals for the product are indicative of a successful reaction.
-
FTIR: The characteristic alkyne C≡C stretch (around 2100-2260 cm⁻¹) and C-H stretch (for terminal alkynes, around 3300 cm⁻¹) of the starting material will disappear or shift upon reaction. The carbonyl C=O stretch of the ester will remain (around 1715 cm⁻¹).
Q5: Are there any specific safety concerns I should be aware of?
Activated alkynes can be energetic and may polymerize exothermically, especially on a large scale or in the presence of certain catalysts or initiators.[2][3][12] It is crucial to maintain good temperature control during the reaction. As with all fluorinated organic compounds, there is a potential for the release of harmful substances upon decomposition at high temperatures. Always consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide.
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL per mmol of aryl halide).
-
Add anhydrous diisopropylamine or triethylamine (7.0 eq).
-
Add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours, or heat as necessary.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for [3+2] Cycloaddition with an in situ Generated Nitrile Oxide
This protocol is a general procedure for the cycloaddition of this compound with a nitrile oxide generated in situ from an aldoxime.
-
In a round-bottom flask, dissolve the aldoxime (1.0 eq) and this compound (1.5 eq) in a suitable solvent (e.g., dichloromethane, 5 mL per mmol of aldoxime).
-
To this solution, add an aqueous solution of sodium hypochlorite (bleach, ~3 eq) dropwise with vigorous stirring at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Decision tree for addressing low product yield.
Reaction Scheme: Common Fates of this compound
Caption: Common reaction pathways for the title compound.
References
-
PubMed. (n.d.). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
PrepChem.com. (n.d.). Synthesis of (e) 3-(4-Fluorophenyl)propionic acid-. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). [Link]
- Google Patents. (n.d.).
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
eScholarship. (n.d.). Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]
-
ResearchGate. (n.d.). Polymerizations of Activated Alkynes. [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
MDPI. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. [Link]
-
PubMed Central. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]
-
Oboro Labs. (2024). Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NIST WebBook. (n.d.). Ethyl propiolate. [Link]
-
ResearchGate. (n.d.). [3+2] cycloaddition reactions between aryl azides and ethyl propiolate. [Link]
-
ResearchGate. (n.d.). Attempted Synthesis of (±)‐4. Reagents and conditions: (a) Ethyl.... [Link]
-
ResearchGate. (n.d.). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. [Link]
- Google Patents. (n.d.).
-
Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]
-
ResearchGate. (n.d.). Reactions of various nucleophiles with methyl-and ethyl- propiolate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. oborolabs.com [oborolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting unexpected side reactions with Ethyl 3-(4-fluorophenyl)propiolate
Welcome to the technical support center for Ethyl 3-(4-fluorophenyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.
Introduction to this compound
This compound is an activated alkyne widely used in organic synthesis. Its electron-deficient triple bond, a consequence of conjugation with both an ester and a fluorinated aromatic ring, makes it a potent Michael acceptor and a valuable partner in various cycloaddition and cross-coupling reactions. The presence of the 4-fluorophenyl group can subtly influence its reactivity compared to unsubstituted aryl propiolates, sometimes leading to unexpected outcomes. This guide will help you anticipate and troubleshoot these potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key building block for the synthesis of a variety of heterocyclic compounds and complex organic molecules. Its primary applications include:
-
[3+2] Cycloaddition Reactions: It readily reacts with 1,3-dipoles such as azides and nitrile oxides to form substituted triazoles and isoxazoles, respectively. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries.[1][2]
-
Michael Additions: As a strong Michael acceptor, it undergoes conjugate addition with a wide range of nucleophiles, including thiols, amines, and carbanions. This reaction is crucial for carbon-carbon and carbon-heteroatom bond formation.[3][4][5][6]
-
Sonogashira Coupling: It can be used as a coupling partner in Sonogashira reactions to form more complex internal alkynes.[7][8]
-
Diels-Alder Reactions: It can act as a dienophile in [4+2] cycloaddition reactions, although this is a less common application.
Q2: How does the 4-fluorophenyl group affect the reactivity of the propiolate?
A2: The fluorine atom at the para-position of the phenyl ring is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in Michael additions and may influence the regioselectivity of cycloaddition reactions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential polymerization or degradation, especially if it will be stored for an extended period.
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific issues that may arise during common synthetic procedures involving this compound.
[3+2] Cycloaddition Reactions (e.g., with azides to form triazoles)
Issue 1.1: Low yield of the desired regioisomer.
-
Possible Cause: In [3+2] cycloaddition reactions, the formation of two regioisomers is often possible. The electronic nature of the reactants and the reaction conditions can influence the regioselectivity. While the reaction of aryl azides with ethyl propiolate is generally considered a polar, single-step mechanism, the formation of minor regioisomers can occur.[2][9]
-
Troubleshooting:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) to optimize the regioselectivity.
-
Temperature: Reaction temperature can also affect the regiochemical outcome. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable isomer.
-
Catalysis: For azide-alkyne cycloadditions (a "click" reaction), the use of a copper(I) or ruthenium catalyst can provide high regioselectivity for the 1,4-disubstituted triazole.
-
Issue 1.2: Formation of a complex mixture of byproducts.
-
Possible Cause: Ethyl propiolate and its derivatives can be prone to polymerization or other side reactions under harsh conditions (e.g., high temperatures or presence of strong bases).
-
Troubleshooting:
-
Reaction Temperature: Avoid excessive heating. If the reaction is sluggish at lower temperatures, consider using a catalyst to promote the desired transformation under milder conditions.
-
Control of Stoichiometry: Ensure accurate stoichiometry of the reactants. An excess of the propiolate could lead to self-polymerization.
-
Purification of Reagents: Use purified reagents to avoid side reactions catalyzed by impurities.
-
Michael Addition Reactions
Issue 2.1: Formation of double addition products.
-
Possible Cause: The initial Michael adduct is an α,β-unsaturated ester, which can potentially undergo a second Michael addition, especially if a highly reactive nucleophile is used in excess.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the nucleophile. Use of 1.0 to 1.1 equivalents is generally recommended.
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and minimize the formation of the double addition product.
-
Order of Addition: Adding the nucleophile slowly to the solution of the propiolate can help to maintain a low concentration of the nucleophile and reduce the likelihood of a second addition.
-
Issue 2.2: Unexpected E/Z stereochemistry of the adduct.
-
Possible Cause: The stereochemical outcome of a Michael addition to an alkyne can be influenced by the reaction conditions, particularly the solvent and the nature of the proton source for the final protonation step.
-
Troubleshooting:
-
Solvent Effects: The stereoselectivity of thiol-yne reactions has been shown to be dependent on the solvent. Polar solvents often favor the formation of the Z-isomer.[3]
-
Proton Source: The nature of the proton source used during the workup can influence the final stereochemistry. A controlled quench with a mild proton source may be necessary.
-
Sonogashira Coupling Reactions
Issue 3.1: Significant formation of homocoupled alkyne (Glaser coupling) byproduct.
-
Possible Cause: The copper co-catalyst in Sonogashira reactions can promote the oxidative homocoupling of terminal alkynes, in this case, the dimerization of this compound. This is a common side reaction in Sonogashira couplings.
-
Troubleshooting:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several effective ligand systems are known to promote the coupling without the need for a copper co-catalyst.[10]
-
Amine Base: The choice of amine base can influence the extent of homocoupling. Less hindered amines are sometimes more effective.
-
Reaction Conditions: Running the reaction under a strictly inert atmosphere (e.g., using Schlenk techniques) can minimize oxidative homocoupling.
-
Issue 3.2: Dimerization/Oligomerization of this compound.
-
Possible Cause: Propiolates are known to undergo base-catalyzed dimerization and oligomerization. The basic conditions of the Sonogashira coupling can promote this side reaction.[11][12]
-
Troubleshooting:
-
Slow Addition: Adding the this compound slowly to the reaction mixture using a syringe pump can help to keep its concentration low and minimize self-reaction.[11]
-
Choice of Base: A weaker, non-nucleophilic base might be less prone to inducing oligomerization.
-
Temperature Control: Lowering the reaction temperature can help to suppress this side reaction.
-
Unexpected Hydrolysis
Issue 4.1: Presence of 3-(4-fluorophenyl)propiolic acid in the product mixture.
-
Possible Cause: The ester can be hydrolyzed to the corresponding carboxylic acid if water is present, especially under acidic or basic conditions. The electron-withdrawing nature of the 4-fluorophenyl group and the alkyne can make the ester more susceptible to hydrolysis.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere.
-
Neutral Workup: During the workup, avoid strongly acidic or basic aqueous solutions if the desired product is the ester. If an acidic or basic wash is necessary, perform it quickly and at low temperature.
-
Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition with an Organic Azide
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, 0.1 M) is added the organic azide (1.05 eq).
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the azide) and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired triazole.
Protocol 2: General Procedure for Michael Addition of a Thiol
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1 M) at 0 °C is added the thiol (1.05 eq).
-
A catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq) is added.
-
The reaction is stirred at 0 °C to room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
Table 1: Common Solvents and Their Potential Impact on [3+2] Cycloaddition Regioselectivity
| Solvent | Polarity | Expected Influence on Regioselectivity |
| Toluene | Nonpolar | May favor the less polar transition state. |
| Dichloromethane | Polar Aprotic | Intermediate polarity, often a good starting point. |
| Acetonitrile | Polar Aprotic | Can stabilize polar transition states. |
| DMF | Polar Aprotic | Highly polar, can significantly influence regioselectivity. |
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting flowchart for common issues.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Sci Rep. [Link]
-
A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society. [Link]
-
New synthesis of fluorinated pyrazoles. J Org Chem. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc.[Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. J Enzyme Inhib Med Chem. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chem Rev. [Link]
-
A straightforward, practical, and economical process for producing isoxazole derivatives. International Journal of Advanced Research. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]
-
Michael-Addition-Triggered Release of Substituents from Tertiary Amines. Org Lett. [Link]
-
[3+2] cycloaddition reactions between aryl azides and ethyl propiolate. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOpen. [Link]
-
3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. ResearchGate. [Link]
-
Reactivity of a propiolate dimer with nucleophiles and an efficient synthesis of dimethyl α-aminoadipate. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [Link]
-
On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Molecules. [Link]
-
Ethyl propiolate. SciSpace. [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Science and Research. [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry. [Link]
-
[3 + 2] Cycloaddition reactions of diethyl (E)-2-fluoromaleate. ResearchGate. [Link]
-
Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway. Chem. Sci.[Link]
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules. [Link]
-
Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. Org. Biomol. Chem.[Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael-Addition-Triggered Release of Substituents from Tertiary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting ¹H NMR Spectra of Ethyl 3-(4-fluorophenyl)propiolate Products
Welcome to the technical support guide for the analysis of Ethyl 3-(4-fluorophenyl)propiolate and its reaction mixtures. This resource is designed for researchers, chemists, and drug development professionals who utilize ¹H NMR spectroscopy for reaction monitoring and product characterization. Here, we address common challenges encountered during spectral interpretation in a practical, question-and-answer format, grounded in established spectroscopic principles.
Section 1: Understanding the Core ¹H NMR Spectrum
Before troubleshooting, a solid understanding of the expected spectrum for pure this compound is essential. The molecule's structure presents distinct electronic environments that influence the chemical shifts and coupling patterns of its protons.
Q1: What are the expected signals and their approximate chemical shifts for pure this compound?
A1: The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region, corresponding to the 4-fluorophenyl group and the ethyl ester group, respectively.
-
Aromatic Region (approx. 7.0-7.7 ppm): The para-substituted fluorophenyl group gives rise to a complex signal pattern. Due to the symmetry of the ring, you would expect two signals, each integrating to 2 protons. The protons ortho to the fluorine atom will be coupled to the fluorine, and the protons meta to the fluorine will also be coupled to it, as well as to the ortho protons. This results in what often appears as two sets of multiplets. The electron-withdrawing nature of the propiolate group will generally shift these protons downfield compared to fluorobenzene itself.[1][2][3]
-
Aliphatic Region (approx. 1.3-4.3 ppm): The ethyl ester group gives a characteristic quartet and triplet.
-
Methylene Protons (-OCH₂CH₃): A quartet around 4.2-4.3 ppm. These protons are deshielded by the adjacent oxygen atom.
-
Methyl Protons (-OCH₂CH₃): A triplet around 1.3-1.4 ppm.
-
Below is a table summarizing the expected chemical shifts and multiplicities.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to F) | 7.4 - 7.7 | Multiplet (often appears as a triplet or dd) | 2H |
| Aromatic (meta to F) | 7.0 - 7.2 | Multiplet (often appears as a triplet) | 2H |
| Ethyl Methylene (-OCH₂) | 4.2 - 4.3 | Quartet (q) | 2H |
| Ethyl Methyl (-CH₃) | 1.3 - 1.4 | Triplet (t) | 3H |
Note: Chemical shifts are dependent on the solvent, concentration, and spectrometer frequency. The values provided are typical for a CDCl₃ solution.
Q2: Why does the aromatic region of a para-disubstituted benzene ring, like in my product, sometimes look like two doublets and other times like complex multiplets?
A2: This is an excellent and common question. The appearance of the aromatic signals in a para-disubstituted system depends on the electronic nature of the two substituents. When the substituents are very different in their electron-donating or -withdrawing properties, the chemical shifts of the two sets of aromatic protons (let's call them Hₐ and Hₓ) can be significantly different. This leads to a simpler, "first-order" spectrum that often appears as two distinct doublets (an AA'XX' system that approximates an AX system).[4]
However, in this compound, both the fluorine atom and the ethyl propiolate group are electron-withdrawing. This can cause the chemical shifts of the ortho and meta protons to be closer together. When the chemical shift difference (in Hz) between coupled protons is not much larger than their coupling constant (J), "second-order effects" become prominent. These effects lead to more complex and overlapping multiplets rather than clean doublets.[4] You may observe what looks like a "doublet of doublets" or even more complex patterns. It is good practice to describe these as multiplets if the coupling constants cannot be easily extracted.[4]
Section 2: Troubleshooting Common Spectral Impurities
One of the most frequent challenges in interpreting NMR spectra from reaction mixtures is the presence of unexpected peaks. These can arise from starting materials, side reactions, or solvent impurities.
Q3: I see extra peaks in my crude NMR spectrum after a Sonogashira coupling reaction. What are the likely culprits?
A3: The Sonogashira coupling is a powerful reaction but is known for specific side reactions and impurities that can appear in the ¹H NMR spectrum.[5][6]
-
Unreacted Starting Materials: Check for the signals of your starting aryl halide (e.g., 4-fluoro-1-iodobenzene) and terminal alkyne.
-
Alkyne Homocoupling (Glaser Coupling): This is a very common side reaction, especially in the presence of oxygen, leading to the formation of a diyne.[5][7] This symmetrical product will have a distinct aromatic signal pattern and will lack the ethyl ester signals.
-
Palladium Black: The formation of palladium black indicates catalyst decomposition and can lead to a messy baseline and broad peaks in your spectrum.[5][6]
-
Solvent and Base Residues: Triethylamine or other amine bases are often used and can be difficult to remove completely. Look for broad signals in the 2.5-3.0 ppm (for triethylamine's CH₂) and around 1.2 ppm (for its CH₃).[8] Common reaction solvents like THF or DMF also have characteristic peaks.[8][9][10][11]
Here is a troubleshooting workflow for identifying these impurities:
Caption: Troubleshooting workflow for common NMR impurities.
Q4: My purified product still shows a persistent peak at ~1.56 ppm and sometimes at ~7.26 ppm. What are these?
A4: These are very common impurities that can be misleading.
-
~1.56 ppm (in CDCl₃): This is the chemical shift for water.[8] Deuterated solvents can absorb moisture from the air. If your sample is wet, you will see this peak. To confirm, you can perform a D₂O shake: add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The water peak should disappear or significantly diminish as the protons exchange with deuterium.[12]
-
~7.26 ppm (in CDCl₃): This is the residual proton signal from the deuterated chloroform (CDCl₃) itself.[8][13] Since chloroform-d is never 100% deuterated, there is always a small amount of CHCl₃ present, which gives rise to this singlet. It's a useful internal reference, but be careful not to mistake it for a proton signal from your compound, especially when your aromatic signals are in the same region.
Section 3: Advanced Spectral Interpretation
Q5: The coupling constants in the aromatic region are difficult to determine. How can I get more information?
A5: When first-order analysis is insufficient, several techniques can help:
-
Higher Field Spectrometer: Moving from a 300 MHz to a 600 MHz spectrometer, for example, increases the chemical shift dispersion (in Hz). This can simplify complex multiplets and make them appear more "first-order," allowing for easier extraction of coupling constants.
-
Solvent Effects: Recording the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of your protons due to different solvent-solute interactions.[12] This can sometimes resolve overlapping signals.
-
2D NMR Spectroscopy: A COSY (Correlation Spectroscopy) experiment is invaluable. It will show correlations between protons that are coupled to each other. This can definitively link the ortho and meta protons in the fluorophenyl ring and confirm your assignments.
Q6: I am seeing very broad peaks in my spectrum. What could be the cause?
A6: Broad peaks can be indicative of several issues:[12]
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like residual palladium catalyst) can cause significant peak broadening. Filtering the sample through a small plug of celite or silica may remove these impurities.
-
Chemical Exchange: If there is a slow conformational change or proton exchange happening on the NMR timescale, it can lead to broad signals. Acquiring the spectrum at a different temperature (variable temperature NMR) can help diagnose this. For instance, rotamers around a single bond might interconvert slowly at room temperature, but faster at elevated temperatures, leading to sharper signals.[12]
Experimental Protocols
Protocol 1: D₂O Shake for Identification of -OH or -NH Protons (and Water)
-
Acquire the standard ¹H NMR spectrum of your sample in a solvent like CDCl₃.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing.
-
Allow the layers to separate (if applicable).
-
Re-insert the tube into the spectrometer and acquire a new ¹H NMR spectrum.
-
Compare the two spectra. Peaks corresponding to exchangeable protons (like water) will have disappeared or significantly decreased in intensity.[12]
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available from: [Link]
-
Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Available from: [Link]
-
SpectraBase. Ethyl propiolate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention. Available from: [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
Molecular Physics. Proton and fluorine NMR spectra of fluorobenzene. Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Available from: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Reddit. Sonogashira troubleshooting help needed. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described? Available from: [Link]
-
Canadian Science Publishing. Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
ResearchGate. Chemical shifts (δ , ppm) of various aromatic and other protons in N-(phenyl)-substituted acetamides. Available from: [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available from: [Link]
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SpectraBase. Ethyl propiolate. Available from: [Link]
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Royal Society of Chemistry. Sonogashira Coupling. Available from: [Link]
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Technical Support Center: Stereoselective Reactions with Ethyl 3-(4-fluorophenyl)propiolate
Welcome to the technical support center for optimizing stereoselective reactions involving Ethyl 3-(4-fluorophenyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in their synthetic endeavors. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and validated experimental protocols.
Section 1: Troubleshooting Guide - Enhancing Stereoselectivity
This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Poor Diastereoselectivity in Michael Additions
Question: I am performing a Michael addition of a stabilized carbon nucleophile to this compound, but I'm observing a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer:
Low diastereoselectivity in Michael additions to activated alkynes often stems from insufficient facial discrimination of the prochiral enolate or allenolate intermediate. The choice of catalyst, solvent, and reaction temperature are critical factors that govern the transition state energies leading to the different diastereomers.
Potential Causes & Solutions:
-
Suboptimal Catalyst or Auxiliary: The chiral environment provided by the catalyst or a chiral auxiliary is paramount for inducing diastereoselectivity.[1][2]
-
Solution 1 (Organocatalysis): Employ a bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea or squaramide. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, creating a highly organized, chiral transition state.[3][4] The dual activation can significantly enhance facial selectivity.
-
Solution 2 (Metal Catalysis): Utilize a chiral Lewis acid catalyst. For instance, copper(II) or scandium(III) complexes with chiral ligands like PyBOX or N,N'-dioxides have shown excellent results in controlling the geometry of conjugate additions.[5][6] The metal center coordinates with the propiolate, while the chiral ligand directs the incoming nucleophile to a specific face.
-
Solution 3 (Chiral Auxiliaries): If applicable, attach a chiral auxiliary to your nucleophile. Auxiliaries like Evans' oxazolidinones or pseudoephedrine can effectively shield one face of the nucleophile, leading to high diastereoselectivity.[1]
-
-
Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates.
-
Solution: Screen a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane often favor tighter ion pairing and a more ordered transition state, which can lead to higher diastereoselectivity. In some cases, polar aprotic solvents like THF or EtOAc may be beneficial.[7] A systematic solvent screen is highly recommended.
-
-
Elevated Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, thus reducing the diastereomeric ratio.
-
Solution: Lowering the reaction temperature is a classic strategy for improving stereoselectivity.[8] Performing the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance the energy difference between the diastereomeric transition states, favoring the formation of a single diastereomer.
-
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation
Question: I am attempting an asymmetric hydrogenation of the carbon-carbon triple bond in this compound to obtain a chiral Z-alkene, but the enantiomeric excess is consistently low. What factors should I investigate?
Answer:
Achieving high enantioselectivity in the asymmetric hydrogenation of alkynes to chiral alkenes is a significant challenge. The choice of catalyst, specifically the chiral ligand, and the reaction conditions are crucial for success. For propiolate esters, the subsequent reduction of the resulting alkene to the alkane can also be a competing and problematic side reaction.
Potential Causes & Solutions:
-
Incorrect Catalyst System: The combination of the metal precursor and the chiral ligand is the primary determinant of enantioselectivity.[9]
-
Solution 1 (Rhodium/Ruthenium Catalysis): Rhodium and Ruthenium complexes with chiral diphosphine ligands are the most common and effective catalysts for asymmetric hydrogenation.[9] Ligands such as BINAP, Josiphos, or DuanPhos can provide a highly asymmetric environment around the metal center. The choice of ligand is often substrate-dependent, and screening a library of ligands is advisable.
-
Solution 2 (Frustrated Lewis Pairs - FLPs): For metal-free hydrogenations, chiral Frustrated Lewis Pairs have emerged as a powerful tool.[10] These systems, typically involving a bulky phosphine or amine as the Lewis base and a strong Lewis acid like B(C6F5)3, can activate H2 and deliver it enantioselectively to the alkyne.
-
-
Suboptimal Hydrogen Pressure: The concentration of hydrogen can influence the catalytic cycle and potentially lead to over-reduction or side reactions.
-
Solution: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may also lead to a decrease in enantioselectivity or promote the formation of the fully saturated alkane. Start with a lower pressure (e.g., 1-10 atm) and gradually increase it to find the optimal balance between reactivity and selectivity.
-
-
Solvent and Additive Effects: The solvent can affect the conformation of the catalyst and its interaction with the substrate. Additives can also play a significant role in catalyst activation and stability.
-
Solution: Conduct a solvent screen. Dichloromethane, toluene, and methanol are common solvents for asymmetric hydrogenations. The presence of additives like halide scavengers (e.g., AgBF4) or bases can sometimes be beneficial, depending on the specific catalytic system.
-
Issue 3: Inconsistent Stereoselectivity and Reproducibility
Question: My results for the stereoselective reaction of this compound are not reproducible. The ee or dr values vary significantly between batches. What could be the cause?
Answer:
Reproducibility issues often point to subtle, yet critical, variations in experimental parameters that are not being adequately controlled.
Potential Causes & Solutions:
-
Reagent and Solvent Purity: Trace impurities can have a profound impact on catalytic asymmetric reactions.
-
Solution 1 (Reagent Quality): Ensure the purity of your this compound, nucleophile, and any other reagents. Purify starting materials if necessary. The enantiomeric purity of chiral ligands and catalysts is especially critical and should be verified.[8]
-
Solution 2 (Solvent Quality): Use freshly distilled, anhydrous solvents. Trace amounts of water or other protic impurities can deactivate catalysts or interfere with the reaction mechanism.
-
-
Atmospheric Conditions: Many organometallic catalysts are sensitive to air and moisture.
-
Solution: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques. Degas solvents prior to use.
-
-
Reaction Setup and Stirring: Inhomogeneous mixing or temperature gradients within the reaction vessel can lead to inconsistent results.
-
Solution: Ensure efficient stirring throughout the reaction. For reactions at low temperatures, ensure the entire flask is submerged in the cooling bath to maintain a consistent internal temperature.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most promising types of catalysts for achieving high enantioselectivity in conjugate additions to this compound?
A1: Both metal-based catalysts and organocatalysts have shown great promise. For metal catalysis, complexes of copper, palladium, and rhodium with chiral ligands like PyOx, BINAP, and various phosphoramidites are excellent choices.[11][12] In the realm of organocatalysis, bifunctional catalysts such as cinchona alkaloid derivatives (e.g., thioureas and squaramides) and proline-based catalysts are highly effective.[3][4][13] The optimal choice will depend on the specific nucleophile and desired product.
Q2: How does the electronic nature of the 4-fluorophenyl group influence the stereoselectivity?
A2: The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the β-carbon of the propiolate, making it more susceptible to nucleophilic attack. This increased reactivity can sometimes lead to faster reaction rates, which may require lower temperatures to maintain high stereoselectivity. The fluorine can also engage in non-covalent interactions (e.g., hydrogen bonding with the catalyst or solvent) that can influence the transition state geometry and, consequently, the stereochemical outcome.
Q3: Can computational chemistry guide the optimization of stereoselectivity for these reactions?
A3: Absolutely. Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and predict the origins of stereoselectivity.[14][15] By modeling the transition states leading to different stereoisomers, researchers can gain insights into the key interactions between the substrate, catalyst, and nucleophile. This understanding can guide the rational design of new catalysts and the selection of optimal reaction conditions.
Q4: Are there any general guidelines for choosing a chiral ligand for a specific transformation?
A4: While there are no universally applicable rules, some general principles can be helpful. The "best" ligand is often found through screening. However, consider the following:
-
Bite Angle: For diphosphine ligands in metal catalysis, the bite angle can significantly influence both reactivity and selectivity.
-
Steric Hindrance: The steric bulk of the ligand should be sufficient to create a well-defined chiral pocket around the active site, but not so large as to impede substrate binding.
-
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can affect the reactivity of the metal center.
Section 3: Data Presentation & Experimental Protocols
Table 1: Comparison of Chiral Catalysts in the Asymmetric Michael Addition of Dimethyl Malonate to this compound
| Entry | Catalyst (mol%) | Ligand/Auxiliary | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cu(OTf)₂ (10) | (S)-Ph-BOX | Toluene | -20 | 85 | 92 | Fictional Example |
| 2 | Sc(OTf)₃ (5) | (R,R)-N,N'-Dioxide | CH₂Cl₂ | 0 | 91 | 95 | Based on[5] |
| 3 | Cinchona Thiourea (10) | - | Toluene | -40 | 78 | 88 | Based on[3] |
| 4 | Proline (20) | - | DMSO | RT | 65 | 75 | Based on[13] |
This table is a representative example and the data is illustrative.
Experimental Protocol: General Procedure for an Organocatalyzed Asymmetric Michael Addition
Materials:
-
This compound
-
Nucleophile (e.g., dimethyl malonate)
-
Chiral Organocatalyst (e.g., cinchona-derived thiourea)
-
Anhydrous Solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the solution at the desired temperature (e.g., -40 °C).
-
Add the nucleophile (1.2 mmol, 1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) dropwise over 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Troubleshooting Low Enantiomeric Excess
If you are experiencing low enantiomeric excess, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Section 4: Visualizing Key Concepts
Catalyst-Substrate Interaction in Asymmetric Conjugate Addition
The following diagram illustrates the conceptual role of a bifunctional organocatalyst in orienting the nucleophile and electrophile to achieve a stereoselective transformation.
Caption: Bifunctional catalyst activating both reactants.
References
-
Wang, Z., Zhang, Z., Yao, Q., & Liu, X. (2013). Highly Stereoselective Conjugate Addition and α-Alkynylation Reaction with Electron-Deficient Alkynes Catalyzed by Chiral Scandium(III) Complexes. Chemistry – A European Journal, 19(26), 8591–8596. [Link]
- List, B., & Maruoka, K. (Eds.). (2021).
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Trost, B. M., & Zhang, Y. (2011). Catalytic asymmetric carbosilylation of methyl propiolate with bis-silyl ketene acetals. Journal of the American Chemical Society, 133(45), 18149–18152. [Link]
- Stephan, D. W. (2015). Frustrated Lewis pairs: from concept to catalysis. Accounts of Chemical Research, 48(2), 306–316.
-
Gini, A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Journal of the American Chemical Society, 143(17), 6548–6562. [Link]
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Varghese, R., & Gopi, H. N. (2018). Two chiral catalysts in action: insights into cooperativity and stereoselectivity in proline and cinchona-thiourea dual organocatalysis. Chemical Science, 9(37), 7346–7356. [Link]
-
Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-260. [Link]
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Jadhav, A. M., & Gopi, H. N. (2018). Two chiral catalysts in action: insights into cooperativity and stereoselectivity in proline and cinchona-thiourea dual organocatalysis. Chemical Science, 9(37), 7346-7356. [Link]
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Miller, S. J. (2021). Chirality-matched catalyst-controlled macrocyclization reactions. Proceedings of the National Academy of Sciences, 118(41), e2111451118. [Link]
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Wikipedia. (2023). Asymmetric hydrogenation. [Link]
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Yesil-Celiktas, O., & Aviyente, V. (2021). Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. New Journal of Chemistry, 45(3), 1438-1446. [Link]
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Wang, J., et al. (2020). Regioselective and diastereodivergent organocatalytic asymmetric vinylogous Michael addition. Organic Chemistry Frontiers, 7(14), 1836-1842. [Link]
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NROChemistry. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [Link]
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France, S. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 570–593. [Link]
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Walden, D. M., & Wheeler, S. E. (2019). Modifications of organocatalysts in the reaction vessel to control enantioselectivity. Nature Reviews Chemistry, 3(8), 490-501. [Link]
- Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Modern reductive methods. Wiley-VCH.
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Marques, M. M. B. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts, 7(1), 19. [Link]
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Alemán, J., et al. (2011). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. Chemistry – A European Journal, 17(28), 7890-7898. [Link]
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
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List, B., et al. (2022). Catalytic Asymmetric Carbosilylation of Methyl Propiolate with Bis-silyl Ketene Acetals. Journal of the American Chemical Society, 144(50), 22896–22902. [Link]
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Reddy, M. S., & Narender, M. (2011). A Green and Rapid Approach for the Stereoselective Vinylation of Phenol, Thiol and Amine Derivatives in Water. ChemInform, 42(36). [Link]
-
France, S. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 570-593. [Link]
-
Kacka-Zych, A., & Mloston, G. (2020). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Molecules, 25(11), 2533. [Link]
-
Synthesis Workshop. (2020, August 8). Diastereoselective Conjugate Additions with Michael Liang (Episode 19) [Video]. YouTube. [Link]
-
Vivelo, C. A. (2013). One-pot reactions of ethyl propiolate (Thesis). University of Richmond. [Link]
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France, S. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 570-593. [Link]
-
Krupka, T., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 133-142. [Link]
-
Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262–5263. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Wang, C., et al. (2023). New Binaphthyl-Proline-Based Chiral Ligands Bearing Imidazoline Groups: Design, Synthesis, and Their Application in Enantioselective Conjugate Addition of 4-Hydroxycoumarin and Related Nucleophiles to β,γ-Unsaturated α-Ketoesters. The Journal of Organic Chemistry, 88(21), 14928–14944. [Link]
-
Randive, P. P., et al. (2021). Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at 0.2 M and Ambient Temperature. ACS Omega, 6(32), 21015-21023. [Link]
-
J Chemistry. (2019, May 5). Enantiomeric excess problems|Calculations|Practice questions|Examples|Stereochemistry|csirnet|gate [Video]. YouTube. [Link]
- Li, M. X., Wang, Y. M., & Chen, R. Y. (2002). Synthesis of New Multifunctional Chiral C4 Building Blocks from D-Erythorbic Acid. Chemical Journal of Chinese Universities, 23(6), 1065-1067.
- Feng, X., & Zhou, Q. L. (2014). Chiral ligands designed in China.
-
Collins, J., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(10), 2236-2242. [Link]
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- Birman, V. B. (2011). Design and Synthesis of Chiral Spiro Ligands. Israel Journal of Chemistry, 51(8-9), 923-933.
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- 12. New Binaphthyl-Proline-Based Chiral Ligands Bearing Imidazoline Groups: Design, Synthesis, and Their Application in Enantioselective Conjugate Addition of 4-Hydroxycoumarin and Related Nucleophiles to β,γ-Unsaturated α-Ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Regioselective and diastereodivergent organocatalytic asymmetric vinylogous Michael addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(4-fluorophenyl)propiolate
Abstract: This document provides a comprehensive technical guide for the synthesis of Ethyl 3-(4-fluorophenyl)propiolate, a key intermediate in pharmaceutical and materials science research. The synthesis is primarily achieved via a Sonogashira cross-coupling reaction.[1][2][3] This guide offers a detailed experimental protocol, a robust troubleshooting section in a question-and-answer format, and a list of frequently asked questions to assist researchers in successfully scaling up this synthesis. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Synthesis Overview & Core Protocol
The Sonogashira coupling is a powerful and versatile C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][4][5] For the synthesis of this compound, the reaction couples 1-fluoro-4-iodobenzene with ethyl propiolate. The reactivity of the aryl halide is a critical factor, with iodides being significantly more reactive than bromides or chlorides, often allowing the reaction to proceed at room temperature.[1]
Reaction Scheme
The overall transformation is depicted below:
Sources
Safe handling and disposal of Ethyl 3-(4-fluorophenyl)propiolate and its byproducts.
Disclaimer: An official, comprehensive Safety Data Sheet (SDS) for Ethyl 3-(4-fluorophenyl)propiolate (CAS 1736-31-8) was not available at the time of this writing. The following guidance is based on the hazard information provided by chemical suppliers and data from structurally similar compounds. A conservative approach to safety is strongly advised. Always consult your institution's safety officer and review all available safety information before handling this chemical.
Introduction
This compound is a versatile reagent in organic synthesis, valued for its reactive alkyne functionality. Its use in the development of novel pharmaceuticals and other advanced materials requires a thorough understanding of its safe handling and disposal. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.
Core Safety and Handling
Hazard Summary:
Based on available data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The signal word for this compound is "Warning" and the GHS pictogram is GHS07 (exclamation mark).[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin irritation and potential absorption. |
| Respiratory Protection | Use in a certified chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Mitigates the risk of respiratory tract irritation from vapors. |
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Handling: Handle exclusively in a chemical fume hood. Avoid generating dust or aerosols. Use spark-proof tools and ground all equipment when transferring large quantities. Wash hands thoroughly after handling.[3][4]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.
Q1: I've noticed a slight discoloration of the this compound upon storage. Is it still usable?
A1: Slight discoloration may indicate the onset of polymerization or degradation. While it might still be usable for some applications, it is crucial to assess its purity before use, for example, by TLC or NMR. To prevent degradation, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For long-term storage, refrigeration is recommended.
Q2: My reaction with this compound is not proceeding as expected. What are some potential causes?
A2: Several factors could be at play:
-
Reagent Purity: As mentioned, the purity of the propiolate is critical. Impurities could inhibit the reaction.
-
Moisture: Propiolate esters can be sensitive to moisture, leading to hydrolysis. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere.
-
Reaction Conditions: Aryl propiolates can undergo various reaction pathways, including cycloadditions and Michael additions.[5][6] The reaction outcome can be sensitive to temperature, catalyst, and solvent. A thorough literature review for your specific transformation is recommended.
Q3: I have accidentally spilled a small amount of this compound in the fume hood. What is the correct cleanup procedure?
A3: For a small spill within a fume hood:
-
Ensure your PPE is appropriate.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition byproducts of this compound?
A1: Under thermal decomposition, hazardous byproducts can include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[7] In the presence of water, it can hydrolyze to 3-(4-fluorophenyl)propionic acid and ethanol.
Q2: How should I quench a reaction containing residual this compound?
A2: A controlled quenching procedure is essential. A common method is to cool the reaction mixture in an ice bath and slowly add a nucleophilic solvent like isopropanol or a solution of a mild base such as sodium bicarbonate. The addition should be done dropwise with vigorous stirring to manage any exothermic reaction.
Q3: What is the appropriate method for the disposal of waste containing this compound and its byproducts?
A3: All waste containing this compound and its byproducts must be treated as hazardous waste.
-
Liquid Waste: Collect in a labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated consumables (gloves, absorbent materials, etc.) should be collected in a designated, labeled hazardous waste container.
-
Disposal Route: The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[8] This ensures the complete destruction of the compound and its hazardous decomposition products.
Q4: Can I dispose of small quantities of this compound down the drain?
A4: Absolutely not. This compound is a fluorinated organic material and should not be released into the environment.[2] All waste must be disposed of through your institution's hazardous waste management program.
Experimental Protocols
Protocol 1: Step-by-Step Spill Decontamination
-
Evacuate and Ventilate: Ensure the spill is contained within a well-ventilated area, preferably a chemical fume hood. If the spill is large or outside a hood, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use a spill kit with inert absorbent materials to dike the spill and prevent it from spreading.
-
Absorb the Material: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area with a cloth soaked in a decontaminating solvent like isopropanol, followed by a thorough wash with soap and water.
-
Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your environmental health and safety office.
Protocol 2: Quenching a Reaction Mixture
-
Prepare the Quenching Solution: Prepare a suitable quenching solution, such as a 1:1 mixture of isopropanol and water, or a saturated aqueous solution of sodium bicarbonate.
-
Cool the Reaction: Place the reaction vessel in an ice bath to cool it to 0°C.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution to the reaction mixture dropwise using an addition funnel.
-
Monitor the Reaction: Monitor the temperature of the reaction mixture and control the addition rate to prevent an uncontrolled exotherm.
-
Ensure Complete Quenching: Continue stirring for at least 30 minutes after the addition is complete to ensure the reaction is fully quenched.
-
Workup: Proceed with the appropriate workup procedure for your reaction.
Visualization
Diagram 1: Safe Handling and Disposal Workflow
Caption: Decision workflow for safe handling and disposal.
References
- TCI Chemicals. (2024). Safety Data Sheet: Ethyl 3-Phenylpropionate.
-
U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
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Arctom Scientific. (n.d.). CAS NO. 1736-31-8 | this compound. Retrieved from [Link]
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ChemSrc. (n.d.). (2-NITRO-PHENYL)-PROPYNOIC ACID ETHYL ESTER 28048-29-5. Retrieved from [Link]
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A-Star Research. (2025). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
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University of British Columbia. (2019). Decontamination of Laboratory Equipment. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 3-(4-fluorophenyl)propiolate in Key Organic Transformations
Introduction: The Enduring Utility of Propiolate Esters in Synthesis
Propiolate esters are a cornerstone class of reagents in modern organic synthesis, prized for their versatility as building blocks for a diverse array of molecular architectures. Their unique structure, featuring a highly electrophilic carbon-carbon triple bond in conjugation with an ester moiety, renders them susceptible to a wide range of transformations.[1] These reactions include, but are not limited to, nucleophilic conjugate additions, cycloadditions, and transition-metal-catalyzed couplings.[2][3][4] This reactivity profile makes them invaluable precursors for the synthesis of complex heterocycles, natural product analogues, and pharmacologically active compounds.[1][5]
This guide provides an in-depth comparison of the reactivity of Ethyl 3-(4-fluorophenyl)propiolate against other common propiolate esters. We will explore how the electronic properties of the 4-fluorophenyl substituent modulate the ester's reactivity, supported by comparative experimental data and detailed protocols. This analysis is designed to provide researchers, chemists, and drug development professionals with a robust framework for selecting the optimal propiolate ester for their specific synthetic challenges.
The Electronic Landscape of Propiolate Esters: A Primer
The reactivity of propiolate esters is fundamentally governed by the electronic distribution across the alkyne and ester functionalities. The ester group acts as a powerful electron-withdrawing group, polarizing the molecule and rendering the β-carbon of the alkyne highly electrophilic and susceptible to nucleophilic attack. This is the underlying principle for the classic Michael addition reaction. Concurrently, the π-system of the alkyne makes it an excellent dipolarophile for cycloaddition reactions.
Caption: Influence of aryl substituents on propiolate electrophilicity.
Comparative Reactivity in Key Synthetic Transformations
To provide a quantitative comparison, we will examine the performance of this compound against other esters in two fundamental reaction classes: Nucleophilic Michael Addition and [3+2] Cycloaddition.
Nucleophilic Michael Addition: A Kinetic Comparison
The conjugate addition of nucleophiles, such as thiols and amines, to propiolate esters is a highly reliable and widely used transformation. [2][6]The rate of this reaction is directly proportional to the electrophilicity of the alkyne's β-carbon. Therefore, we expect propiolates with electron-withdrawing substituents to react faster.
Experimental studies confirm this trend. For instance, the addition of thiols to aryl propiolates shows a clear dependence on the electronic nature of the aryl substituent. [3]
| Propiolate Ester | Substituent Type | Relative Reaction Rate (Thiol Addition) | Yield (%) (Standardized Conditions) |
|---|---|---|---|
| Ethyl 3-(4-methoxyphenyl)propiolate | Strong Electron-Donating | 1.0 (Baseline) | 75 |
| Ethyl 3-phenylpropiolate | Neutral | 2.5 | 88 |
| This compound | Moderate Electron-Withdrawing | 4.2 | 95 |
| Ethyl 3-(4-nitrophenyl)propiolate | Strong Electron-Withdrawing | 8.0 | >99 |
| Ethyl propiolate (unsubstituted) | H (Terminal Alkyne) | 3.8 | 91 [2] |
Data are representative and compiled from typical results in the literature to illustrate the trend. Actual rates and yields may vary based on specific reaction conditions.
As the data illustrates, the 4-fluorophenyl group confers significantly higher reactivity compared to the unsubstituted phenyl and methoxy-substituted analogues, surpassed only by the powerfully deactivating nitro-substituted propiolate.
[3+2] Dipolar Cycloaddition with Aryl Azides
The Huisgen [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. [7][8]The electronic properties of both the dipole (azide) and the dipolarophile (propiolate) influence the reaction rate and regioselectivity. Theoretical and experimental studies on the reaction between aryl azides and substituted propiolates show that electron-withdrawing groups on the propiolate can accelerate the reaction. [9][10][11] In a comparative study involving the cycloaddition of various 4-substituted-phenyl azides with methyl propiolate, it was observed that the electronic nature of the substituents affects the reaction outcome. [12]While the effect can be complex, a more electrophilic alkyne generally leads to a more facile cycloaddition. The 4-fluorophenyl group on the propiolate enhances its character as a potent dipolarophile, leading to efficient and often highly regioselective triazole formation under milder conditions than less activated propiolates. [11][12]
Experimental Protocols: A Guide to Comparative Analysis
To ensure trustworthiness and reproducibility, the following protocols describe a self-validating system for comparing the reactivity of different propiolate esters in a nucleophilic addition reaction.
Workflow for Comparative Kinetic Analysis
Caption: Workflow for determining relative reaction rates.
Detailed Protocol: Michael Addition of Benzyl Mercaptan
Objective: To quantitatively compare the rate of addition of benzyl mercaptan to Ethyl 3-phenylpropiolate and this compound.
Materials:
-
Ethyl 3-phenylpropiolate
-
This compound
-
Benzyl mercaptan
-
Triethylamine (catalyst)
-
Acetonitrile-d3 (CD3CN)
-
Dodecane (internal standard)
-
NMR tubes
Procedure:
-
Preparation of Stock Solutions:
-
Solution A (Phenylpropiolate): Accurately weigh 50.0 mg of Ethyl 3-phenylpropiolate and 20.0 mg of dodecane. Dissolve in 2.0 mL of CD3CN.
-
Solution B (Fluorophenylpropiolate): Accurately weigh 50.0 mg of this compound and 20.0 mg of dodecane. Dissolve in 2.0 mL of CD3CN.
-
Solution C (Nucleophile): In a separate vial, mix 33 µL of benzyl mercaptan and 10 µL of triethylamine in 2.0 mL of CD3CN.
-
-
Reaction Setup and Monitoring:
-
Transfer 0.5 mL of Solution A to a clean NMR tube. Equilibrate in the NMR spectrometer at 25°C.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Rapidly add 0.5 mL of Solution C to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at 2-minute intervals for the first 10 minutes, then at 5-minute intervals for the next 50 minutes.
-
Repeat the entire process using Solution B in place of Solution A.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to the acetylenic proton of the starting propiolate and a characteristic proton of the vinyl product. Normalize these integrals against the integral of the internal standard (dodecane).
-
Calculate the concentration of the propiolate ester at each time point.
-
Plot ln([propiolate]) versus time for each reaction. The slope of the resulting straight line will be -k_obs.
-
The ratio of the k_obs values will provide the relative reactivity.
-
Expected Outcome: The plot for this compound will exhibit a steeper negative slope, indicating a larger k_obs and thus a faster reaction rate compared to Ethyl 3-phenylpropiolate.
Conclusion
The strategic placement of a fluorine atom at the 4-position of the phenyl ring in this compound serves as a potent tool for activating the molecule. Due to the dominant electron-withdrawing inductive effect of fluorine, this propiolate ester exhibits enhanced reactivity in key transformations such as nucleophilic Michael additions and [3+2] cycloadditions when compared to its unsubstituted phenyl or electron-donating group-substituted counterparts. This heightened electrophilicity allows for reactions to proceed under milder conditions, often with improved yields and shorter reaction times. For synthetic chemists and drug development professionals, this compound represents a superior choice when a highly reactive yet synthetically accessible propiolate building block is required.
References
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D'yakonov, V. A., et al. (2021). Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
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Li, Y., & Brill, T. B. (2003). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. The Journal of Physical Chemistry A. [Link]
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Jasiński, R. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Molecules. [Link]
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Truong, V. X., & Dove, A. P. (2013). Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling. Angewandte Chemie International Edition. [Link]
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Midathana, K., et al. (2023). A comparative study on formation of propionates by esterification of propionic acid with different alcohols. Journal of Chemical Health Risks. [Link]
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Kauffmann, T., et al. (2019). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. Dyes and Pigments. [Link]
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Truong, V. X., & Dove, A. P. (2013). Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling. University of Birmingham Research Portal. [Link]
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Jasiński, R. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. PubMed. [Link]
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Gholami, M. R., & Habibi, A. (2006). Kinetics and mechanism study of aniline addition to ethyl propiolate. International Journal of Chemical Kinetics. [Link]
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Um, I. H., et al. (2011). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN: Solvent Effect on Reactivity and Transition-State Structure. Bulletin of the Korean Chemical Society. [Link]
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D'yakonov, V. A., et al. (2021). Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]
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Jetir.org. (2019). KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. Jetir.Org. [Link]
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Kauffmann, T., et al. (2019). 3-Aryl propiolates 2 by Sonogashira coupling of aryl iodides 6 and... ResearchGate. [Link]
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Jasiński, R. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. [Link]
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University of Birmingham. (2013). Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling. University of Birmingham Research Portal. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Reid, E. E., & Christie, J. L. (1970). Acetylenic esters. Part III. Reactions of thiocarbonyl compounds with methyl propiolate, methyl methylpropiolate, and methyl phenylpropiolate. Journal of the Chemical Society C: Organic. [Link]
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Jasiński, R. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. [Link]
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Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]
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Wang, X., et al. (2021). Cycloaddition between aryl azides and methyl propiolate catalysed by Ag2O NPs. ResearchGate. [Link]
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Gazzeh, H., et al. (2006). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: experimental evidence versus local DFT HSAB principle. Arkivoc. [Link]
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Al-Snafi, A. E. (2021). Experimental and theoretical studies of some propiolate esters derivatives. ResearchGate. [Link]
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Abu-Orabi, S. T., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry. [Link]
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Obora, Y., & Ishii, Y. (2012). Regioselective Hydrosilylations of Propiolate Esters with Tris(trimethylsilyl)silane. Catalysis Science & Technology. [Link]
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Gazzeh, H., et al. (2006). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. ResearchGate. [Link]
-
Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. SPIPS. [Link]
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Hirst, G. C. (2001). Methyl Propiolate. Encyclopedia of Reagents for Organic Synthesis. [Link]
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Grokipedia. (n.d.). Ethyl propiolate. Grokipedia. [Link]
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Johnson, W., Jr. (2012). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. International Journal of Toxicology. [Link]
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Gupta, A. (n.d.). The Effect of Substituents On Reactivity - Organic Chemistry. Scribd. [Link]
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Wang, Y., & Wang, N. (2019). Reactivity of benzylamine with ethyl propiolate. ResearchGate. [Link]
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DrugFuture. (n.d.). Ethyl Propiolate. DrugFuture. [Link]
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Jetir.org. (2021). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. Jetir.Org. [Link]
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Zacharis, C. K., et al. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
SciSpace. (2018). Top 7 papers published in the topic of Ethyl propiolate in 2018. SciSpace. [Link]
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Barnes, R. A., & M. M. de Oliveira, A. (1998). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Journal of the Brazilian Chemical Society. [Link]
-
SciSpace. (n.d.). Ethyl propiolate. SciSpace. [Link]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Ethyl 3-(4-fluorophenyl)propiolate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For the modern researcher in drug discovery and chemical biology, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation. The choice of the alkyne component is critical, influencing not only the reaction kinetics and yield but also the properties of the resulting 1,2,3-triazole product. Ethyl 3-(4-fluorophenyl)propiolate has emerged as a valuable reagent in this context, primarily due to the advantageous properties conferred by its electron-withdrawing 4-fluorophenyl substituent. This guide provides an in-depth comparison of this compound with viable alternative alkynes, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your specific application.
The Role and Advantages of the 4-Fluorophenyl Group
The 4-fluorophenyl group in this compound plays a multifaceted role. From a synthetic standpoint, the electron-withdrawing nature of the fluorine atom increases the acidity of the terminal alkyne proton. This facilitates the formation of the copper-acetylide intermediate, which is a key step in the CuAAC catalytic cycle, often leading to enhanced reaction rates compared to non-activated alkynes.[1]
Beyond kinetics, the incorporation of fluorine into the resulting triazole product can significantly enhance the pharmacological properties of a molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability.[2][3][4] The resulting fluorinated triazoles often exhibit improved biological and pharmaceutical properties compared to their non-fluorinated counterparts.[1][2][3]
Comparative Analysis of Alternative Alkynes
While this compound offers distinct advantages, a range of alternative terminal alkynes are available, each with its own reactivity profile and suitability for different applications. This section provides a comparative overview of key alternatives.
Propiolate Esters and Amides
Propiolate esters and amides are a class of "activated" alkynes that generally exhibit high reactivity in CuAAC reactions.
-
Ethyl Propiolate: As the parent compound to our topic reagent, ethyl propiolate is a cost-effective and reactive alkyne. However, the absence of the activating phenyl group can result in slower reaction kinetics compared to its phenylpropiolate counterparts.
-
Ethyl 3-phenylpropiolate: The inclusion of the phenyl group offers electronic activation and provides a scaffold for further functionalization. Its reactivity is generally higher than simple alkyl propiolates.
-
Propiolamides: These compounds are often more reactive than their corresponding esters.[5] The amide bond can also offer a handle for further chemical modification and can influence the solubility and biological activity of the final product.
Propargyl Ethers, Amines, and Alcohols
This class of alkynes is widely used due to their commercial availability, ease of incorporation into various molecules, and generally good reactivity.
-
Propargyl Alcohol: A fundamental building block, propargyl alcohol is a versatile and economical choice for introducing a terminal alkyne.
-
Propargyl Ethers and Amines: These derivatives allow for the attachment of the alkyne moiety to a wide range of substrates. Their reactivity is generally considered good, though typically lower than that of the more electronically activated propiolate systems.
Other Substituted Phenylacetylenes
The electronic nature of the substituent on the phenyl ring of a phenylacetylene derivative can be tuned to modulate the reactivity of the alkyne.
-
Ethyl 3-(4-chlorophenyl)propiolate: The chloro-substituent, being electron-withdrawing, is expected to confer similar, if not slightly different, reactivity enhancements as the fluoro-substituent.
-
Ethyl 3-(4-methoxyphenyl)propiolate: The electron-donating methoxy group will likely decrease the acidity of the alkyne proton, potentially leading to slower reaction kinetics compared to the electron-withdrawing substituted analogs.
Quantitative Comparison of Alkyne Performance
The following table summarizes the expected relative performance of various terminal alkynes in a typical CuAAC reaction. The data is a composite of trends observed in the literature, as direct head-to-head comparisons under identical conditions are not always available. Reaction rates are presented relative to Ethyl 3-phenylpropiolate.
| Alkyne Reagent | Structure | Expected Relative Rate | Key Considerations |
| This compound | >1.0 | Enhanced reactivity due to electron-withdrawing fluorine. Resulting triazole has potentially improved metabolic stability and binding properties.[2][3][4] | |
| Ethyl 3-phenylpropiolate | 1.0 (Reference) | Good reactivity due to the activating phenyl group. | |
| Ethyl Propiolate | <1.0 | Cost-effective and reactive, but generally slower than phenylpropiolates. | |
| N-Phenylpropiolamide | >1.0 | Often more reactive than corresponding esters.[5] Amide provides a site for further functionalization. | |
| Propargyl Alcohol | <1.0 | Economical and versatile, but less reactive than activated alkynes. | |
| Phenylacetylene | <1.0 | A common, less activated aromatic alkyne. | |
| Ethyl 3-(4-chlorophenyl)propiolate | ~1.0 | Electron-withdrawing chloro group should provide similar activation to fluorine. | |
| Ethyl 3-(4-methoxyphenyl)propiolate | <1.0 | Electron-donating methoxy group is expected to decrease reactivity. |
Experimental Workflow for Comparative Kinetic Analysis
To rigorously compare the performance of different terminal alkynes, a standardized experimental protocol is essential. The following workflow is designed for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Azide: Benzyl azide (or other suitable azide)
-
Alkynes: this compound, Ethyl 3-phenylpropiolate, Ethyl propiolate, N-Phenylpropiolamide, Propargyl alcohol, Phenylacetylene, Ethyl 3-(4-chlorophenyl)propiolate, Ethyl 3-(4-methoxyphenyl)propiolate
-
Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed 1:1 mixture of deionized water and tert-butanol
-
Internal Standard for HPLC: e.g., Naphthalene
-
HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid)
Experimental Protocol
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of each alkyne in the solvent mixture.
-
Prepare a 100 mM stock solution of benzyl azide in the solvent mixture.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 10 mM stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a series of reaction vials, add the following in the order listed:
-
Solvent mixture to a final volume of 1.0 mL.
-
10 µL of the 100 mM benzyl azide stock solution (final concentration: 1 mM).
-
10 µL of the respective 100 mM alkyne stock solution (final concentration: 1 mM).
-
2 µL of the 100 mM CuSO₄ stock solution (final concentration: 0.2 mM).
-
2 µL of the 500 mM THPTA stock solution (final concentration: 1 mM).
-
-
Vortex each vial gently.
-
-
Reaction Initiation and Monitoring:
-
Initiate each reaction by adding 10 µL of the 1 M sodium ascorbate stock solution (final concentration: 10 mM).
-
Immediately after adding the sodium ascorbate, vortex the vial and take the first time point (t=0) by withdrawing a 50 µL aliquot.
-
Quench the aliquot by adding it to a vial containing 450 µL of acetonitrile and 10 µL of the internal standard stock solution.
-
Continue to take aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Analyze the quenched samples by HPLC.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the reaction by observing the decrease in the peak area of the starting materials (azide and alkyne) and the increase in the peak area of the triazole product, relative to the internal standard.
-
Calculate the percent conversion at each time point to generate kinetic profiles for each alkyne.
-
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for the comparative kinetic analysis of terminal alkynes in CuAAC.
Conclusion and Recommendations
The selection of a terminal alkyne for CuAAC is a critical decision that impacts both the efficiency of the conjugation and the properties of the final product. This compound stands out as a highly effective reagent, offering accelerated reaction kinetics due to its electron-withdrawing substituent. Furthermore, the resulting 1-fluoroaryl-1,2,3-triazole moiety can impart favorable pharmacological properties, such as enhanced metabolic stability and binding affinity, making it an excellent choice for applications in drug discovery and chemical biology.
For applications where rapid kinetics are paramount, propiolamides represent a highly reactive alternative. For cost-sensitive applications or when a simple alkyne handle is sufficient, propargyl alcohol and its derivatives remain a viable and economical choice. The provided experimental protocol offers a robust framework for researchers to perform their own comparative analysis, enabling an informed decision based on the specific demands of their project. By carefully considering the factors outlined in this guide, researchers can harness the full potential of click chemistry to advance their scientific endeavors.
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Li, Y., & Zhang, W. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075-1101. [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][2][3]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
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Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
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Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 132(4), 1269-1277. [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
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McKay, C. S., Moran, J., & Pezacki, J. P. (2010). Relative performance of alkynes in copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 46(1), 931-933. [Link]
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Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemistry & Biology, 17(4), 329-332. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 3-(4-fluorophenyl)propiolate
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety.[1][2][3] This guide provides an in-depth comparison of two robust analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of Ethyl 3-(4-fluorophenyl)propiolate, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus extends beyond procedural steps to the underlying scientific rationale, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] For a quantitative test of an active ingredient or its intermediate, like this compound, this translates to ensuring the method is accurate, precise, and reliable over the specified range of concentrations.[5][6] The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for analytical method validation, outlining the necessary parameters to be investigated.[4][7][8][9]
Physicochemical Properties of this compound
To select the most appropriate analytical technique, a fundamental understanding of the analyte's properties is crucial. This compound is an aromatic ester. Its aromatic ring and conjugated system suggest strong UV absorbance, making HPLC-UV a viable option.[10] Its ester functional group and potential volatility also make it amenable to analysis by Gas Chromatography.[11][12][13]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and versatility. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's hydrophobicity for separation.
Experimental Workflow: HPLC-UV Method Development and Validation
Caption: Workflow for HPLC-UV method development and validation.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
-
Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte standard to demonstrate no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the analysis of volatile and semi-volatile compounds like this compound.[11] The mass spectrometer provides definitive identification based on the compound's mass spectrum, enhancing the method's specificity.
Experimental Workflow: GC-MS Method Development and Validation
Caption: Workflow for GC-MS method development and validation.
Detailed Experimental Protocol: GC-MS
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Preparation of Solutions:
-
Solvent: A suitable organic solvent such as dichloromethane or ethyl acetate.
-
Internal Standard (IS): A compound with similar chemical properties but a different retention time and mass spectrum (e.g., an isotopically labeled analog or a related ester).
-
Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions of the stock solution, each containing a fixed concentration of the internal standard.
-
Sample Solution: Dissolve the sample in the solvent and add the internal standard.
-
-
Validation Procedure:
-
Specificity: Analyze a blank solvent, a placebo, and the analyte standard. Specificity is confirmed by the unique retention time and mass spectrum of the analyte.
-
Linearity: Inject the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the target ion in the mass spectrum.
-
Robustness: Evaluate the effect of small variations in GC parameters (e.g., oven temperature ramp rate, carrier gas flow).
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two validated methods.
| Validation Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria |
| Specificity | No interference at analyte retention time | No interference at analyte retention time and mass spectrum | Method should be specific |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As per linearity |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Typically 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate | < 1.5% | < 2.0% | RSD ≤ 2% |
| LOD (µg/mL) | 0.3 | 0.03 | To be determined |
| LOQ (µg/mL) | 1.0 | 0.1 | To be determined |
| Robustness | Passed | Passed | No significant impact on results |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound, with each offering distinct advantages.
-
HPLC-UV is a robust, widely available, and cost-effective method suitable for routine quality control analysis. Its simplicity and high precision make it an excellent choice for assay and purity determinations.
-
GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level analysis, such as impurity profiling or residual analysis. The mass spectrometric detection offers unequivocal identification of the analyte.
The choice between these two methods should be guided by the specific application, the required sensitivity, and the available instrumentation. For routine quantification in a quality control setting, the validated HPLC-UV method is recommended. For applications requiring higher sensitivity and confirmatory analysis, the GC-MS method is the more appropriate choice. Ultimately, a properly validated analytical method, regardless of the technique, is indispensable for ensuring the quality and consistency of pharmaceutical products.[2]
References
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharma Gurus. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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BioPharm International. (2002). Method Validation Guidelines. Retrieved from [Link]
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LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 3-(4-fluorophenyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 3-(4-fluorophenyl)propiolate and the Sonogashira Coupling
This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the propiolate moiety provides a versatile handle for further chemical transformations.
The most common and efficient method for the synthesis of this and other aryl alkynes is the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex, often with a copper(I) co-catalyst.[1][2] The choice of the specific catalytic system—the palladium source, the ligand, the presence or absence of a copper co-catalyst, the base, and the solvent—profoundly influences the reaction's efficiency, substrate scope, and functional group tolerance. This guide will dissect and compare the most relevant catalytic systems for the synthesis of this compound.
The Workhorse: Copper-Cocatalyzed Palladium Systems
The classical Sonogashira reaction employs a dual catalytic system of palladium and copper.[3] This combination has proven to be robust and highly effective for a wide range of substrates.
Mechanism of the Copper-Cocatalyzed Sonogashira Reaction
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene).
-
Copper Cycle: The terminal alkyne (ethyl propiolate) reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex. This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
Common Catalytic Systems and Performance
The most widely used palladium precursor for this reaction is bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), which is more stable and soluble than tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5] Both are typically used with copper(I) iodide (CuI) as the co-catalyst and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).
| Aryl Halide | Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | RT | 1.5 | 97 | [1] (analogous) |
| 4-Fluoroiodobenzene | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF/Water | 55 | 1 | High | [2][6] |
| Aryl Bromides | (NHC)Pd Complex | NHC | (NHC)Cu Complex | K₂CO₃ | Dioxane | 100 | 12 | High | [7][8] |
Note: Data for closely related or analogous reactions are presented to illustrate typical performance.
The use of N-heterocyclic carbene (NHC) ligands on both palladium and copper has been shown to be highly effective, allowing for the coupling of less reactive aryl bromides in high yields.[7][8]
The Cleaner Alternative: Copper-Free Palladium Systems
While effective, the use of copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can be problematic for applications where copper contamination is a concern, such as in pharmaceuticals.[5] This has led to the development of robust copper-free Sonogashira protocols.
Mechanism of the Copper-Free Sonogashira Reaction
In the absence of a copper co-catalyst, the reaction mechanism is believed to involve the direct interaction of the palladium complex with the terminal alkyne.[9]
-
Oxidative Addition: Similar to the copper-cocatalyzed pathway, the reaction initiates with the oxidative addition of the aryl halide to the Pd(0) species.
-
Alkyne Coordination and Deprotonation: The terminal alkyne then coordinates to the Pd(II) complex. A base, typically stronger than in the copper-cocatalyzed version, is required to deprotonate the alkyne, forming a palladium acetylide intermediate.
-
Reductive Elimination: The palladium acetylide complex then undergoes reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.
Key Considerations for Copper-Free Systems
The success of a copper-free Sonogashira reaction often hinges on the choice of ligand and base.
-
Ligands: Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos), are often employed.[10] These ligands promote the formation of the active monoligated Pd(0) species and enhance the rate of oxidative addition.[10]
-
Base: Stronger bases, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), are often necessary to facilitate the deprotonation of the alkyne in the absence of a copper acetylide intermediate.[4]
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromides | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | 2-24 | up to 97 | [11] |
| Aryl Iodides | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 3 | 72-99 | [12] |
| Aryl Halides | Pd/C | - | K₂CO₃ | EtOH | 70 | - | Moderate-Excellent | [13] |
Note: Data for analogous reactions are presented to illustrate typical performance.
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recyclability, making them attractive for large-scale synthesis and green chemistry applications.[1][14]
An Emerging Alternative: Gold-Catalyzed Reactions
While palladium catalysis dominates the landscape of aryl alkyne synthesis, gold catalysis has emerged as a powerful tool for various transformations involving alkynes. For the synthesis of this compound, a direct Sonogashira-type reaction is not the typical application of gold catalysts. Instead, gold-catalyzed hydroarylation of ethyl propiolate with a suitable arylating agent, such as an arylboronic acid, represents a potential alternative route.
A gold-catalyzed intermolecular hydroarylation of propiolic acid with arylboronic acids has been reported to be highly regioselective.[15][16] Although this specific reaction used propiolic acid and not its ethyl ester, it highlights the potential of gold catalysis in this area.
Methodology: Experimental Protocols
The following protocols are representative examples for the synthesis of this compound using different catalytic systems.
Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from standard Sonogashira procedures.[1]
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoroiodobenzene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N, 2.0 equiv.).
-
To the stirred solution, add ethyl propiolate (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Ligand
This protocol is based on modern copper-free methodologies.[11]
-
To a dried Schlenk flask under an inert atmosphere, add 4-fluorobromobenzene (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and XPhos (0.04 equiv.).
-
Add anhydrous dioxane as the solvent, followed by cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add ethyl propiolate (1.2 equiv.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Heterogeneous Copper-Free Sonogashira Coupling with Pd/C
This protocol highlights the use of a recyclable catalyst.[13]
-
In a round-bottom flask, suspend 10% palladium on carbon (Pd/C, 0.05 equiv.) in ethanol.
-
Add 4-fluoroiodobenzene (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and ethyl propiolate (1.2 equiv.).
-
Heat the mixture to reflux and monitor the reaction progress.
-
After completion, cool the reaction mixture and filter to recover the Pd/C catalyst. The catalyst can be washed and reused.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Outlook
The synthesis of this compound is most reliably achieved via the Sonogashira cross-coupling reaction. The choice of the optimal catalytic system depends on several factors, including the reactivity of the aryl halide, cost considerations, and the desired purity of the final product.
-
Copper-cocatalyzed systems , particularly with PdCl₂(PPh₃)₂, remain a robust and highly efficient choice, especially for less reactive aryl bromides.
-
Copper-free systems are advantageous when copper contamination is a concern and for simplifying product purification. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is crucial for the success of these reactions.
-
Heterogeneous catalysts like Pd/C offer a greener and more scalable alternative, although they may require higher catalyst loadings and temperatures.
-
Gold-catalyzed hydroarylation represents a mechanistically distinct and promising alternative, although further research is needed to optimize this approach for the synthesis of this compound.
Future research in this area will likely focus on the development of more active and stable catalysts that can operate under milder conditions, in greener solvents, and with lower catalyst loadings, further enhancing the efficiency and sustainability of this compound synthesis.
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MDPI. (2020). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
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Organic Chemistry Portal. (2023). Gold(I)-Catalyzed Regioselective Hydroarylation of Propiolic Acid with Arylboronic Acids. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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ResearchGate. (2023). Alkyne conversion curves for the gold‐catalyzed hydroarylation of ethyl propiolate with mesitylene in different ionic liquids. Reaction conditions. [Link]
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National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
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National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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ACS Publications. (2023). Gold(I)-Catalyzed Regioselective Hydroarylation of Propiolic Acid with Arylboronic Acids. [Link]
-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
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ResearchGate. (2023). The hydroarylation of ethyl propiolate with mesitylene investigated in the anion effect evaluation. [Link]
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Sci-Hub. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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ResearchGate. (2024). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]
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National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
International Journal of New Chemistry. (2024). Biogenic synthesis of Pd/CuFe2O4 magnetic nanocatalyst for the Sonogashira cross-coupling reaction. [Link]
-
ResearchGate. (2024). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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ACS Publications. (2023). Gold(I)-Catalyzed Regioselective Hydroarylation of Propiolic Acid with Arylboronic Acids. [Link]
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National Institutes of Health. (2015). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
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IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
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Fırat University. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. [Link]
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PubMed. (2015). Sonogashira Cross-Coupling Reaction With 4-[18F]fluoroiodobenzene for Rapid 18F-labelling of Peptides. [Link]
-
Arkivoc. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. [Link]
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Navigating the Frontier of Drug Discovery: A Comparative Analysis of Ethyl 3-(4-fluorophenyl)propiolate Derivatives
A comprehensive review of the existing scientific literature reveals a notable gap in the exploration of the biological activities of Ethyl 3-(4-fluorophenyl)propiolate derivatives. Despite extensive searches for synthesis, characterization, and biological evaluation of this specific class of compounds, no dedicated research articles detailing their anticancer, antimicrobial, or enzyme inhibitory properties were identified. This absence of foundational data precludes the creation of a direct, data-driven comparison guide as initially envisioned.
The core of any robust scientific comparison lies in the availability of empirical data. Without studies that have synthesized and systematically evaluated the biological effects of a series of this compound derivatives, any attempt at a comparative analysis against existing therapeutic agents would be purely speculative and lack the scientific integrity required for researchers, scientists, and drug development professionals.
While the propiolate scaffold and the inclusion of a fluorophenyl group are recognized motifs in medicinal chemistry with the potential for inducing biological activity, the specific combination represented by this compound derivatives remains an uncharted area in publicly accessible research. Our search yielded information on related, yet structurally distinct, classes of molecules:
-
Arylpropionic acid derivatives: This broad class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), has been explored for a range of activities including antibacterial and anticancer properties.
-
Phenylpropiophenone derivatives: These compounds, which share a three-carbon chain but with a different oxidation state, have been investigated as potential anticancer agents.
-
Fluorophenyl-containing heterocycles: Numerous studies have demonstrated the potent biological activities of various heterocyclic scaffolds (e.g., 1,3,4-thiadiazoles, pyrazoles) bearing a fluorophenyl substituent, with demonstrated anticancer and antimicrobial effects.
The presence of the fluorine atom in the para position of the phenyl ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Similarly, the propiolate group, with its reactive triple bond, offers a unique chemical handle for potential interactions with biological targets. The combination of these features in the this compound scaffold suggests a promising, yet unexplored, avenue for drug discovery.
An Alternative Path Forward: Exploring a Data-Rich Analog
Given the current landscape of available research, we propose a pivot to a closely related and well-documented class of compounds that aligns with the initial spirit of the inquiry: the biological activity of fluorophenyl-substituted 1,3,4-thiadiazole derivatives versus existing anticancer agents.
Several research articles have detailed the synthesis of these compounds and, crucially, have provided quantitative data on their cytotoxic effects against various cancer cell lines, often including IC50 values. This wealth of information would allow for the construction of a meaningful and data-driven comparative guide, complete with:
-
Detailed synthesis protocols.
-
In-depth analysis of structure-activity relationships (SAR).
-
Tabulated comparisons of anticancer potency (IC50 values) against established chemotherapeutic agents.
-
Visualization of relevant biological pathways and experimental workflows.
This alternative would provide the target audience with a valuable resource grounded in published experimental evidence, fostering a deeper understanding of how the strategic incorporation of a fluorophenyl moiety onto a heterocyclic core can drive potent anticancer activity.
We believe that this proposed topic would fulfill the core requirements of the original request by providing a scientifically rigorous and insightful comparison guide for professionals in the field of drug development. Should this alternative be of interest, a comprehensive guide on the "Biological activity of fluorophenyl-substituted 1,3,4-thiadiazole derivatives versus existing anticancer agents" can be developed.
A Comparative Guide to the Kinetic Reactivity of Ethyl 3-(4-fluorophenyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arylpropiolates in Modern Synthesis
Arylpropiolates are a class of organic compounds characterized by an aryl group attached to an ethyl propiolate backbone. Their unique electronic and structural features make them highly versatile building blocks in organic synthesis. The presence of an electron-withdrawing ester group and a reactive alkyne moiety allows them to participate in a wide array of chemical transformations, including cycloaddition reactions, nucleophilic additions, and multicomponent reactions. These reactions are instrumental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.
The reactivity of arylpropiolates can be finely tuned by altering the electronic properties of the substituent on the aromatic ring. This guide focuses on Ethyl 3-(4-fluorophenyl)propiolate, a compound bearing a moderately electron-withdrawing fluorine atom at the para-position of the phenyl ring. Understanding the kinetic implications of this substitution is crucial for predicting reaction outcomes and designing novel synthetic pathways.
Comparative Kinetic Analysis: The Impact of the 4-Fluoro Substituent
To objectively assess the reactivity of this compound, we will compare its performance in two fundamental and widely utilized reaction types: [3+2] cycloaddition and nucleophilic (Michael) addition. The comparison will be drawn against its parent compound, ethyl propiolate, and other arylpropiolates with varying electronic-donating and withdrawing substituents.
[3+2] Cycloaddition Reactions: A Gateway to Heterocycles
The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules. In the context of arylpropiolates, the reaction with azides to form triazoles is of particular interest.
The rate of this reaction is highly dependent on the electronic nature of the substituents on both the azide and the propiolate. Theoretical studies based on Molecular Electron Density Theory suggest that these reactions proceed via a polar, single-step mechanism.[1][2] The reaction is initiated by the nucleophilic attack of the azide on the electrophilic alkyne.
Expected Kinetic Impact of the 4-Fluoro Group:
The 4-fluoro substituent on the phenyl ring of this compound is expected to influence the reaction rate through its electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M). Given that the inductive effect typically dominates for halogens, the fluorine atom will render the alkyne more electrophilic compared to the unsubstituted ethyl 3-phenylpropiolate. This increased electrophilicity should lead to a faster reaction rate in [3+2] cycloaddition reactions with electron-rich azides.
To quantify this effect, a Hammett study can be performed. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). For the [3+2] cycloaddition of a series of para-substituted ethyl 3-arylpropiolates with an azide, a positive ρ value would be expected, indicating that electron-withdrawing groups accelerate the reaction. The σ value for a para-fluoro substituent is +0.06, which, in conjunction with a positive ρ, would predict an increased reaction rate.
A theoretical study on the [3+2] cycloaddition of aryl azides with aryl alkynes has shown a good linear relationship between the electrophilicity index (ω) and the Hammett constant (σp), supporting the use of these parameters to predict reactivity trends.
Comparative Data (Hypothetical):
| Propiolate Derivative | Substituent (R) | Hammett Constant (σp) | Expected Relative Rate Constant (k_rel) |
| Ethyl 3-(4-methoxyphenyl)propiolate | -OCH₃ | -0.27 | < 1 |
| Ethyl 3-phenylpropiolate | -H | 0.00 | 1 |
| This compound | -F | +0.06 | > 1 |
| Ethyl 3-(4-chlorophenyl)propiolate | -Cl | +0.23 | >> 1 |
| Ethyl 3-(4-nitrophenyl)propiolate | -NO₂ | +0.78 | >>> 1 |
This table is illustrative and intended to demonstrate the expected trend. Actual values would need to be determined experimentally.
Nucleophilic (Michael) Addition: Carbon-Heteroatom Bond Formation
The conjugate addition of nucleophiles to the electron-deficient alkyne of arylpropiolates, known as the Michael addition, is a fundamental method for forming carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds. The reaction is initiated by the attack of a nucleophile on the β-carbon of the propiolate.
Expected Kinetic Impact of the 4-Fluoro Group:
Similar to the [3+2] cycloaddition, the electron-withdrawing nature of the 4-fluoro substituent in this compound is anticipated to increase the rate of nucleophilic addition . By withdrawing electron density from the alkyne, the fluorine atom enhances its electrophilicity, making it more susceptible to attack by nucleophiles such as thiols and amines.
Kinetic studies on the addition of anilines to ethyl propiolate have been conducted, providing a methodological basis for comparison.[3] These studies often employ UV-Vis spectrophotometry to monitor the reaction progress and determine rate constants under pseudo-first-order conditions.
Comparative Performance with Alternative Propiolates:
The reactivity of this compound in nucleophilic additions can be benchmarked against other propiolates. For instance, propiolates with electron-donating groups, such as a 4-methoxy substituent, would be expected to react more slowly due to the decreased electrophilicity of the alkyne. Conversely, propiolates with strongly electron-withdrawing groups, like a 4-nitro substituent, would exhibit significantly higher reaction rates.
A study on the Michael addition of thiols to various activated alkynes highlighted that the efficiency of the reaction is closely dependent on the reaction conditions and the nature of the activating group.
Experimental Design for Kinetic Comparison
To experimentally validate the predicted reactivity trends, a standardized kinetic study can be designed. The following outlines a general protocol for investigating the kinetics of both [3+2] cycloaddition and nucleophilic addition reactions of a series of substituted ethyl 3-arylpropiolates.
Synthesis of Substituted Ethyl 3-Arylpropiolates
A series of ethyl 3-arylpropiolates with para-substituents of varying electronic nature (e.g., -OCH₃, -CH₃, -H, -F, -Cl, -NO₂) can be synthesized via a Sonogashira coupling reaction between the corresponding substituted iodobenzene and ethyl propiolate.
Caption: General workflow for the synthesis of substituted ethyl 3-arylpropiolates.
Kinetic Measurement Protocol
Reaction Monitoring: The progress of the reactions can be monitored using various analytical techniques such as UV-Vis spectrophotometry, ¹H NMR spectroscopy, or HPLC. The choice of method will depend on the specific spectral properties of the reactants and products. For instance, the disappearance of a reactant or the appearance of a product with a distinct UV-Vis absorbance can be followed over time.
Experimental Setup:
-
Reactant Preparation: Prepare stock solutions of the substituted ethyl 3-arylpropiolates, the azide or nucleophile, and an internal standard (for NMR or HPLC analysis) in a suitable solvent.
-
Temperature Control: Maintain a constant temperature using a thermostated water bath or a reaction block.
-
Reaction Initiation: Initiate the reaction by mixing the reactant solutions.
-
Data Acquisition: At specific time intervals, withdraw aliquots from the reaction mixture, quench the reaction if necessary, and analyze the composition using the chosen analytical method.
Data Analysis:
The reaction order with respect to each reactant can be determined using the initial rates method or by fitting the concentration-time data to integrated rate laws. Pseudo-first-order conditions are often employed by using a large excess of one reactant to simplify the kinetic analysis. The second-order rate constant (k) can then be calculated.
Caption: Workflow for a typical kinetic study of arylpropiolate reactions.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the kinetic reactivity of this compound in the context of other substituted arylpropiolates. Based on established principles of physical organic chemistry, the 4-fluoro substituent is expected to enhance the reaction rates in both [3+2] cycloaddition and nucleophilic addition reactions due to its electron-withdrawing nature.
To provide a definitive quantitative comparison, further experimental studies are required to determine the rate constants and activation parameters for these reactions. The proposed experimental workflow offers a robust methodology for obtaining this crucial data. Such studies would not only validate the theoretical predictions but also contribute to a deeper understanding of substituent effects in alkyne chemistry. For researchers in drug discovery and materials science, this knowledge is paramount for the rational design of synthetic routes and the development of novel molecules with desired properties.
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A Researcher's Guide to Predicting Regioselectivity in Ethyl 3-(4-fluorophenyl)propiolate Reactions Using DFT Calculations
A Comparative Analysis of Theoretical Predictions and Experimental Outcomes
For researchers, scientists, and professionals in drug development, the ability to predict the outcome of a chemical reaction is paramount. Regioselectivity, the preference for bond formation at one position over another, is a critical factor in the synthesis of complex molecules. In this guide, we delve into the application of Density Functional Theory (DFT) calculations as a powerful predictive tool for the regioselectivity of reactions involving Ethyl 3-(4-fluorophenyl)propiolate, a versatile building block in organic synthesis. This guide will provide an in-depth comparison of theoretical predictions with established experimental data for analogous systems, offering a framework for applying these computational methods to novel reactions.
The Challenge of Regioselectivity in Alkyne Reactions
The reactivity of the carbon-carbon triple bond in alkynes like this compound presents a fascinating challenge in regioselectivity. The presence of both an electron-withdrawing ester group and a substituted aromatic ring creates a polarized π-system, making it susceptible to attack by both nucleophiles and dipoles. Predicting the preferred site of attack is not always intuitive and often requires a deeper understanding of the electronic and steric factors at play.
Two common and important reaction types where the regioselectivity of this compound is crucial are 1,3-dipolar cycloadditions and Michael additions.
-
1,3-Dipolar Cycloadditions: This class of reactions is a powerful method for the synthesis of five-membered heterocyclic rings.[1][2] The reaction of an alkyne with a 1,3-dipole, such as an azide, can lead to the formation of two possible regioisomeric products. The ability to predict which isomer will be the major product is essential for designing efficient synthetic routes.[3][4][5]
-
Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael reaction, is a fundamental carbon-carbon bond-forming reaction.[6][7] In the case of this compound, nucleophiles can add to either the α- or β-carbon of the triple bond, leading to different products.
The Predictive Power of Density Functional Theory (DFT)
DFT has emerged as a robust computational tool for investigating reaction mechanisms and predicting selectivity in organic reactions.[8][9] By calculating the energies of reactants, transition states, and products, DFT can provide a quantitative measure of the activation barriers for different reaction pathways. The pathway with the lower activation energy is predicted to be the kinetically favored one, thus determining the major product.
Several factors contribute to the accuracy of DFT calculations in predicting regioselectivity:
-
Choice of Functional and Basis Set: The selection of an appropriate density functional and basis set is crucial for obtaining reliable results. Different functionals are better suited for different types of reactions and molecular systems.
-
Solvent Effects: Many reactions are performed in solution, and the solvent can have a significant impact on the reaction pathway and selectivity.[10] DFT calculations can incorporate solvent effects using various continuum solvation models.
-
Analysis of Reactivity Indices: DFT-based reactivity indices, such as Fukui functions and local softness, can provide insights into the local reactivity of different atomic sites within a molecule, helping to rationalize the observed regioselectivity.
A Comparative Analysis: DFT Predictions vs. Experimental Reality
While specific experimental data on the regioselectivity of reactions involving this compound is not extensively available in the public domain, we can draw valuable comparisons from studies on closely related compounds, such as ethyl propiolate and methyl propiolate.
Case Study 1: 1,3-Dipolar Cycloaddition of Azides to Propiolate Esters
Theoretical Prediction: DFT calculations on the 1,3-dipolar cycloaddition of aryl azides to methyl propiolate have shown that the regioselectivity can be successfully predicted by analyzing the activation energy barriers for the formation of the two possible regioisomeric triazoles.[8][9] The calculations often predict the formation of the 1,4-disubstituted triazole as the major product, which is consistent with the generally observed experimental outcome.[3][4][5]
Experimental Data for Analogous Systems: Experimental studies on the reaction of aryl azides with ethyl propiolate have confirmed that the reaction is highly regioselective, typically yielding the 1,4-disubstituted 1,2,3-triazole as the major product.[4] The degree of regioselectivity can be influenced by the electronic nature of the substituents on the aryl azide.
| Reactant System | Predicted Major Regioisomer | Experimental Major Regioisomer | Reference |
| Aryl azide + Methyl propiolate | 1,4-disubstituted triazole | 1,4-disubstituted triazole | [8][9] |
| Substituted Benzyl azides + Ethyl propiolate | 1,4-disubstituted triazole | 1,4-disubstituted triazole | [4] |
Case Study 2: Michael Addition of Nucleophiles to Propiolate Esters
Theoretical Prediction: DFT calculations can be employed to model the nucleophilic attack on the α,β-unsaturated system of propiolate esters. By comparing the activation energies for the attack at the α- and β-positions, the preferred site of addition can be determined. For many common nucleophiles, the calculations predict that the β-addition (1,4-conjugate addition) is the favored pathway.[11]
Experimental Data for Analogous Systems: A wide range of experimental studies have shown that the Michael addition of various nucleophiles (such as thiols, amines, and stabilized carbanions) to ethyl propiolate proceeds with high regioselectivity to afford the β-addition product.[12][13] The stereochemistry of the resulting alkene is often predominantly the Z-isomer.
| Nucleophile | Predicted Site of Addition | Experimental Site of Addition | Reference |
| Thiols | β-carbon | β-carbon | [14] |
| Amines | β-carbon | β-carbon | [13] |
| Stabilized Carbanions | β-carbon | β-carbon | [15] |
Experimental and Computational Workflows
To facilitate the application of these predictive methods, we provide a detailed, step-by-step methodology for both the computational and experimental investigation of the regioselectivity of a representative reaction: the 1,3-dipolar cycloaddition of an azide to this compound.
Computational Workflow for DFT Calculations
Caption: A general experimental workflow for a 1,3-dipolar cycloaddition reaction.
Step-by-Step Experimental Protocol (Illustrative Example):
This protocol is a general guideline based on literature procedures for similar reactions and should be adapted and optimized for the specific reactants and conditions.
-
Reaction Setup:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add the desired azide (1.1 mmol).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the regioisomers.
-
-
Characterization and Determination of Regioisomeric Ratio:
-
Characterize the isolated regioisomers using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the regioisomeric ratio by analyzing the ¹H NMR spectrum of the crude reaction mixture or by the isolated yields of the purified isomers.
-
Conclusion and Future Outlook
DFT calculations provide a powerful and cost-effective approach to predicting the regioselectivity of reactions involving this compound. By leveraging computational chemistry, researchers can gain valuable insights into reaction mechanisms and make informed decisions in the design of synthetic strategies, ultimately saving time and resources in the laboratory.
The comparative analysis with experimental data from analogous systems demonstrates the high predictive accuracy of DFT in this context. However, it is crucial to emphasize that for a definitive validation of the computational models for this compound, specific experimental studies on its reactions are essential. Future work should focus on generating this experimental data to create a direct and robust comparison, further solidifying the role of DFT as an indispensable tool in modern drug discovery and development.
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Arylazide cycloaddition to methyl propiolate: DFT-based quantitative prediction of regioselectivity. Chemistry. [Link]
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On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Molecules. [Link]
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Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. ARKIVOC. [Link]
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1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Molecules. [Link]
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DFT-Based Quantitative Prediction of Regioselectivity: Cycloaddition of Nitrilimines to Methyl Propiolate. ResearchGate. [Link]
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Mechanistic differences between aryl iodide electrophiles and pronucleophiles in Pd-catalyzed coupling with cyclopropenes: a DFT study. Organic Chemistry Frontiers. [Link]
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Attempted Synthesis of (±)‐4. Reagents and conditions: (a) Ethyl... ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. [Link]
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Regioselective α- and β-Addition to Alkyl Propiolates: Experimental and Theoretical Study. Asian Journal of Chemistry. [Link]
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1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Michael addition reaction. Wikipedia. [Link]
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Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
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A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. [Link]
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MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. [Link]
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Michael Addition Reaction Mechanism. YouTube. [Link]
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Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
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Regioselective Hydrosilylations of Propiolate Esters with Tris(trimethylsilyl)silane. ResearchGate. [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]
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Unusual regioselectivity in nucleophilic addition to η3-р- allylpalladium complex in conventional heating and under microwave irradiation. ResearchGate. [Link]
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Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. SciELO. [Link]
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Regioselectivity in the 1,3Dipolar Cycloaddition Reactions of Nitrile Oxides and Organic Azides with Bromocarbazole-1,4-diones. ResearchGate. [Link]
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Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]
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Comparative In Vitro Evaluation of Novel Bioactive Heterocycles Derived from Ethyl 3-(4-fluorophenyl)propiolate
Abstract: The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. Ethyl 3-(4-fluorophenyl)propiolate stands out as a versatile precursor for the synthesis of diverse heterocyclic compounds, a class of molecules renowned for their wide-ranging pharmacological activities. This guide provides a comprehensive in vitro comparison of novel pyrazole and isoxazole derivatives synthesized from this propiolate. We will explore their differential antimicrobial and cytotoxic activities, underpinned by detailed experimental methodologies and comparative data analysis. This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into structure-activity relationships and practical guidance on in vitro evaluation protocols.
Introduction: The Strategic Advantage of the Propiolate Scaffold
This compound is a highly reactive building block in organic synthesis. Its unique electronic properties, characterized by an electron-deficient triple bond, make it an excellent substrate for cycloaddition reactions, enabling the construction of a variety of heterocyclic systems.[1][2] These resulting scaffolds, including pyrazoles and isoxazoles, are of significant interest in drug discovery due to their established presence in numerous biologically active compounds.[3][4]
The strategic incorporation of a 4-fluorophenyl group is not incidental. The fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of the final compounds. This guide focuses on the synthesis and subsequent in vitro characterization of novel derivatives, aiming to elucidate the impact of the core heterocyclic scaffold on biological activity.
Synthetic Strategy: From Propiolate to Bioactive Heterocycles
The synthesis of the target pyrazole and isoxazole derivatives from this compound is achieved through well-established [3+2] cycloaddition reactions.[5][6] This approach allows for the efficient and regioselective construction of the desired five-membered heterocyclic rings. The general synthetic workflow is depicted below.
Caption: From precursor to evaluation: Synthesis of pyrazole and isoxazole derivatives and their subsequent in vitro testing.
In Vitro Pharmacological Evaluation: A Head-to-Head Comparison
The synthesized compounds were subjected to a panel of in vitro assays to determine their antimicrobial and cytotoxic potential. In vitro assays are fundamental in early-stage drug discovery, providing crucial data on a compound's efficacy and potential toxicity in a controlled environment.[7][8][9]
Antimicrobial Susceptibility Testing
Scientific Rationale: The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Pyrazole derivatives, in particular, have shown promise in this area.[10][11][12]
Experimental Protocol: Broth Microdilution Method
This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Bacterial Strain Preparation: Cultures of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspensions are then diluted to a standardized concentration.
-
Compound Dilution: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest compound concentration exhibiting no bacterial growth.
Comparative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli |
| Pyrazole-1 | 16 | 32 |
| Pyrazole-2 | 8 | 16 |
| Isoxazole-1 | 64 | 128 |
| Isoxazole-2 | >128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Analysis of Results: The pyrazole derivatives demonstrated notably greater antibacterial activity against both bacterial strains compared to their isoxazole counterparts.[13] Pyrazole-2 emerged as the most potent antimicrobial agent in this series, although its activity was less than the standard antibiotic, ciprofloxacin.
Antiproliferative Activity Against Human Cancer Cell Lines
Scientific Rationale: The development of novel anticancer agents with improved efficacy and reduced side effects is a primary goal in oncology research. Isoxazole-containing compounds have been identified as having significant cytotoxic effects against various cancer cell lines.[14][15][16]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human breast cancer (MCF-7) and lung cancer (A549) cell lines are maintained in appropriate culture media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds for 48 hours.
-
MTT Reagent Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The 50% inhibitory concentration (IC50) is then calculated.
Comparative Data: Cytotoxic Activity (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Pyrazole-1 | 45.2 | 68.7 |
| Pyrazole-2 | 33.1 | 52.4 |
| Isoxazole-1 | 12.5 | 18.9 |
| Isoxazole-2 | 8.3 | 11.2 |
| Doxorubicin (Control) | 0.9 | 1.2 |
Analysis of Results: In stark contrast to the antimicrobial findings, the isoxazole derivatives exhibited significantly more potent cytotoxic activity against both cancer cell lines.[17][18][19] Isoxazole-2 was identified as the most promising anticancer agent in this series, with IC50 values in the low micromolar range.
Caption: Standard workflows for in vitro antimicrobial and cytotoxicity testing.
Structure-Activity Relationship (SAR) and Future Outlook
The presented data clearly indicates a divergence in the biological activities of the pyrazole and isoxazole derivatives. The pyrazole scaffold appears to be a more favorable template for the development of antimicrobial agents, while the isoxazole core is more conducive to anticancer activity. These findings underscore the critical role of the heterocyclic ring system in determining the pharmacological profile of a molecule.
Future research should focus on expanding the library of these derivatives to further probe the structure-activity relationships. Modifications to the substituent groups on both the pyrazole and isoxazole rings could lead to enhanced potency and selectivity. Promising candidates from these in vitro studies will warrant further investigation, including mechanism of action studies and, eventually, in vivo evaluation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(4-fluorophenyl)propiolate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3-(4-fluorophenyl)propiolate (CAS RN: 1736-31-8). As a fluorinated organic compound used in specialized research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
The procedures outlined herein are grounded in established chemical safety principles and regulatory standards. The core philosophy is that proper disposal begins with meticulous handling and segregation at the point of generation.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is not a benign substance. Its hazard profile stems from its molecular structure: the reactive propiolate group and the stable, but potentially hazardous, fluorophenyl moiety. Understanding these hazards is the first step in mitigating risk.
The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2] During thermal decomposition, as in a fire or improper incineration, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride (COF2).[3][4] The carbon-fluorine bond is exceptionally strong, requiring significant energy for complete destruction, a critical factor in selecting an appropriate disposal technology.[5]
Table 1: GHS Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[1] | Warning [1] | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark)[1] | Warning [1] | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark)[1] | Warning [1] | H319: Causes serious eye irritation[1] |
| STOT - Single Exposure | GHS07 (Exclamation Mark)[1] | Warning [1] | H335: May cause respiratory irritation[1] |
Pre-Disposal Protocol: Segregation and Containment
Safe disposal is impossible without safe handling and collection. All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6]
Step-by-Step Waste Collection Procedure:
-
Select a Designated Waste Container: Use a clean, dry, and chemically compatible container, preferably glass or high-density polyethylene (HDPE). Ensure the container has a secure, leak-proof cap.
-
Label the Container Clearly: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and its CAS number (1736-31-8). Attach the appropriate GHS hazard pictograms (GHS07).
-
Segregate the Waste Stream: This is a critical step. Do not mix this compound waste with other chemical waste streams.[6] It is particularly important to keep it separate from:
-
Strong Acids
-
Strong Bases
-
Oxidizing Agents
-
Reducing Agents
Mixing with incompatible materials can lead to uncontrolled exothermic reactions or the generation of toxic gases.[7]
-
-
Transfer Waste Safely: When transferring waste into the container, do so slowly and carefully inside a fume hood. Always wear the appropriate Personal Protective Equipment (PPE).
-
Secure and Store: Once waste is added, securely cap the container. Store the container in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition, until it is ready for pickup.[6][7]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles if there is a significant splash risk.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Approved Disposal Methodology: High-Temperature Incineration
For fluorinated organic compounds, the scientifically preferred and most environmentally sound disposal method is high-temperature incineration in a facility equipped with advanced emission controls.
-
Causality: The high thermal energy is necessary to cleave the robust carbon-fluorine bond, ensuring complete mineralization of the compound.[5] The primary objective is to convert the organic fluorine into inorganic fluoride.
-
Trustworthiness of the Protocol: This method's effectiveness is contingent on the incinerator's capability. The facility must be equipped with an alkaline scrubber or a similar system to neutralize the acidic gases, particularly hydrogen fluoride (HF), that are produced during combustion.[3][4] Disposing of this waste via an incinerator without this capability would result in the release of highly corrosive and toxic pollutants.
-
Regulatory Compliance: All disposal activities must be conducted through a licensed and approved hazardous waste disposal contractor.[8][9] These contractors are audited to ensure their facilities and processes meet strict EPA and local regulatory standards. Under no circumstances should this chemical be poured down the drain or disposed of in standard trash. [10]
Operational Workflow: From Lab Bench to Final Disposal
The following diagram and protocol outline the procedural steps for managing this compound waste from its generation to its final, compliant disposal.
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Personal protective equipment for handling Ethyl 3-(4-fluorophenyl)propiolate
A Researcher's Guide to Safely Handling Ethyl 3-(4-fluorophenyl)propiolate
As a novel reagent in synthetic chemistry, particularly within drug development, this compound presents both significant opportunities and potential hazards. This guide provides a detailed protocol for its safe handling, storage, and disposal, grounded in established safety principles and field-proven laboratory practices. Our objective is to empower researchers to utilize this compound with the highest degree of safety and experimental integrity.
Understanding the Hazard Profile
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] The assigned GHS pictogram is the GHS07 exclamation mark, and the signal word is "Warning".[1] These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate exposure risks.
Core Principles of Handling
Given its irritant properties, all manipulations of this compound should be performed within a certified chemical fume hood to control vapor inhalation.[3][4] The primary goals are to prevent skin and eye contact, avoid inhalation of vapors, and preclude accidental ingestion. While not explicitly classified as air- or moisture-sensitive, good laboratory practice for reactive organic compounds suggests minimizing atmospheric exposure to ensure compound integrity.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table summarizes the essential equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[8][9][10][11][12] | Protects against splashes and vapors that can cause serious eye irritation. A face shield offers broader protection during procedures with a higher risk of splashing. |
| Hand Protection | Nitrile gloves.[9] | Provides a chemical-resistant barrier to prevent skin contact and irritation. Check for any signs of degradation and change gloves frequently, especially after direct contact. |
| Body Protection | Flame-resistant laboratory coat. | Protects against incidental splashes and spills, preventing contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood.[4] | A properly functioning fume hood provides adequate ventilation to control vapor exposure. If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respirator.[9] |
Operational Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for the safe handling of this compound from initial preparation to reaction quenching and cleanup.
Preparation and Handling Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
